1-Methyladenosine-d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C11H15N5O4 |
|---|---|
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-imino-1-(trideuteriomethyl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7?,8+,11-/m1/s1/i1D3 |
Clave InChI |
GFYLSDSUCHVORB-QCYBPOKRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C=NC2=C(C1=N)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O |
SMILES canónico |
CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Foundational & Exploratory
Chemical structure and properties of 1-Methyladenosine-d3.
An In-depth Technical Guide to 1-Methyladenosine-d3
Introduction
This compound (1-MeAdo-d3) is the deuterated stable isotope of 1-Methyladenosine (1-MeAdo), a modified purine nucleoside found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[1][2] As a post-transcriptional modification, 1-Methyladenosine plays a crucial role in regulating RNA structure and function, thereby influencing biological processes such as translation and protein synthesis.[1][2] Elevated levels of 1-Methyladenosine in urine and serum have been associated with several forms of cancer and active rheumatoid arthritis, making it a significant biomarker in clinical research.[3] The deuterated form, this compound, serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for the precise quantification of endogenous 1-Methyladenosine using mass spectrometry-based techniques.
Chemical Structure and Properties
This compound features a methyl group, deuterated with three deuterium atoms, at the N1 position of the adenine base. This isotopic labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal internal standard for mass spectrometry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₂D₃N₅O₄ | |
| Molecular Weight | 284.29 g/mol | |
| Unlabeled CAS Number | 15763-06-1 | |
| Appearance | White solid | |
| Purity | ≥95% (HPLC), ≥99% deuterated forms (d₁-d₃) | |
| Storage Temperature | -10 to -25°C | |
| SMILES | CN1C=NC2=C(C1=N)N=CN2[C@H]3--INVALID-LINK--CO)O">C@@HO | |
| InChI Key | GFYLSDSUCHVORB-IOSLPCCCSA-N |
Table 2: Solubility Data for this compound (hydriodide)
| Solvent | Solubility | Source |
| DMSO | 20 mg/mL | |
| DMF | 5 mg/mL | |
| PBS (pH 7.2) | 10 mg/mL |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and quantification of this compound.
-
Mass Spectrometry (MS): As a stable isotope-labeled compound, this compound is designed for use in mass spectrometry. In LC-MS/MS analysis, it exhibits a parent ion and fragmentation pattern that is 3 mass units higher than its unlabeled counterpart, allowing for clear differentiation and accurate quantification. It is intended for use as an internal standard for the quantification of 1-methyladenosine by GC- or LC-MS.
Biological Significance and Signaling Pathways
1-Methyladenosine (m1A) is a widespread RNA modification that is crucial for maintaining the structural integrity of tRNA and regulating mRNA translation. Aberrant m1A levels are linked to human diseases, particularly cancer.
In the context of liver tumorigenesis, 1-methyladenosine methylation in tRNA has been shown to drive the development of liver cancer stem cells. This occurs through the upregulation of Peroxisome Proliferator-Activated Receptor delta (PPARδ) expression, which in turn regulates cholesterol metabolism and activates the Hedgehog signaling pathway.
Below is a diagram illustrating this signaling pathway.
Experimental Protocols
Synthesis of 1-Methyladenosine
The synthesis of 1-Methyladenosine typically involves the methylation of a protected adenosine precursor. A general procedure, adapted from literature, is outlined below. The synthesis of the deuterated analog would follow a similar pathway, substituting the methylating agent with a deuterated version (e.g., d3-methyl iodide).
-
Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety of adenosine are protected to prevent unwanted side reactions. This is often achieved using protecting groups like TBDMS or acetyl groups.
-
N1-Methylation: The protected adenosine is then methylated at the N1 position of the adenine ring. For the synthesis of this compound, a deuterated methylating agent such as d3-methyl iodide (CD₃I) is used.
-
Deprotection: The protecting groups on the ribose are removed to yield the final product, this compound. This is typically done under basic conditions, for example, with ammonia in methanol.
-
Purification: The final compound is purified using techniques like column chromatography or recrystallization to achieve high purity.
Quantification of 1-Methyladenosine using LC-MS/MS with this compound as an Internal Standard
This compound is primarily used as an internal standard for the accurate quantification of 1-Methyladenosine in biological samples.
-
Sample Preparation:
-
Extract total RNA from cells or tissues of interest.
-
Digest the RNA into single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
-
Internal Standard Spiking:
-
A known amount of this compound is added to the nucleoside mixture. This serves as the internal standard to correct for sample loss during preparation and for variations in instrument response.
-
-
LC-MS/MS Analysis:
-
The sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The nucleosides are separated by reverse-phase chromatography.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific mass transitions for both 1-Methyladenosine and this compound.
-
-
Data Analysis:
-
The peak areas for both the endogenous 1-Methyladenosine and the this compound internal standard are measured.
-
The concentration of 1-Methyladenosine in the original sample is calculated by comparing the ratio of the peak area of the endogenous analyte to that of the internal standard against a standard curve.
-
The workflow for this quantification is depicted in the diagram below.
Conclusion
This compound is a critical research tool for scientists and drug development professionals. Its primary application as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of 1-Methyladenosine, a biologically significant RNA modification and disease biomarker. Understanding its chemical properties, synthesis, and application in analytical methods is essential for advancing research in the fields of epigenetics, cancer biology, and pharmacology.
References
Function of N1-methyladenosine (m1A) in different types of RNA.
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
N1-methyladenosine (m1A) is a prevalent and reversible post-transcriptional modification of RNA that plays a critical role in regulating gene expression and various cellular processes.[1][2][3] This modification, involving the addition of a methyl group to the N1 position of adenosine, can significantly alter the structure and function of RNA molecules.[1][2] Unlike N6-methyladenosine (m6A), methylation at the N1 position occurs on the Watson-Crick base-pairing face, introducing a positive charge under physiological conditions. This charge can disrupt canonical base pairing, influence RNA secondary and tertiary structures, and modulate interactions with proteins. This technical guide provides a comprehensive overview of the function of m1A in different RNA species, the enzymes that regulate it, and the methodologies used for its study.
The Functional Diversity of m1A Across RNA Types
The impact of m1A modification is highly dependent on the type of RNA molecule in which it resides and its specific location within that molecule.
Transfer RNA (tRNA)
tRNA exhibits the greatest diversity and density of post-transcriptional modifications, and m1A is one of the most conserved. It is found at several positions, most notably at positions 9, 14, 22, 57, and 58.
-
Structural Stability: The positive charge introduced by m1A is crucial for the correct three-dimensional folding of tRNA. For instance, m1A9 in mitochondrial tRNA (mt-tRNA) is essential for proper folding into the canonical cloverleaf structure, while m1A58 is critical for maintaining the stable L-shaped tertiary structure of both cytosolic and mitochondrial initiator methionine tRNA (tRNAiMet).
-
Translation Regulation: By ensuring tRNA stability, m1A modifications are vital for efficient and accurate protein synthesis. The m1A58 modification, in particular, enhances both the initiation and elongation steps of translation. In T-cell activation, an increase in tRNA m1A58 modification acts as a translational accelerator, enabling the rapid synthesis of proteins required for clonal expansion. Conversely, demethylation of m1A in tRNA by enzymes like ALKBH3 can promote protein synthesis in some cancer cells.
Ribosomal RNA (rRNA)
m1A is also a key modification in ribosomal RNA, where it influences ribosome biogenesis and function. For example, m1A is found in the 28S rRNA of humans (at position 1322) and the 25S rRNA of yeast. The presence of m1A in rRNA is important for the proper assembly of the large ribosomal subunit (60S). This modification contributes to the structural integrity of the ribosome, which is essential for its catalytic activity during protein synthesis.
Messenger RNA (mRNA)
In contrast to its high abundance in tRNA and rRNA, m1A is found at lower levels in messenger RNA. Its function in mRNA is complex and appears to be context-dependent, influencing mRNA stability and translation in opposing ways.
-
Translation Enhancement: When located in the 5' untranslated region (5'UTR), particularly near the translation start codon, m1A can enhance translation initiation. It is thought to do this by destabilizing local secondary structures, thereby facilitating ribosome scanning and binding.
-
Translation Inhibition: Conversely, when m1A is located within the coding sequence (CDS), it tends to inhibit translation. This repression is likely due to the modification interfering with the base-pairing interactions necessary for the ribosomal machinery to read the codon accurately.
Mitochondrial RNA (mtRNA)
m1A modifications are also prevalent in RNA transcribed from the mitochondrial genome, including both mitochondrial tRNA (mt-tRNA) and mitochondrial mRNA (mt-mRNA).
-
mt-tRNA: As mentioned, m1A9 is crucial for the proper folding of many mt-tRNAs. The enzyme TRMT61B is responsible for introducing m1A58 in mt-tRNAs.
-
mt-mRNA: Transcriptome-wide mapping has identified numerous m1A sites in mitochondrial genes, with most located in the coding regions. These m1A modifications in the CDS of mitochondrial transcripts generally inhibit the translation of mitochondrial proteins. For example, the enzyme TRMT10C places a single m1A modification in the ND5 mt-mRNA, with methylation levels being highly tissue-specific and developmentally controlled, suggesting a role in post-transcriptional regulation of mitochondrial function.
The m1A Regulatory Machinery: Writers, Erasers, and Readers
The dynamic and reversible nature of m1A modification is controlled by a suite of enzymes and binding proteins.
-
Writers (Methyltransferases): These enzymes catalyze the addition of the methyl group from S-adenosylmethionine (SAM) to adenosine.
-
TRMT6/TRMT61A Complex: Located in the cytosol, this complex is the primary writer for m1A58 in cytoplasmic tRNAs and also modifies some mRNAs that contain a T-loop-like structure.
-
TRMT10C: This enzyme is found in mitochondria and is responsible for m1A9 modification in mt-tRNAs and some mt-mRNAs, such as ND5. It can also exhibit dual specificity, forming m1G9 in some cases.
-
TRMT61B: This mitochondrial enzyme methylates mt-tRNAs at position 58 and is also responsible for m1A in 16S mt-rRNA.
-
NML (RRP8) & BMT2: These nuclear enzymes are responsible for methylating specific sites on the 28S rRNA.
-
-
Erasers (Demethylases): These enzymes remove the methyl group, reversing the modification.
-
ALKBH1 and ALKBH3: These are members of the AlkB homolog family of dioxygenases. ALKBH1 primarily demethylates m1A in cytoplasmic tRNAs, while ALKBH3 can demethylate both m1A in tRNA and mRNA.
-
FTO: The fat mass and obesity-associated protein was initially identified as an m6A demethylase but has also been shown to remove m1A.
-
-
Readers: These proteins specifically recognize and bind to m1A-modified RNA, mediating its downstream biological functions. While dedicated m1A readers are still under active investigation, proteins from the YTH domain family (YTHDF1, YTHDF2, YTHDF3, and YTHDC1), which are known m6A readers, have also been found to bind to m1A, albeit with weaker affinity. These interactions can influence the stability, translation, and localization of the modified RNA.
Quantitative Data on m1A Function
The functional consequences of m1A modification can be quantified by measuring changes in RNA stability, protein synthesis, and other cellular processes upon modulation of m1A levels.
| RNA Type | m1A Position | Regulating Enzyme(s) | Observed Quantitative Effect | Biological Context | Reference(s) |
| tRNA | m1A58 | TRMT6/TRMT61A (Writer), ALKBH1 (Eraser) | Knockdown of ALKBH1 increases tRNAiMet levels. | Attenuated initiation of protein translation. | |
| tRNA | m1A58 | TRMT6/TRMT61A (Writer) | Upregulated in hepatocellular carcinoma (HCC), triggering PPARδ mRNA translation. | Promotes HCC stem cell proliferation. | |
| mRNA | 5'UTR | ALKBH3 (Eraser) | ALKBH3-dependent demethylation enhances CSF1 mRNA stability and translation. | Promotes invasion of breast and ovarian cancer cells. | |
| mRNA | CDS | - | m1A modification within the coding sequence inhibits translation. | General mechanism of translation repression. | |
| mt-mRNA | CDS | TRMT10C, TRMT61B (Writers) | m1A modification on mitochondrial transcripts inhibits their translation. | Regulation of mitochondrial protein synthesis. | |
| Small RNAs (<200 nt) | Various | ALKBH3 (Eraser) | Knockdown of ALKBH3 increases m1A abundance and suppresses nascent protein synthesis. | Pancreatic cancer cells. |
Experimental Protocols for m1A Analysis
Several key methodologies are employed to detect, map, and quantify m1A modifications across the transcriptome.
m1A-seq: Transcriptome-wide m1A Mapping
m1A-seq (methylated RNA immunoprecipitation sequencing) is an antibody-based method used to map m1A sites across the transcriptome.
Principle: This technique relies on a specific antibody that recognizes and binds to m1A-containing RNA fragments. These fragments are immunoprecipitated, isolated, and then sequenced using next-generation sequencing. By comparing the sequences of the immunoprecipitated RNA (IP) to a control input sample (Input), regions enriched with m1A can be identified.
Detailed Methodology:
-
RNA Isolation and Fragmentation:
-
Isolate total RNA or poly(A)+ RNA from the cells or tissues of interest.
-
Fragment the RNA to an average size of ~100 nucleotides using chemical or enzymatic methods.
-
-
Immunoprecipitation (IP):
-
Incubate the fragmented RNA with an m1A-specific antibody.
-
Add protein A/G magnetic beads to the mixture to capture the antibody-RNA complexes.
-
Wash the beads extensively to remove non-specifically bound RNA fragments.
-
-
RNA Elution and Library Preparation:
-
Elute the m1A-enriched RNA fragments from the antibody-bead complexes.
-
Construct a sequencing library from the eluted RNA fragments (IP sample) and from a parallel input control sample (a portion of the fragmented RNA that did not undergo IP).
-
-
Sequencing and Data Analysis:
-
Sequence both the IP and Input libraries using a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome or transcriptome.
-
Use peak-calling algorithms to identify regions that are significantly enriched in the IP sample compared to the Input sample. These enriched regions represent putative m1A sites.
-
m1A-MAP: Single-Nucleotide Resolution Mapping
To achieve higher resolution, m1A-seq can be combined with techniques that exploit the chemical properties of m1A, which can cause reverse transcriptase to stall or misincorporate nucleotides during cDNA synthesis.
Principle: The m1A modification on the Watson-Crick face blocks accurate base pairing, leading to a "signature" of mutations and truncations in the resulting cDNA. By analyzing these signatures, the precise location of the m1A base can be identified.
Detailed Methodology:
-
m1A Enrichment: Perform steps 1 and 2 of the m1A-seq protocol to enrich for m1A-containing fragments.
-
Control Treatment (Optional but Recommended):
-
Treat a portion of the enriched RNA with a demethylase (e.g., AlkB) to remove the m1A modification, or perform a Dimroth rearrangement to convert m1A to m6A. This serves as a negative control to confirm that the observed reverse transcription signatures are indeed caused by m1A.
-
-
Reverse Transcription:
-
Perform reverse transcription on the m1A-enriched RNA (and control-treated RNA) using a reverse transcriptase. Specific enzymes like TGIRT may be used to enhance misincorporation over truncation.
-
-
Library Preparation and Sequencing: Prepare and sequence libraries from the resulting cDNA.
-
Data Analysis:
-
Align reads to the reference transcriptome.
-
Analyze the aligned reads for positions with high rates of single-nucleotide polymorphisms (SNPs) or truncations that are present in the m1A-enriched sample but absent or significantly reduced in the control sample. These positions correspond to single-nucleotide resolution m1A sites.
-
LC-MS/MS: Absolute Quantification of m1A
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the absolute abundance of modified nucleosides in an RNA sample.
Principle: This method involves digesting RNA into individual nucleosides, separating them by liquid chromatography, and then identifying and quantifying them based on their unique mass-to-charge ratios using mass spectrometry.
Detailed Methodology:
-
RNA Isolation and Digestion:
-
Isolate the RNA population of interest (e.g., total RNA, mRNA, tRNA).
-
Digest the RNA completely into single nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the nucleoside mixture into a high-performance liquid chromatography (HPLC) system.
-
The nucleosides are separated based on their physicochemical properties as they pass through a chromatography column.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
The separated nucleosides are introduced into a mass spectrometer.
-
The instrument measures the mass-to-charge ratio of each nucleoside, allowing for precise identification.
-
Quantification is achieved by comparing the signal intensity of m1A to that of the canonical adenosine (A), often using a standard curve generated from known amounts of pure nucleosides. The m1A/A ratio represents the overall abundance of the modification.
-
Visualizing m1A in Cellular Processes
Diagrams generated using Graphviz (DOT language) help to visualize the complex relationships and workflows involved in m1A biology.
Conclusion and Future Directions
N1-methyladenosine is a fundamentally important RNA modification with diverse and critical roles in cellular biology. From ensuring the structural integrity of tRNAs for proper translation to fine-tuning gene expression through mRNA modification, m1A adds a significant layer of regulatory complexity. The interplay between m1A writers, erasers, and readers allows for dynamic control over RNA fate, which is crucial for processes ranging from T-cell activation to mitochondrial respiration.
Aberrant m1A modification has been increasingly linked to human diseases, particularly cancer, where changes in m1A levels can promote cell proliferation, invasion, and tumorigenesis. This positions the m1A regulatory machinery as a promising area for therapeutic intervention. Future research will likely focus on developing specific inhibitors for m1A writers and erasers, further elucidating the functions of m1A reader proteins, and improving high-resolution mapping techniques to provide a more detailed picture of the m1A epitranscriptome in both health and disease.
References
1-Methyladenosine (m1A): A Pivotal Epitranscriptomic Marker in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The field of epitranscriptomics, which investigates the diverse chemical modifications of RNA, is rapidly uncovering new layers of gene regulation critical to human health and disease. Among the more than 160 identified RNA modifications, N1-methyladenosine (m1A) has emerged as a significant and reversible mark influencing RNA stability, structure, and translation.[1][2][3][4] This dynamic modification is installed by "writer" enzymes, removed by "erasers," and interpreted by "reader" proteins, which collectively modulate a wide array of cellular processes.[1] Aberrant m1A modification patterns and dysregulation of its associated regulatory proteins are increasingly implicated in the initiation and progression of various cancers, highlighting the potential of m1A as a valuable biomarker for diagnosis, prognosis, and a target for novel therapeutic interventions.
Core Regulatory Machinery of m1A Modification
The levels and functional consequences of m1A are tightly controlled by a coordinated interplay of methyltransferases (writers), demethylases (erasers), and m1A-binding proteins (readers).
-
Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to the N1 position of adenosine. The primary writer complex for m1A in tRNA is a heterodimer of TRMT6 and TRMT61A. Other identified writers include TRMT61B and TRMT10C, which are primarily involved in modifying mitochondrial tRNA.
-
Erasers (Demethylases): These enzymes oxidatively remove the methyl group from m1A, rendering the modification reversible. Key erasers include ALKBH1 and ALKBH3, which belong to the AlkB homolog family of dioxygenases. ALKBH1 is the primary demethylase for m1A in cytosolic tRNAs, while ALKBH3 has been shown to demethylate m1A in both tRNA and mRNA.
-
Readers (Binding Proteins): These proteins specifically recognize and bind to m1A-modified RNA, mediating its downstream biological effects. The YTH domain-containing proteins, particularly YTHDF1, YTHDF2, and YTHDF3, have been identified as readers for m1A, analogous to their well-established role in recognizing N6-methyladenosine (m6A). These readers can influence the stability and translation of target RNAs.
Role of m1A in Cancer Signaling and Biology
The m1A modification and its regulators are deeply involved in various cellular processes that are hallmarks of cancer, including proliferation, invasion, and metabolic reprogramming.
Key Signaling Pathways:
-
PI3K/AKT Pathway: In several cancers, including gastrointestinal cancer and hepatocellular carcinoma (HCC), m1A regulators and m1A-modified mRNAs have been shown to modulate the PI3K/AKT pathway to promote cancer cell proliferation.
-
EGFR/ERK Pathway: In colorectal cancer (CRC), the m1A writer TRMT6 has been found to exert its oncogenic effects by activating the EGFR/ERK downstream pathway, thereby promoting tumorigenesis.
-
Hedgehog Pathway: In HCC, elevated levels of m1A58-modified tRNAs by the TRMT6/TRMT61A complex increase the translation of peroxisome proliferator-activated receptor delta (PPARδ). This stimulates cholesterol synthesis, leading to the activation of the Hedgehog pathway and promoting the self-renewal of liver cancer stem cells.
Biological Functions:
-
Proliferation: m1A regulators like TRMT6, TRMT61A, and ALKBH3 have been shown to promote the proliferation of cancer cells in various malignancies, including colorectal, gastric, liver, and prostate cancers.
-
Invasion and Metastasis: In breast and ovarian cancers, the eraser ALKBH3 enhances cancer cell invasiveness by increasing the translation of colony-stimulating factor 1 (CSF1) mRNA through m1A modification.
-
Cell Cycle and Senescence: Knockdown of ALKBH3 in lung and bladder cancers can induce senescence and cell cycle arrest by increasing the expression of proteins like p21 and p27.
-
Metabolism: The eraser ALKBH3 has been found to stimulate glycolysis in cancer cells by modifying the expression of m1A-methylated ATP synthase F1 subunit delta (ATP5D) mRNA.
Quantitative Data: m1A and Its Regulators as Cancer Biomarkers
The expression levels of m1A regulatory proteins and overall m1A abundance are frequently altered in cancerous tissues compared to healthy controls, and these changes often correlate with clinical outcomes.
| Cancer Type | Biomarker | Observed Change in Tumor | Associated Clinical Outcome | Reference(s) |
| Colorectal Cancer (CRC) | TRMT6 | Upregulated | Poor prognosis, advanced tumor stages | |
| m1A levels | Higher than normal tissue | Promotes tumorigenesis | ||
| Hepatocellular Carcinoma (HCC) | TRMT6/TRMT61A | Upregulated | Promotes stem cell self-renewal | |
| Gastric Cancer | TRMT61B | Upregulated | Independent risk factor for poor prognosis | |
| ALKBH1/FTO | Downregulated (protein) | Lower ALKBH1 correlates with advanced stage; Lower FTO with shorter survival | ||
| Breast Cancer | ALKBH3 | Upregulated | Promotes invasiveness | |
| Ovarian Cancer | ALKBH3 | Upregulated | Promotes invasiveness | |
| ALKBH1, ALKBH3, TRMT6 | Upregulated | Worse prognosis | ||
| Lung Cancer | ALKBH3 | Upregulated | Knockdown induces senescence | |
| Glioblastoma (GBM) | ALKBH1 | Upregulated | Associated with decreased survival | |
| Prostate Cancer | ALKBH3 | Upregulated | Promotes proliferation | |
| Pancreatic Cancer | ALKBH1 | Upregulated | Associated with good prognosis |
Experimental Protocols for m1A Detection and Quantification
Several methodologies are employed to detect and quantify m1A modifications, ranging from global assessment to site-specific analysis.
Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
This is a highly sensitive and accurate method for the global quantification of modified nucleosides from total RNA or biological fluids like serum.
Detailed Methodology:
-
Sample Preparation:
-
Isolate total RNA from tissues or cells using a standard protocol (e.g., TRIzol reagent). For serum samples, perform protein precipitation followed by solid-phase extraction.
-
Digest the purified RNA (typically 1-2 µg) into single nucleosides using a mixture of nuclease P1 followed by bacterial alkaline phosphatase.
-
Centrifuge the digested sample to pellet the enzymes and collect the supernatant containing the nucleosides.
-
Filter the supernatant through an ultracentrifugal filter (e.g., 3 kDa cutoff) to remove any remaining proteins.
-
-
HILIC Separation:
-
Inject the prepared nucleoside mixture into a HILIC column.
-
Use a gradient elution program with a mobile phase typically consisting of an aqueous solution with an organic modifier (e.g., acetonitrile) and an additive like malic acid to improve separation and detection.
-
-
MS/MS Detection:
-
Couple the HILIC system to a triple quadrupole mass spectrometer operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for adenosine and 1-methyladenosine in Multiple Reaction Monitoring (MRM) mode.
-
Quantify the absolute amount of m1A by comparing its signal intensity to a standard curve generated from pure m1A standards.
-
Ligation-Assisted Quantitative Real-Time PCR (qRT-PCR)
This method allows for the quantification of m1A at a specific, known site within an RNA molecule. It leverages the principle that the methyl group on m1A disrupts Watson-Crick base pairing, thereby inhibiting the efficiency of certain DNA ligases.
Detailed Methodology:
-
RNA Preparation: Isolate total RNA or mRNA from the samples of interest.
-
Splint Ligation Reaction:
-
Design two DNA oligonucleotide probes that are complementary to the target RNA sequence and abut precisely at the adenosine site being interrogated.
-
Anneal the probes to the target RNA.
-
Perform a ligation reaction using a specific DNA ligase (e.g., T3 DNA ligase, which shows good discrimination between A and m1A). The presence of m1A will significantly reduce the ligation efficiency compared to unmodified adenosine.
-
-
qRT-PCR Quantification:
-
Use the ligation product as a template for a quantitative real-time PCR (qPCR) reaction.
-
Design PCR primers that are specific to the ligated probe sequence.
-
The amount of PCR product, quantified by SYBR Green or a TaqMan probe, will be inversely proportional to the m1A modification level at that specific site.
-
Normalize the results to a control region or a reference gene to determine the relative abundance of m1A.
-
Conclusion and Future Perspectives
1-Methyladenosine is unequivocally a central player in the epitranscriptomic landscape of cancer. The growing body of evidence demonstrates that the dysregulation of m1A writers, erasers, and readers contributes significantly to cancer progression by modulating critical signaling pathways and cellular functions. The quantification of m1A levels in tissues or biofluids, along with the expression profiling of its regulatory enzymes, presents a promising avenue for the development of novel biomarkers for early diagnosis, patient stratification, and prognostic assessment. Furthermore, the enzymes that control m1A deposition and removal, such as TRMT6 and ALKBH3, represent attractive targets for the development of a new class of epigenetic cancer therapies. Future research should focus on validating these biomarkers in large clinical cohorts, elucidating the complete repertoire of m1A-modified transcripts in different cancers, and developing potent and specific inhibitors for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyladenosine Modification in RNAs: From Regulatory Roles to Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Principles of using deuterium-labeled internal standards in mass spectrometry.
An In-depth Technical Guide to the Principles and Practices of Using Deuterium-Labeled Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals, achieving the highest degree of accuracy and precision in quantitative mass spectrometry is paramount. This technical guide delves into the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards (IS) in mass spectrometry-based bioanalysis. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in this field, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and relative ease of synthesis.[1]
Core Principles of Deuterium-Labeled Internal Standards
Deuterium-labeled internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[2] This subtle modification makes them ideal for mass spectrometry-based quantitative assays.[1][2] The fundamental principle is that a deuterium-labeled IS is chemically and physically almost identical to the analyte of interest.[3] When a known amount of the IS is added to a sample, it experiences the same analytical variations as the target analyte throughout the entire workflow, from sample preparation to detection. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations such as extraction inconsistencies, matrix effects, and instrument drift can be effectively normalized, leading to precise and accurate quantification.
Key Advantages:
-
Co-elution with Analyte: In chromatographic separations, the deuterated standard and the analyte typically have nearly identical retention times, ensuring they experience the same analytical conditions.
-
Similar Ionization Efficiency: The isotopic substitution has a minimal effect on the molecule's ionization efficiency in the mass spectrometer's ion source.
-
Correction for Matrix Effects: The primary advantage is the ability to compensate for matrix effects—the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix. Since the IS and analyte co-elute and have similar ionization properties, any matrix effect will impact both compounds similarly, and the ratio of their signals will remain constant.
Critical Considerations in Using Deuterium-Labeled Internal Standards
While highly effective, the use of deuterium-labeled standards is not without its challenges. A thorough understanding of these potential issues is crucial for robust method development.
The Deuterium Isotope Effect
The substitution of hydrogen with the heavier deuterium isotope can lead to the "deuterium isotope effect," which can manifest in several ways:
-
Chromatographic Shift: The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to a slight difference in retention time between the analyte and the deuterated IS, particularly with a high degree of deuteration. If this shift is significant, the analyte and IS may experience different matrix effects, which can compromise the accuracy of quantification.
-
Kinetic Isotope Effect (KIE): The stronger C-D bond requires more energy to break, which can lead to a slower reaction rate if this bond cleavage is a rate-determining step in a metabolic pathway. While this is a consideration in metabolic stability studies, it is less of a concern for its use as an internal standard in bioanalysis.
Chemical and Isotopic Purity
The purity of the deuterium-labeled internal standard is critical for accurate quantification.
-
Isotopic Purity: This refers to the percentage of the internal standard that is fully deuterated at the specified positions. The presence of unlabeled or partially deuterated species can interfere with the quantification of the analyte, especially at low concentrations. Regulatory guidelines recommend checking for the presence of unlabeled analyte in the IS.
-
Cross-Contribution: The deuterium-labeled IS may contain a small percentage of the unlabeled analyte, and the analyte itself will have a natural isotopic abundance that could contribute to the IS signal. This cross-contribution should be assessed during method validation, especially at the lower limit of quantification.
Prevention of Back-Exchange
Back-exchange is a chemical reaction where a deuterium atom on the labeled standard is replaced by a hydrogen atom from the surrounding solvent or matrix. This can compromise the integrity of the internal standard and lead to inaccurate results.
-
Label Position: Deuterium labels should be placed on stable, non-exchangeable positions of the molecule. Labels on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are more prone to exchange.
-
Experimental Conditions: Back-exchange can be influenced by solvent, pH, and temperature. Protic solvents and strongly acidic or basic conditions can facilitate this exchange. Higher temperatures also accelerate the rate of exchange.
Quantitative Data on the Performance of Deuterium-Labeled Internal Standards
The following tables summarize key performance metrics and considerations for the use of deuterium-labeled internal standards.
| Parameter | Deuterium-Labeled IS | ¹³C-Labeled IS | Key Considerations |
| Chromatographic Shift | Can exhibit slight retention time shifts due to the isotope effect. | Generally co-elutes perfectly with the analyte. | Significant shifts can lead to differential matrix effects. |
| Matrix Effect Compensation | Can be compromised by chromatographic shifts. | Generally provides better compensation due to co-elution. | The degree of matrix effect can vary between different biological lots. |
| Extraction Recovery | Differences of up to 35% have been reported between the analyte and its deuterated IS (e.g., haloperidol). | Typically shows very similar extraction recovery to the analyte. | The choice of extraction method can influence recovery differences. |
| Cost-Effectiveness | Generally more cost-effective and readily available. | Synthesis is often more complex and expensive. | The overall budget and availability of starting materials are important factors. |
| Compound | Labeled Standard | Analytical Method | Observed Retention Time Shift (min) | Reference |
| Olanzapine | Olanzapine-d₃ | Normal-Phase LC-MS/MS | 0.06 | |
| Des-methyl Olanzapine | Des-methyl Olanzapine-d₈ | Normal-Phase LC-MS/MS | 0.12 |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following sections provide methodologies for common procedures involving deuterium-labeled internal standards.
Protocol 1: Protein Precipitation for Plasma Sample Preparation
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.
Materials:
-
Human plasma samples
-
Deuterium-labeled Internal Standard (IS) stock solution
-
Acetonitrile (ACN), LC-MS grade, with 0.1% formic acid
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Methodology:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard stock solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample to precipitate the proteins.
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at >10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol is a representative example for the quantification of a small molecule drug and its deuterated internal standard.
Instrumentation:
-
UPLC/HPLC System
-
Triple Quadrupole Mass Spectrometer
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to separate the analyte from other matrix components.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode as appropriate for the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize the MRM transitions (precursor ion → product ion) and collision energies for both the analyte and the deuterated internal standard.
Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 3: Evaluation of Deuterium Back-Exchange in a Biological Matrix
This protocol is designed to determine if the deuterium-labeled internal standard is stable in the biological matrix under experimental conditions.
Methodology:
-
Prepare four sets of samples by spiking a known concentration of the deuterated IS into the blank biological matrix.
-
Set 1 (T=0): Immediately process and analyze the sample.
-
Set 2 (T=1h): Incubate the sample at the intended experimental temperature for 1 hour before processing and analysis.
-
Set 3 (T=4h): Incubate for 4 hours before processing and analysis.
-
Set 4 (T=24h): Incubate for 24 hours before processing and analysis.
-
Analyze all processed samples by LC-MS/MS, monitoring for both the deuterated IS and the corresponding unlabeled analyte.
-
Compare the peak area of the unlabeled analyte in the incubated samples to the T=0 sample. A significant increase in the unlabeled analyte signal in the incubated samples indicates back-exchange.
Visualizing Workflows and Logical Relationships
Diagrams are powerful tools for visualizing complex processes and decision-making pathways.
Caption: General workflow for quantitative bioanalysis using a deuterium-labeled internal standard.
Caption: Troubleshooting workflow for issues with deuterium-labeled internal standards.
Conclusion
Deuterium-labeled internal standards are an indispensable tool in modern mass spectrometry for achieving high levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, potential pitfalls such as the isotope effect and back-exchange, and careful method validation are essential for their successful implementation in both research and regulated environments. By following robust experimental protocols and systematically troubleshooting any issues that arise, researchers can harness the full potential of deuterium-labeled internal standards to generate high-quality, reliable data.
References
An In-depth Technical Guide on the Metabolic Pathways and Fate of 1-Methyladenosine In Vivo
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Methyladenosine (m1A) is a modified nucleoside with a significant presence in various biological processes. While extensively studied as a post-transcriptional RNA modification, the metabolic fate of free m1A in vivo is a critical aspect for understanding its physiological roles and its potential as a biomarker and therapeutic target. This technical guide provides a comprehensive overview of the metabolic pathways of 1-methyladenosine, detailing its absorption, distribution, metabolism, and excretion (ADME). The document summarizes key quantitative data, provides detailed experimental protocols from seminal studies, and visualizes the metabolic and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of the in vivo journey of 1-methyladenosine.
Introduction to 1-Methyladenosine (m1A)
1-Methyladenosine is a purine nucleoside that is structurally similar to adenosine, with the addition of a methyl group at the N1 position of the adenine base.[1] It is known to be a component of transfer RNA (tRNA) and ribosomal RNA (rRNA) and has also been identified in messenger RNA (mRNA).[2][3] The presence of m1A in RNA is a dynamic and reversible modification regulated by a suite of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m1A-binding) proteins, which collectively influence RNA stability, structure, and translation.[2][4] Beyond its role within RNA, free 1-methyladenosine exists as an endogenous metabolite in biological fluids such as serum and urine. Its levels have been shown to be altered in various pathological conditions, including cancer, suggesting its potential as a disease biomarker. Understanding the metabolic pathways of free m1A is therefore crucial for elucidating its biological significance and therapeutic potential.
Metabolic Pathways and Fate of 1-Methyladenosine
The in vivo fate of 1-methyladenosine involves a series of metabolic conversions and transport processes, primarily leading to its excretion in urine either unchanged or as metabolites.
Absorption and Distribution
Information regarding the oral bioavailability and specific tissue distribution of exogenously administered 1-methyladenosine is not extensively detailed in the current literature. However, studies involving intravenous administration in rats have provided insights into its systemic fate. Following administration, 1-methyladenosine is distributed throughout the body and is subject to metabolic processes and renal excretion.
Metabolism: Deamination and Phosphorolysis
The primary metabolic pathway of 1-methyladenosine involves two key enzymatic steps: deamination followed by phosphorolytic cleavage.
-
Deamination to 1-Methylinosine: The initial step in the catabolism of 1-methyladenosine is the deamination of the adenine base, a reaction catalyzed by adenosine deaminase . This enzymatic conversion results in the formation of 1-methylinosine .
-
Phosphorolytic Cleavage to 1-Methylhypoxanthine: Subsequently, 1-methylinosine undergoes phosphorolysis, a reaction catalyzed by purine nucleoside phosphorylase . This step cleaves the glycosidic bond, releasing the purine base 1-methylhypoxanthine and ribose-1-phosphate.
The major metabolite of 1-methyladenosine found in urine is 1-methylhypoxanthine.
References
- 1. 1-Methyladenosine | C11H15N5O4 | CID 27476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress of N1-methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of 1-Methyladenosine (m1A) in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-methyladenosine (m1A) is a post-transcriptional RNA modification that has emerged as a critical regulator of a diverse range of cellular processes. This dynamic and reversible epitranscriptomic mark, installed by "writer" enzymes, removed by "erasers," and interpreted by "reader" proteins, plays a pivotal role in modulating RNA structure, stability, and translation. The dysregulation of m1A modification has been increasingly implicated in various human diseases, including cancer, making the components of the m1A pathway attractive targets for therapeutic development. This technical guide provides an in-depth exploration of the mechanism of action of m1A, detailing the key molecular players, their quantitative biochemical parameters, and the downstream cellular consequences of this modification. Furthermore, this guide furnishes detailed protocols for the essential experimental techniques used to study m1A and presents visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important RNA modification.
The m1A Machinery: Writers, Erasers, and Readers
The cellular effects of 1-methyladenosine (m1A) are orchestrated by a dedicated set of proteins that install, remove, and recognize this modification on RNA molecules.[1] These key players are categorized as "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m1A-binding proteins).
1.1. Writers: The Methyltransferases
The installation of m1A is catalyzed by a family of methyltransferase enzymes that utilize S-adenosylmethionine (SAM) as a methyl donor. The primary m1A writers include:
-
TRMT6/TRMT61A Complex: This heterodimeric complex is a major writer of m1A at position 58 (m1A58) on a large number of cytosolic and mitochondrial tRNAs.[2] TRMT61A is the catalytic subunit, while TRMT6 is crucial for tRNA binding.[3] This complex also modifies a subset of mRNAs that contain a T-loop-like structure.[4][5]
-
TRMT10C: This enzyme is responsible for the m1A modification at position 9 (m1A9) of mitochondrial tRNAs.
-
TRMT61B: A mitochondrial-localized methyltransferase that installs m1A at position 58 of some mitochondrial tRNAs.
-
NML (Nucleomethylin): This protein is responsible for the m1A modification in 28S ribosomal RNA (rRNA).
1.2. Erasers: The Demethylases
The m1A modification is reversible, and its removal is catalyzed by demethylases belonging to the AlkB family of dioxygenases. These enzymes oxidize the methyl group, leading to its removal as formaldehyde. The key m1A erasers are:
-
ALKBH1 and ALKBH3: These enzymes are the primary demethylases for m1A in both tRNA and mRNA. ALKBH3 has been shown to preferentially act on single-stranded RNA and can also remove 3-methylcytidine (m3C).
-
FTO (Fat mass and obesity-associated protein): While primarily known as an m6A demethylase, FTO has also been shown to exhibit demethylase activity towards m1A.
1.3. Readers: The Effector Proteins
The functional consequences of m1A are mediated by "reader" proteins that specifically recognize and bind to m1A-modified RNA, subsequently influencing the fate of the transcript. The YTH domain-containing family of proteins are the primary readers of m1A:
-
YTHDF1, YTHDF2, and YTHDF3: These cytoplasmic proteins recognize and bind to m1A on mRNAs. Their binding can have varied effects; for example, YTHDF2 binding can promote the degradation of m1A-modified transcripts, while YTHDF1 is often associated with enhanced translation.
-
YTHDC1: This is a nuclear m1A reader that can influence the splicing and nuclear export of m1A-containing transcripts.
Quantitative Data on m1A Interactions
The interactions between the m1A machinery and their RNA substrates, as well as the catalytic activities of the enzymes, are governed by specific biochemical parameters. This section summarizes the available quantitative data.
| Interaction / Reaction | Protein(s) | Substrate | Parameter | Value | Reference(s) |
| Reader Binding Affinity | YTHDF1 | m1A-modified RNA | Kd | 16.5 ± 1.5 µM | |
| YTHDF2 | m1A-modified RNA | Kd | 5.8 ± 1.7 µM | ||
| YTHDF3 | m1A-modified RNA | Kd | 7.0 ± 1.1 µM | ||
| YTHDC1 | m1A-modified RNA | Kd | 23.3 ± 2.1 µM | ||
| Eraser Enzyme Kinetics | ALKBH3 | m1A-containing ssRNA | Km | 1.1 ± 0.2 µM | |
| ALKBH3 | m1A-containing ssRNA | kcat | 0.12 ± 0.01 min-1 | ||
| ALKBH3 | m1A-containing ssRNA | kcat/Km | 0.11 µM-1min-1 |
Mechanism of Action in Cellular Processes
The m1A modification exerts its influence on a wide array of cellular processes primarily by altering the structure and function of different RNA species.
3.1. Regulation of Translation
m1A modification has a multifaceted role in the regulation of protein synthesis:
-
tRNA Stability and Function: The m1A58 modification in the T-loop of tRNAs is crucial for maintaining the correct L-shaped tertiary structure, which is essential for tRNA stability and its proper function in translation.
-
mRNA Translation: The effect of m1A on mRNA translation is context-dependent.
-
Translation Enhancement: m1A modifications in the 5' UTR of mRNAs can enhance translation by resolving RNA secondary structures, thereby facilitating ribosome scanning and initiation.
-
Translation Repression: Conversely, m1A modifications within the coding sequence (CDS) can stall ribosomes and inhibit translation elongation.
-
3.2. RNA Stability and Degradation
The stability of m1A-modified RNA is influenced by the interplay between the modification and its readers:
-
YTHDF2-Mediated Decay: The binding of the YTHDF2 reader protein to m1A-modified mRNAs can recruit the CCR4-NOT deadenylase complex, leading to the deadenylation and subsequent degradation of the transcript.
-
ALKBH3-Mediated Stabilization: The demethylase ALKBH3 can remove m1A from transcripts like CSF-1 mRNA, leading to increased mRNA stability and expression.
3.3. RNA Structure and Splicing
The addition of a methyl group at the N1 position of adenosine disrupts Watson-Crick base pairing, leading to alterations in RNA secondary and tertiary structures. This can impact:
-
RNA Folding: The presence of m1A can destabilize local RNA duplexes, influencing the overall folding of the RNA molecule.
-
Splicing: By altering RNA structure, m1A can affect the binding of splicing factors, and the nuclear reader YTHDC1 has been implicated in the regulation of splicing of m1A-containing transcripts.
Signaling Pathways and Logical Relationships
The m1A regulatory machinery is integrated into broader cellular signaling networks, influencing key pathways involved in cell growth, proliferation, and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate m1A RNA modification.
5.1. m1A-seq (m1A-meRIP-seq): Transcriptome-wide Mapping of m1A
This protocol allows for the transcriptome-wide identification of m1A sites.
I. RNA Preparation and Fragmentation:
-
Isolate total RNA from cells or tissues using a standard RNA extraction method (e.g., TRIzol).
-
Purify poly(A)+ RNA using oligo(dT) magnetic beads.
-
Fragment the poly(A)+ RNA to an average size of 100-200 nucleotides by magnesium-catalyzed hydrolysis or sonication.
II. m1A Immunoprecipitation (IP):
-
Prepare antibody-bead conjugates by incubating anti-m1A antibody with Protein A/G magnetic beads.
-
Incubate the fragmented RNA with the anti-m1A antibody-bead conjugates in IP buffer to enrich for m1A-containing fragments.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
Elute the m1A-enriched RNA fragments from the beads.
III. Library Construction and Sequencing:
-
Construct sequencing libraries from the m1A-enriched RNA fragments and an input control (a fraction of the fragmented RNA that did not undergo IP).
-
Perform high-throughput sequencing of the libraries.
IV. Data Analysis:
-
Align the sequencing reads to the reference genome/transcriptome.
-
Identify m1A peaks by comparing the read density in the IP sample to the input control.
-
For single-nucleotide resolution, m1A sites can be further identified by the characteristic reverse transcription signature of m1A, which includes misincorporations and truncations. This can be enhanced by comparing samples with and without demethylase (e.g., AlkB) treatment.
References
- 1. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRMT6/61A-dependent base methylation of tRNA-derived fragments regulates gene-silencing activity and the unfolded protein response in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assays for RNA Methyltransferase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. m1A RNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
The Dawn of a New Epitranscriptomic Layer: A Technical Guide to the Historical Discovery and Importance of 1-Methyladenosine (m1A)
For Immediate Release
A comprehensive technical guide detailing the historical discovery, biological significance, and experimental analysis of the 1-methyladenosine (m1A) RNA modification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this critical epitranscriptomic mark.
Introduction
The field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by chemical modifications of RNA. Among these, 1-methyladenosine (m1A), a reversible methylation on the N1 position of adenosine, has emerged as a pivotal player in a multitude of biological processes.[1][2] Initially identified in the 1960s, the full scope of its importance is only now being elucidated with the advent of advanced sequencing and analytical techniques. This guide provides an in-depth exploration of the historical journey of m1A discovery, its profound biological implications, and the experimental methodologies crucial for its study.
A Historical Timeline of a Covert Modification
The story of m1A began with the fundamental discovery of the methylated base, N1-methyladenine, in 1961. This was shortly followed by the isolation of 1-methyladenosine mononucleotide from RNA, confirming its presence in biological systems.[1][3] The initial breakthrough in identifying its specific location within an RNA molecule came in 1966, with its discovery in yeast phenylalanine tRNA (tRNAPhe).[4] For decades, m1A was primarily studied in the context of abundant non-coding RNAs like tRNA and ribosomal RNA (rRNA), where it is crucial for their structure and function. The early 2010s marked a turning point with the development of high-throughput sequencing methods, which revealed the presence of m1A in messenger RNA (mRNA) and mitochondrial transcripts, opening up new avenues of research into its role in gene expression.
The Biological Significance of m1A: A Multifaceted Regulator
The m1A modification is a dynamic and reversible mark, installed by "writer" enzymes (methyltransferases), removed by "eraser" enzymes (demethylases), and recognized by "reader" proteins that mediate its downstream effects. This regulatory triad governs the fate and function of m1A-modified RNAs.
Structural and Functional Roles in tRNA and rRNA:
In tRNA, m1A is critical for maintaining the stability of the tertiary structure, particularly the conserved m1A58 modification. This stability is essential for proper tRNA folding and function in protein synthesis. In rRNA, m1A modifications within key functional centers of the ribosome can influence translation fidelity and efficiency.
Regulation of mRNA Translation and Stability:
The presence of m1A in mRNA has a profound impact on its translation. The methyl group on the N1 position of adenosine disrupts Watson-Crick base pairing, which can stall the reverse transcriptase enzyme used in many analytical techniques and is thought to impede the translational machinery. The location of the m1A modification within an mRNA molecule dictates its effect. m1A in the 5' untranslated region (5' UTR) has been shown to enhance translation efficiency, while its presence in the coding sequence (CDS) can inhibit it. Furthermore, m1A can influence mRNA stability, with some studies suggesting a role in targeting transcripts for degradation.
Mitochondrial Function:
m1A is also present in mitochondrial transcripts, where it plays a role in regulating mitochondrial protein synthesis. The modification of mitochondrial mRNAs can inhibit their translation, providing a mechanism for controlling the production of essential components of the electron transport chain.
Quantitative Insights into m1A Abundance
The prevalence of m1A varies significantly across different RNA species and cellular contexts. The following tables summarize key quantitative data gathered from various studies.
| RNA Species | Organism/Cell Line | m1A Abundance (m1A/A ratio) | Reference |
| mRNA | Mammalian Cells | 0.015% - 0.054% | |
| mRNA | Mammalian Tissues | Up to 0.16% | |
| Total RNA | HEK293T | ~1.65% | |
| mRNA | A. carterae (dinoflagellate) | ~3.05% | |
| mRNA | Petunia hybrida | 0.25% - 1.75% |
| RNA Species | Location | Function |
| tRNA | Positions 9, 14, 22, 57, 58 | Structural stability, translation initiation and elongation. |
| rRNA | 25S rRNA (yeast), 28S rRNA (human) | Ribosome function, translation. |
| mRNA | 5' UTR | Enhanced translation efficiency. |
| mRNA | Coding Sequence (CDS) | Inhibition of translation. |
| Mitochondrial mRNA | Coding Sequence (CDS) | Inhibition of mitochondrial protein synthesis. |
Key Players in the m1A Regulatory Network
The dynamic nature of m1A modification is controlled by a dedicated set of proteins.
| Role | Protein | Function | Cellular Location |
| Writer (Methyltransferase) | TRMT6/TRMT61A | Catalyzes m1A58 in cytosolic tRNA and some mRNAs. | Cytosol, Nucleus |
| TRMT61B | Catalyzes m1A58 in mitochondrial tRNA and some mitochondrial mRNAs. | Mitochondria | |
| TRMT10C | Catalyzes m1A9 in mitochondrial tRNA and a specific site in ND5 mRNA. | Mitochondria | |
| Eraser (Demethylase) | ALKBH1 | Demethylates m1A in tRNA and mitochondrial RNA. | Nucleus, Mitochondria |
| ALKBH3 | Demethylates m1A in tRNA and mRNA. | Nucleus, Cytosol | |
| FTO | Shows m1A demethylase activity. | Nucleus | |
| Reader | YTHDF1, YTHDF2, YTHDF3 | Recognize m1A and mediate downstream effects on mRNA stability and translation. | Cytosol |
| YTHDC1 | Recognizes m1A in the nucleus. | Nucleus |
Experimental Protocols for m1A Analysis
The study of m1A has been revolutionized by the development of specialized, high-throughput sequencing techniques. Here, we detail the methodologies for key experiments.
m1A-Seq (m1A-specific sequencing)
This method allows for the transcriptome-wide mapping of m1A sites at single-nucleotide resolution.
1. RNA Preparation and Fragmentation:
-
Isolate total RNA from the sample of interest.
-
Purify poly(A)+ RNA to enrich for mRNA.
-
Fragment the RNA to an appropriate size (typically ~100 nucleotides) using chemical or enzymatic methods.
2. Immunoprecipitation (IP):
-
Incubate the fragmented RNA with an antibody specific to m1A.
-
Use magnetic beads coupled with a secondary antibody to capture the antibody-RNA complexes.
-
Wash the beads to remove non-specifically bound RNA.
3. Elution and Library Preparation:
-
Elute the m1A-containing RNA fragments from the beads.
-
Perform reverse transcription (RT) to synthesize cDNA. The presence of m1A can cause the reverse transcriptase to stall or misincorporate nucleotides, which is a key signature for identifying m1A sites.
-
Ligate adapters to the cDNA fragments for next-generation sequencing.
-
Amplify the library using PCR.
4. Sequencing and Data Analysis:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome/transcriptome.
-
Identify m1A peaks by analyzing the enrichment of reads in the IP sample compared to an input control.
-
Pinpoint single-base resolution m1A sites by identifying characteristic reverse transcription signatures (truncations and mutations).
PA-m1A-Seq (Photo-crosslinking Assisted m1A Sequencing)
This method is a variation that can enhance the specificity of m1A detection. While the search results did not provide a detailed protocol for a method specifically termed "PA-m1A-seq," the principles of photo-crosslinking and immunoprecipitation are well-established in RNA biology. A hypothetical workflow would involve:
1. In vivo Crosslinking:
-
Treat cells with a photoactivatable crosslinking agent that is incorporated into RNA or intercalates into RNA structures.
-
Irradiate the cells with UV light to induce crosslinks between RNA and interacting proteins, including potential m1A "readers".
2. Cell Lysis and Immunoprecipitation:
-
Lyse the cells and perform immunoprecipitation using an m1A-specific antibody as described in the m1A-seq protocol. The crosslinked proteins can help stabilize the antibody-RNA interaction.
3. RNA Recovery and Sequencing:
-
Reverse the crosslinks and purify the m1A-containing RNA.
-
Proceed with library preparation and sequencing as for m1A-seq.
Mass Spectrometry for m1A Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the absolute levels of m1A.
1. RNA Digestion:
-
Isolate the RNA of interest (e.g., total RNA, mRNA).
-
Digest the RNA into single nucleosides using a cocktail of nucleases (e.g., nuclease P1, venom phosphodiesterase, and alkaline phosphatase).
2. Liquid Chromatography Separation:
-
Inject the nucleoside mixture into a high-performance liquid chromatography (HPLC) system.
-
Separate the different nucleosides based on their physicochemical properties using a reverse-phase column.
3. Mass Spectrometry Detection and Quantification:
-
Elute the separated nucleosides into a tandem mass spectrometer.
-
Identify m1A based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Quantify the amount of m1A relative to the amount of unmodified adenosine (A) by integrating the peak areas from the chromatogram.
Visualizing the m1A World: Pathways and Workflows
The m1A Regulatory Pathway
Caption: The m1A regulatory pathway across different cellular compartments.
Experimental Workflow for m1A-Seq
Caption: A streamlined workflow for transcriptome-wide m1A profiling using m1A-Seq.
Future Directions and Therapeutic Potential
The burgeoning field of m1A research holds immense promise for understanding fundamental biological processes and for the development of novel therapeutic strategies. Dysregulation of m1A writers, erasers, and readers has been implicated in various diseases, including cancer. Targeting these regulatory proteins with small molecule inhibitors or other modalities presents a promising avenue for therapeutic intervention. The continued development of sensitive and quantitative methods for m1A detection will be crucial for advancing our understanding of its dynamic regulation and its role in health and disease, paving the way for the next generation of epitranscriptome-based diagnostics and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. m1A RNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 3. Frontiers | Harnessing m1A modification: a new frontier in cancer immunotherapy [frontiersin.org]
- 4. Reversible RNA Modification N1-methyladenosine (m1A) in mRNA and tRNA - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 1-Methyladenosine (m1A) in Gene Expression: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, detection, and functional consequences of a critical RNA modification.
Abstract
N1-methyladenosine (m1A) is a post-transcriptional RNA modification that is emerging as a pivotal regulator of gene expression. This dynamic and reversible mark, installed by "writer" enzymes, removed by "erasers," and interpreted by "reader" proteins, influences a multitude of cellular processes by modulating RNA stability, translation, and structure. This technical guide provides a comprehensive overview of the m1A regulatory network, its impact on different RNA species, and its implications in health and disease. We delve into the detailed methodologies for studying m1A, including high-throughput sequencing and functional validation assays, and present quantitative data to illustrate the profound effects of this modification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the multifaceted role of m1A in gene regulation.
Introduction to 1-Methyladenosine (m1A)
1-methyladenosine (m1A) is a modification where a methyl group is added to the N1 position of adenine in an RNA molecule. This modification is found in various RNA types, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and mitochondrial RNA.[1][2][3] The addition of a methyl group at the N1 position disrupts the canonical Watson-Crick base pairing, leading to alterations in RNA secondary structure and interactions with RNA-binding proteins.[3][4] Unlike the more abundant N6-methyladenosine (m6A), m1A introduces a positive charge under physiological conditions, which can significantly influence RNA conformation and function. The reversible nature of m1A modification, governed by specific enzymes, positions it as a dynamic regulatory mark in the epitranscriptome.
The Enzymatic Machinery of m1A Regulation
The levels and functional consequences of m1A are controlled by a coordinated interplay of writer, eraser, and reader proteins.
Writers: The Methyltransferases
m1A is installed by a family of methyltransferases that exhibit specificity for different RNA types and subcellular locations.
-
TRMT6/TRMT61A Complex: This complex is the primary writer of m1A in the cytoplasm, modifying both tRNAs and a subset of mRNAs.
-
TRMT61B: This enzyme is localized to the mitochondria and is responsible for m1A modifications in mitochondrial tRNAs and mRNAs.
-
TRMT10C: Also found in the mitochondria, TRMT10C specifically methylates mitochondrial tRNAs and at least one mitochondrial mRNA, ND5.
Erasers: The Demethylases
The removal of m1A is catalyzed by demethylases, making the modification reversible.
-
ALKBH1 and ALKBH3: These members of the AlkB family of dioxygenases have been identified as the primary erasers of m1A in both nuclear and mitochondrial transcripts.
Readers: The Effector Proteins
m1A reader proteins recognize and bind to m1A-modified transcripts, mediating their downstream effects.
-
YTHDF1, YTHDF2, and YTHDF3: The YTH domain-containing family proteins, initially identified as m6A readers, have been shown to also recognize and bind to m1A-modified mRNAs. YTHDF2-mediated recognition, in particular, has been linked to the degradation of m1A-containing transcripts.
m1A Regulation of Different RNA Species
The location and functional outcome of m1A modification vary depending on the type of RNA molecule.
Messenger RNA (mRNA)
In nuclear-encoded mRNAs, m1A is predominantly found in the 5' untranslated region (5' UTR), often near the translation start site. The presence of m1A in the 5' UTR has been correlated with enhanced translation efficiency. Conversely, m1A modifications within the coding sequence (CDS) can inhibit translation. The YTHDF reader proteins can bind to m1A-modified mRNAs, with YTHDF2 promoting their degradation and YTHDF3 potentially stabilizing them.
Transfer RNA (tRNA)
tRNAs are heavily modified with m1A at several positions, most notably at position 58 (m1A58). This modification is crucial for maintaining the correct three-dimensional structure of the tRNA, which is essential for its stability and function in translation. Demethylation of m1A in tRNAs can impact translation initiation and elongation.
Ribosomal RNA (rRNA)
m1A modifications are also present in rRNA, where they are thought to play a role in ribosome biogenesis and function. For example, m1A at position 1322 of the 28S rRNA is located in the peptidyl transferase center, a critical region for protein synthesis.
Mitochondrial RNA
Mitochondrial-encoded mRNAs (mt-mRNAs) and tRNAs (mt-tRNAs) are also targets of m1A modification. In contrast to nuclear mRNAs, m1A in mt-mRNAs is primarily found within the CDS and is associated with the inhibition of mitochondrial protein translation. m1A in mt-tRNAs, similar to their cytosolic counterparts, is important for their structural integrity.
Quantitative Impact of m1A on Gene Expression
The following tables summarize quantitative data from various studies, illustrating the impact of m1A on mRNA stability and translation.
Table 1: Effect of m1A Writers and Erasers on mRNA Stability
| Gene | Cell Line | Experimental Condition | Fold Change in mRNA Half-life | Reference |
| CSF1 | Breast and Ovarian Cancer Cells | ALKBH3 knockdown (increased m1A) | Decreased | |
| Various m1A-modified transcripts | HeLa | YTHDF2 knockdown | Increased abundance of 7 out of 8 transcripts | |
| IGF1R | - | YTHDF3 overexpression | Increased abundance and decreased decay rate | |
| m1A + m6A modified mRNAs | - | HRSP12 downregulation | Upregulated |
Table 2: Influence of m1A on Translation Efficiency
| RNA Region | Organism/Cell Line | Observation | Reference |
| 5' UTR | Human cells | Positively correlated with translation efficiency | |
| Cap+1 position | Human cells | Stronger positive correlation with translation efficiency | |
| CDS | Human cells | Not correlated with higher translation efficiency | |
| 3' UTR | Human cells | Not correlated with higher translation efficiency | |
| Mitochondrial mRNA CDS | Human cells | Interferes with translation |
Experimental Protocols for m1A Research
A variety of techniques are employed to detect, map, and functionally characterize m1A modifications.
m1A-Specific Methylated RNA Immunoprecipitation Sequencing (m1A-MeRIP-seq)
This is the most common method for transcriptome-wide mapping of m1A.
Principle: An antibody specific to m1A is used to enrich for RNA fragments containing the modification. These enriched fragments are then sequenced and mapped to the transcriptome to identify the locations of m1A.
Detailed Protocol:
-
RNA Extraction and Fragmentation: Isolate total RNA from cells or tissues of interest. Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.
-
Immunoprecipitation (IP): Incubate the fragmented RNA with an m1A-specific antibody. Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Washing: Perform stringent washes to remove non-specifically bound RNA.
-
Elution and RNA Purification: Elute the enriched RNA from the beads and purify it.
-
Library Preparation and Sequencing: Construct a cDNA library from the enriched RNA fragments and perform high-throughput sequencing. An "input" library from a fraction of the fragmented RNA that did not undergo IP should be prepared in parallel as a control.
-
Data Analysis: Align sequencing reads to the reference genome/transcriptome. Use peak-calling algorithms to identify regions enriched for m1A in the IP sample compared to the input control.
Ribosome Profiling (Ribo-seq)
Ribo-seq provides a snapshot of all translated regions in a cell by sequencing ribosome-protected mRNA fragments. It can be used to assess the impact of m1A on translation.
Principle: Cells are treated with a translation inhibitor to freeze ribosomes on the mRNA. Nuclease treatment digests all unprotected RNA, leaving behind ribosome-protected fragments (RPFs). These RPFs are then sequenced to determine the positions of the ribosomes on the transcriptome.
Detailed Protocol:
-
Cell Lysis and Ribosome Arrest: Lyse cells in the presence of a translation elongation inhibitor (e.g., cycloheximide) to stabilize ribosome-mRNA complexes.
-
Nuclease Footprinting: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the 80S monosome fraction containing the RPFs, typically by sucrose gradient ultracentrifugation.
-
RPF Extraction: Extract the RPFs (typically 28-30 nucleotides in length) from the isolated ribosomes.
-
Library Preparation and Sequencing: Ligate adapters to the 3' and 5' ends of the RPFs, perform reverse transcription, and amplify the resulting cDNA for high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the transcriptome. The density of reads along a transcript reflects the level of translation. Comparing Ribo-seq data with parallel mRNA-seq data allows for the calculation of translation efficiency.
In Vitro Translation Assays
These assays directly assess the effect of m1A on protein synthesis.
Principle: An in vitro translation system (e.g., rabbit reticulocyte lysate or a purified system) is used to translate a synthetic mRNA with or without a site-specific m1A modification. The protein output is then quantified.
Detailed Protocol:
-
Prepare mRNA templates: Synthesize mRNA transcripts with and without the m1A modification at a specific position using in vitro transcription.
-
Set up in vitro translation reactions: Add the mRNA templates to an in vitro translation system containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, energy source).
-
Incubate: Allow the translation reaction to proceed for a defined period.
-
Quantify protein product: Measure the amount of protein produced, for example, by incorporating radiolabeled amino acids and measuring radioactivity, or by using a reporter protein (e.g., luciferase) and measuring its activity.
-
Compare outputs: Compare the protein yield from the m1A-modified mRNA to that from the unmodified control.
m1A in Disease and as a Therapeutic Target
The dysregulation of m1A modification has been implicated in various diseases, including cancer. For instance, the m1A eraser ALKBH3 has been shown to promote the progression of certain cancers. The enzymes involved in the m1A pathway, therefore, represent potential therapeutic targets for the development of novel drugs.
Conclusion and Future Perspectives
The study of 1-methyladenosine is a rapidly evolving field that is uncovering a new layer of gene regulation. The dynamic interplay between m1A writers, erasers, and readers provides a sophisticated mechanism for fine-tuning gene expression in response to various cellular signals. While significant progress has been made in identifying the key players and their general functions, many questions remain. Future research will likely focus on elucidating the specific contexts in which m1A is deployed, the full repertoire of its reader proteins and their downstream effectors, and the precise structural and functional consequences of this modification on a wider range of transcripts. The development of more sensitive and quantitative methods for m1A detection will be crucial for these endeavors. A deeper understanding of the m1A epitranscriptome holds great promise for advancing our knowledge of fundamental biological processes and for the development of novel therapeutic strategies.
References
- 1. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 2. Investigating the consequences of mRNA modifications on protein synthesis using in vitro translation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Ribosome Profiling Data | Springer Nature Experiments [experiments.springernature.com]
- 4. assets.fishersci.com [assets.fishersci.com]
The Nexus of 1-Methyladenosine and Tumorigenesis: A Technical Guide for Researchers
An In-depth Exploration of the Core Mechanisms, Experimental Methodologies, and Therapeutic Potential
The reversible RNA modification, 1-methyladenosine (m1A), has emerged as a critical regulator in the landscape of cancer biology. Once considered a stable modification primarily within non-coding RNAs, recent advancements have unveiled its dynamic nature and profound impact on mRNA translation, stability, and localization. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the intricate link between m1A and the development of tumors, detailing the molecular players, affected signaling pathways, and the methodologies to interrogate this epitranscriptomic mark.
The m1A Machinery: Writers, Erasers, and Readers in Cancer
The m1A modification is dynamically regulated by a set of proteins categorized as "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m1A-binding proteins), which collectively dictate the m1A landscape on various RNA species, including mRNA, tRNA, rRNA, and long non-coding RNA (lncRNA).[1] Dysregulation of these key regulators is a common feature across numerous cancers, leading to aberrant gene expression that fuels tumor initiation and progression.[2][3]
Writers: The primary methyltransferase complex responsible for m1A deposition on mRNA and tRNA is the TRMT6/TRMT61A heterodimer.[4] Elevated expression of both TRMT6 and TRMT61A has been observed in several cancers, including bladder and ovarian cancer, where it is associated with increased proliferation and poor prognosis.[4]
Erasers: The demethylation of m1A is carried out by members of the ALKBH family of dioxygenases, primarily ALKBH1 and ALKBH3. ALKBH3, in particular, has been extensively studied for its oncogenic roles. It promotes cancer cell proliferation, migration, and invasion in various cancers, including prostate and gastric cancer, by removing m1A marks from specific transcripts, thereby altering their stability and translation.
Readers: The YTH domain-containing family of proteins, including YTHDF1, YTHDF2, and YTHDF3, have been identified as readers of m1A, mediating its downstream effects. YTHDF1, for instance, can recognize m1A-modified mRNA and promote its translation, contributing to the overexpression of oncogenes in cancers like hepatocellular carcinoma.
Quantitative Dysregulation of m1A Regulators in Cancer
The expression levels of m1A writers, erasers, and readers are frequently altered in cancerous tissues compared to their normal counterparts. Analysis of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA), has provided a quantitative landscape of these alterations across various tumor types.
| Regulator | Role | Cancer Type | Log2 Fold Change (Tumor vs. Normal) | Associated Prognosis | Reference |
| TRMT6 | Writer | Bladder Cancer | Upregulated | Poor | |
| Ovarian Cancer | Upregulated | Poor | |||
| Colorectal Cancer | Upregulated | Poor | |||
| Lung Adenocarcinoma | Upregulated | Poor | |||
| TRMT61A | Writer | Bladder Cancer | Upregulated | Poor | |
| Ovarian Cancer | Upregulated | Poor | |||
| ALKBH1 | Eraser | Gastrointestinal Cancers | Overexpression associated with negative survival in STAD, COADREAD, and LIHC | Poor | |
| ALKBH3 | Eraser | Gastrointestinal Cancers | Lower expression associated with worse survival in ESCA and COADREAD | Poor | |
| Prostate Cancer | Upregulated | Poor | |||
| YTHDF1 | Reader | Hepatocellular Carcinoma | Upregulated | Poor | |
| Ovarian Cancer | Upregulated | Poor | |||
| Colorectal Cancer | Upregulated | Poor | |||
| YTHDF2 | Reader | Colorectal Cancer | Upregulated | Poor | |
| YTHDC1 | Reader | Colorectal Cancer | Upregulated | Poor |
Key Signaling Pathways Modulated by m1A in Cancer
The functional consequences of aberrant m1A modification in cancer are largely mediated through the modulation of critical signaling pathways that govern cell growth, proliferation, and survival. The PI3K/AKT/mTOR and ErbB signaling pathways have been identified as major downstream targets of m1A dysregulation.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its hyperactivation is a hallmark of many cancers. The m1A reader protein YTHDF1 has been shown to activate this pathway by promoting the translation of key pathway components. For instance, in hepatocellular carcinoma, YTHDF1 facilitates the translation of m1A-modified mRNAs encoding proteins that activate PI3K/AKT/mTOR signaling, thereby promoting tumor growth.
The ErbB Signaling Pathway
The ErbB family of receptor tyrosine kinases, including EGFR (ErbB1) and HER2 (ErbB2), are crucial drivers of cell proliferation and are frequently dysregulated in gastrointestinal and other cancers. Studies have shown that m1A regulators can modulate the ErbB signaling pathway. For example, in gastrointestinal cancer, the m1A eraser ALKBH3 can influence the expression of ErbB2, a key oncogenic driver. The precise mechanism likely involves the demethylation of mRNAs encoding for ErbB pathway components or their regulators, thereby altering their stability and translation.
Experimental Protocols for m1A Analysis
The study of m1A in cancer relies on specialized techniques to detect and quantify this modification and to identify its location within the transcriptome. The two primary methodologies are Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq or m1A-seq) and Liquid Chromatography-Mass Spectrometry (LC-MS).
m1A-seq: Transcriptome-Wide Mapping of m1A
MeRIP-seq allows for the identification of m1A sites across the entire transcriptome. The general workflow involves the fragmentation of RNA, immunoprecipitation of m1A-containing fragments using a specific antibody, followed by high-throughput sequencing.
Detailed Methodology for m1A-seq:
-
RNA Isolation and Fragmentation:
-
Isolate total RNA from cells or tissues using a standard Trizol-based method.
-
Purify mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA to an average size of ~100 nucleotides using a fragmentation buffer (e.g., 10 mM Tris-HCl pH 7.0, 10 mM ZnCl2, 10 mM MgCl2) and incubate at 94°C for 5 minutes. The reaction is stopped by adding EDTA.
-
-
Immunoprecipitation:
-
Prepare anti-m1A antibody-bead complexes by incubating a specific anti-m1A antibody (e.g., from Synaptic Systems) with Protein A/G magnetic beads in IP buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40) for 1-2 hours at 4°C.
-
Add the fragmented RNA to the antibody-bead complexes and incubate overnight at 4°C with rotation. An input control sample (without antibody) should be processed in parallel.
-
-
Washing and Elution:
-
Wash the beads multiple times with low-salt and high-salt wash buffers to remove non-specific binding.
-
Elute the m1A-containing RNA fragments from the beads using an elution buffer containing a competitive inhibitor (e.g., free m1A nucleoside) or a high concentration of a denaturing agent.
-
-
Library Preparation and Sequencing:
-
Construct sequencing libraries from the eluted RNA and the input control RNA using a standard library preparation kit for next-generation sequencing.
-
Perform high-throughput sequencing on a platform such as Illumina NovaSeq.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify enriched regions in the IP sample compared to the input control, which represent the m1A peaks.
-
LC-MS/MS: Quantification of Global m1A Levels
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of the overall m1A levels in total RNA or mRNA.
Detailed Methodology for LC-MS/MS:
-
Sample Preparation:
-
Isolate and purify total RNA or mRNA as described for m1A-seq.
-
Digest the RNA into individual nucleosides using a cocktail of enzymes, typically nuclease P1 followed by alkaline phosphatase. This is usually performed in a buffer such as 10 mM NH4OAc (pH 5.3) at 37°C for several hours.
-
-
Liquid Chromatography:
-
Separate the digested nucleosides using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.
-
-
Mass Spectrometry:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for adenosine and 1-methyladenosine are monitored.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of pure adenosine and 1-methyladenosine nucleosides.
-
The amount of m1A in the sample is determined by comparing its peak area to the standard curve and is typically expressed as a ratio to the amount of adenosine (m1A/A).
-
Conclusion and Future Directions
The study of 1-methyladenosine has unveiled a new layer of complexity in the epitranscriptomic regulation of cancer. The dynamic interplay of m1A writers, erasers, and readers significantly influences tumorigenesis by modulating key signaling pathways. The methodologies outlined in this guide provide a robust framework for researchers to investigate the role of m1A in their specific cancer models.
Future research will likely focus on several key areas:
-
Therapeutic Targeting: The development of small molecule inhibitors targeting the oncogenic activities of m1A regulators, such as TRMT6/TRMT61A and ALKBH3, holds significant therapeutic promise.
-
Biomarker Development: m1A levels and the expression of its regulators could serve as valuable biomarkers for cancer diagnosis, prognosis, and prediction of therapeutic response.
-
Expanding the m1A-ome: Further exploration of the full spectrum of m1A-modified transcripts and their specific functions in different cancer contexts will provide a more complete understanding of this critical RNA modification.
A deeper understanding of the m1A-cancer nexus will undoubtedly pave the way for novel diagnostic and therapeutic strategies, ultimately improving outcomes for cancer patients.
References
- 1. m1A Regulated Genes Modulate PI3K/AKT/mTOR and ErbB Pathways in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Landscape of N1‐methyladenosin (m1A) modification pattern in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The landscape of m1A modification and its posttranscriptional regulatory functions in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of TRMT6 on prognosis and immune microenvironment in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of N1-methyladenosine (m1A) in Mammalian Physiology: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N1-methyladenosine (m1A), a reversible post-transcriptional modification of RNA, is emerging as a critical regulator of gene expression in mammals.[1] This dynamic epitranscriptomic mark, found on various RNA species including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and mitochondrial RNA (mt-RNA), plays a pivotal role in a multitude of cellular processes.[1][2][3] The deposition and removal of m1A are tightly controlled by a dedicated set of enzymes—"writers" (methyltransferases), "erasers" (demethylases), and "readers" (m1A-binding proteins)—that collectively dictate the functional consequences of this modification.[4] Dysregulation of the m1A machinery has been implicated in the pathogenesis of several human diseases, most notably cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the physiological functions of m1A in mammals, with a focus on quantitative data, detailed experimental methodologies for its detection, and the signaling pathways it modulates.
The m1A Regulatory Machinery
The biological impact of m1A is orchestrated by a coordinated interplay of writer, eraser, and reader proteins.
-
Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the N1 position of adenosine. Key mammalian m1A writers include:
-
TRMT6/TRMT61A complex: Primarily responsible for m1A modification in the T-loop of tRNAs and on some nuclear-encoded mRNAs that adopt a tRNA-like structure.
-
TRMT10C: A mitochondrial enzyme that installs m1A on both mitochondrial tRNAs and mRNAs.
-
TRMT61B: Another mitochondrial methyltransferase targeting specific mitochondrial tRNAs.
-
NML (Nucleomethylin) and BMT2: Involved in m1A modification of rRNA.
-
-
Erasers (Demethylases): These enzymes reverse the m1A modification, enabling dynamic regulation. The primary m1A demethylases in mammals are members of the AlkB family of dioxygenases:
-
ALKBH1 and ALKBH3: These enzymes remove m1A from both tRNA and mRNA.
-
FTO (Fat mass and obesity-associated protein): While best known as an m6A demethylase, FTO can also erase m1A marks.
-
-
Readers (Binding Proteins): These proteins recognize and bind to m1A-modified RNA, thereby mediating downstream functional effects. The YTH domain-containing family of proteins are the principal readers of m1A:
-
YTHDF1, YTHDF2, and YTHDF3: These proteins can bind to m1A-modified mRNA and influence its translation and stability. YTHDF2-mediated recognition, for instance, has been linked to transcript destabilization.
-
YTHDC1: A nuclear reader that may be involved in m1A-related processes within the nucleus.
-
Physiological Functions of m1A
The functional consequences of m1A modification are diverse and depend on the type of RNA modified and the specific location of the mark.
Regulation of Translation
m1A is a potent regulator of protein synthesis, exerting its effects at both the initiation and elongation stages.
-
tRNA: m1A modification, particularly at position 58 (m1A58) in the T-loop of cytosolic tRNAs, is crucial for maintaining tRNA stability and promoting its correct folding. This ensures efficient translation initiation and elongation. Demethylation of tRNA by ALKBH1 or ALKBH3 can suppress translation.
-
mRNA: The impact of m1A on mRNA translation is context-dependent.
-
Translation Enhancement: m1A modifications located in the 5' untranslated region (5' UTR), especially near the translation start site, are correlated with increased translation efficiency.
-
Translation Inhibition: Conversely, m1A marks within the coding sequence (CDS) can impede translation, likely by disrupting Watson-Crick base pairing during ribosome translocation.
-
-
rRNA: m1A modification on the large ribosomal subunit is important for ribosome biogenesis and the formation of the translation initiation complex.
Cellular Stress Response
m1A modification plays a significant role in the cellular response to various stressors. Under conditions such as heat shock, m1A levels in mRNA have been observed to increase. The m1A-generating enzyme complex, TRMT6/61A, accumulates in stress granules, which are cytoplasmic aggregates of stalled translation initiation complexes that form during stress. This sequestration of m1A-modified mRNAs into stress granules is thought to protect them from degradation and allow for a rapid resumption of protein synthesis upon stress relief.
Mitochondrial Function
m1A modification is prevalent in mitochondrial transcripts and is critical for mitochondrial homeostasis. The mitochondrial methyltransferase TRMT10C installs m1A on ND5 mRNA, a core subunit of Complex I of the electron transport chain. Increased m1A methylation of ND5 mRNA represses its translation, leading to Complex I dysfunction. This mechanism has been implicated in the mitochondrial dysfunction observed in Alzheimer's disease.
Quantitative Insights into m1A Modification
Recent advances in mass spectrometry and high-throughput sequencing have enabled the quantification of m1A levels in various biological contexts.
| Parameter | Value | Context | Reference(s) |
| m1A/A Ratio in mRNA | ~0.02% | Human cell lines | |
| 5-10% of m6A levels | Human cell lines | ||
| 0.015% - 0.054% | Mammalian cells | ||
| m1A Levels in Tissues | Highest in kidney and brain | Mouse tissues | |
| ~3-fold higher in kidney and brain vs. liver | Mouse tissues | ||
| 75% higher in lean vs. obese mouse brains | Mouse tissues | ||
| m1A Levels in Stress | 1.5-fold increase | Heat shock (4h) in HepG2 cells | |
| 2 to 3-fold decrease | Glucose or amino acid starvation (4h) in HepG2 cells | ||
| 0.009% to 0.012% m1A/A | Heat shock in cytosolic mRNAs | ||
| 0.01% to 0.088% m1A/A | Enrichment in stress granules vs. cytosol | ||
| m1A in Cancer Serum | 115.16 to 215.77 nM | Human serum | |
| 117.45 to 215.77 nM | Colorectal cancer patient serum | ||
| 116.84 to 209.92 nM | Gastric cancer patient serum |
Table 1: Quantitative Data on m1A Modification in Mammals
Experimental Protocols for m1A Analysis
m1A-meRIP-seq (m1A-seq)
Methylated RNA immunoprecipitation followed by sequencing (MeRIP-seq) is the cornerstone technique for transcriptome-wide mapping of m1A sites.
Principle: This method relies on the specific enrichment of m1A-containing RNA fragments using an m1A-specific antibody, followed by high-throughput sequencing of the enriched fragments. A parallel sequencing of an input control (total fragmented RNA without immunoprecipitation) is essential to distinguish true m1A peaks from background noise.
Detailed Protocol:
-
RNA Extraction and Fragmentation:
-
Extract total RNA from cells or tissues using a standard method (e.g., TRIzol). Ensure high quality and integrity of the RNA (RIN > 7).
-
Fragment the RNA to an average size of ~100 nucleotides using enzymatic or chemical methods.
-
-
Immunoprecipitation (IP):
-
Incubate the fragmented RNA with a specific anti-m1A antibody.
-
Add protein A/G magnetic beads to capture the antibody-RNA complexes.
-
Perform stringent washes to remove non-specifically bound RNA fragments.
-
-
RNA Elution and Library Preparation:
-
Elute the m1A-enriched RNA fragments from the beads.
-
Construct a sequencing library from the eluted RNA and the input control RNA. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome/transcriptome.
-
Use specialized bioinformatics tools (e.g., exomePeak) to identify m1A-enriched regions (peaks) by comparing the IP sample to the input control.
-
References
Investigating RNA Methylation Dynamics with Stable Isotope Probes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of stable isotope probes to investigate the dynamics of RNA methylation. It covers the core principles, experimental methodologies, data analysis, and the biological implications of RNA methylation in key signaling pathways.
Introduction to RNA Methylation Dynamics
RNA methylation, a crucial epitranscriptomic modification, plays a significant role in post-transcriptional gene regulation. The most prevalent internal modification in eukaryotic mRNA is N6-methyladenosine (m6A), which influences RNA stability, splicing, translation, and localization. The dynamic nature of RNA methylation is regulated by a trio of protein families: "writers" that install the methyl marks (e.g., METTL3/14), "erasers" that remove them (e.g., FTO, ALKBH5), and "readers" that recognize methylated RNA and elicit a functional response (e.g., YTH domain-containing proteins).
Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique for the quantitative analysis of RNA methylation dynamics. By introducing "heavy" isotopes into the cellular metabolism, researchers can distinguish between pre-existing and newly synthesized RNA populations, allowing for the precise measurement of methylation and demethylation rates. This guide will focus on the practical application of these techniques.
Quantitative Data Presentation
Stable isotope labeling experiments, such as those using heavy methyl Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enable the precise quantification of changes in RNA methylation. The data is typically presented as ratios of "heavy" (newly synthesized) to "light" (pre-existing) methylated RNA fragments. Below are representative tables summarizing the kind of quantitative data that can be obtained from such experiments.
Table 1: Quantification of m6A Turnover in Response to Cellular Stress
This table represents hypothetical data illustrating the change in the turnover rate of m6A on specific mRNA transcripts in response to oxidative stress, as would be determined by a heavy methyl SILAC experiment. The turnover rate constant (k) indicates the fraction of the methylated RNA pool that is turned over per hour.
| Gene Symbol | Transcript ID | Condition | Turnover Rate Constant (k) (hr⁻¹) | Fold Change vs. Control |
| AKT1 | NM_001014431.1 | Control | 0.052 | 1.00 |
| Oxidative Stress | 0.098 | 1.88 | ||
| MAPK1 | NM_002745.4 | Control | 0.065 | 1.00 |
| Oxidative Stress | 0.045 | 0.69 | ||
| PHLPP2 | NM_198428.3 | Control | 0.033 | 1.00 |
| Oxidative Stress | 0.071 | 2.15 | ||
| FOXM1 | NM_001243088.2 | Control | 0.081 | 1.00 |
| Oxidative Stress | 0.083 | 1.02 |
Data is representative and compiled for illustrative purposes based on principles described in cited literature.
Table 2: Relative Abundance of Methylated Ribonucleosides in Different RNA Fractions
This table shows representative data on the relative abundance of various methylated ribonucleosides in different RNA fractions, which can be quantified using stable isotope dilution mass spectrometry.
| RNA Fraction | Modification | Relative Abundance (mol %) |
| mRNA | m6A | 0.25 |
| m1A | 0.01 | |
| m5C | 0.08 | |
| tRNA | m6A | 0.05 |
| m1A | 0.12 | |
| m5C | 2.50 | |
| rRNA | m6A | 0.15 |
| m1A | 0.02 | |
| m5C | 0.30 |
Data is representative and compiled for illustrative purposes based on principles described in cited literature.
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with Stable Isotopes for Mass Spectrometry Analysis
This protocol details the metabolic labeling of cellular RNA using a heavy methyl donor, L-Methionine-(methyl-d3), for the analysis of RNA methylation dynamics.
Materials:
-
Cell culture medium deficient in L-Methionine (e.g., SILAC DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Methionine, "light" (unlabeled)
-
L-Methionine-(methyl-d3), "heavy"
-
Phosphate-Buffered Saline (PBS), RNase-free
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard medium to ~70% confluency.
-
For the "heavy" labeled sample, replace the standard medium with methionine-deficient medium supplemented with "heavy" L-Methionine-(methyl-d3) and 10% dFBS.
-
For the "light" control sample, replace the standard medium with methionine-deficient medium supplemented with "light" L-Methionine and 10% dFBS.
-
Incubate the cells for a desired period (e.g., one to two cell cycles for steady-state labeling, or shorter time points for pulse-chase experiments).
-
-
RNA Extraction:
-
Harvest cells by trypsinization or scraping.
-
Wash the cell pellet with ice-cold PBS.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. Ensure all steps are performed under RNase-free conditions.
-
(Optional) Purify mRNA from total RNA using oligo(dT)-magnetic beads to reduce the background from highly abundant non-coding RNAs like rRNA and tRNA.
-
-
RNA Digestion to Nucleosides:
-
To 1-5 µg of RNA, add Nuclease P1 in a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3).
-
Incubate at 45°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase and a suitable buffer (e.g., 100 mM ammonium bicarbonate).
-
Incubate at 37°C for 2 hours. This step dephosphorylates the nucleoside monophosphates to nucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
After digestion, mix the "heavy" and "light" samples in a 1:1 ratio based on the initial amount of RNA.
-
Filter the digested sample through a 10 kDa molecular weight cutoff filter to remove proteins (enzymes).
-
Dry the sample using a vacuum concentrator.
-
Resuspend the nucleoside mixture in a suitable volume of LC-MS grade water with 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase LC column.
-
Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Analyze the eluting nucleosides using a high-resolution mass spectrometer operating in positive ion mode.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify the "heavy" and "light" forms of methylated and unmethylated nucleosides.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow: Heavy Methyl SILAC for RNA Methylation
The following diagram illustrates the general workflow for a heavy methyl SILAC experiment to study RNA methylation dynamics.
Signaling Pathway: m6A Regulation of PI3K/Akt Signaling
RNA methylation has been shown to regulate the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. The following diagram illustrates how m6A modification can impact key components of this pathway.
Signaling Pathway: m6A Regulation of MAPK Signaling
The MAPK signaling pathway, involved in cellular responses to a variety of stimuli, is also subject to regulation by RNA methylation. This diagram shows potential points of m6A-mediated control.
This guide provides a foundational understanding and practical framework for investigating RNA methylation dynamics using stable isotope probes. The combination of metabolic labeling, high-resolution mass spectrometry, and bioinformatic analysis offers a powerful approach to unravel the complex roles of epitranscriptomics in health and disease, with significant implications for drug development and therapy.
Methodological & Application
Application Note: A Detailed Protocol for LC-MS/MS Quantification of N1-methyladenosine (m1A) in RNA
Audience: Researchers, scientists, and drug development professionals.
Introduction N1-methyladenosine (m1A) is a post-transcriptional RNA modification where a methyl group is added to the N1 position of adenosine.[1] This modification introduces a positive charge under physiological conditions, which can significantly alter the local structure of RNA, disrupt Watson-Crick base pairing, and influence RNA-protein interactions.[2][3] The m1A modification is a dynamic and reversible process regulated by a group of proteins: "writers" (methyltransferases like TRMT6/TRMT61A) install the mark, "erasers" (demethylases like ALKBH1 and ALKBH3) remove it, and "readers" (e.g., YTH domain proteins) recognize the modification to mediate downstream effects.[4][5] These processes play crucial roles in RNA stability, splicing, transport, and protein translation, and have been implicated in various diseases, including cancer.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the absolute quantification of RNA modifications. This protocol provides a comprehensive workflow for the quantification of m1A relative to unmodified adenosine (A) in total RNA samples.
Principle of the Method The workflow involves the isolation of total RNA from a biological sample, followed by its complete enzymatic digestion into individual nucleosides. These nucleosides are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. By comparing the signal intensity of m1A to that of adenosine (A) and using a calibration curve, the absolute quantity of m1A can be determined.
Visualized Experimental and Biological Pathways
Caption: Experimental workflow for m1A quantification by LC-MS/MS.
Caption: The m1A RNA modification pathway and its functional consequences.
Experimental Protocols
Materials and Reagents
-
Equipment:
-
Homogenizer (for tissue samples)
-
Microcentrifuge
-
Thermomixer or heat block
-
Spectrophotometer (e.g., NanoDrop)
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo, Waters) with ESI source
-
-
Reagents & Consumables:
-
RNA isolation kit (e.g., Qiagen RNeasy) or TRIzol reagent
-
Nuclease-free water, tubes, and pipette tips
-
Nucleoside Digestion Mix (e.g., NEB #M0649) or individual enzymes:
-
Nuclease P1 (Sigma-Aldrich)
-
Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP) (NEB, Thermo Fisher)
-
-
Ammonium bicarbonate or HEPES buffer
-
LC-MS grade water, acetonitrile, and formic acid
-
Analytical standards: Adenosine (A), N1-methyladenosine (m1A) (Sigma-Aldrich, Carbosynth)
-
Stable isotope-labeled internal standard (e.g., ¹³C-labeled m1A) is highly recommended for accuracy.
-
Protocol 1: Total RNA Isolation
-
Sample Collection: Harvest cells (~1-5 million) or flash-freeze tissue (~20-50 mg) in liquid nitrogen.
-
Homogenization: For tissues, homogenize the sample in lysis buffer provided by the RNA isolation kit. For cell pellets, add lysis buffer directly and vortex.
-
RNA Purification: Follow the manufacturer's protocol for your chosen RNA isolation kit (e.g., column-based purification or phenol-chloroform extraction).
-
RNA Quantification and Quality Control:
-
Resuspend the final RNA pellet in nuclease-free water.
-
Measure the concentration and purity using a spectrophotometer. A 260/280 ratio of ~2.0 and a 260/230 ratio of >1.8 is desirable.
-
Optional but recommended: Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
Protocol 2: Enzymatic Digestion of RNA to Nucleosides
This protocol describes a one-step digestion. For multi-step protocols, refer to specific literature. It is crucial to avoid alkaline pH during digestion to prevent the Dimroth rearrangement of m1A into N6-methyladenosine (m6A).
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following:
-
Total RNA: 1-2 µg
-
10x Nucleoside Digestion Mix Reaction Buffer: 2 µL
-
Nucleoside Digestion Mix: 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
(Optional) Add internal standard at a known concentration.
-
-
Incubation: Incubate the reaction at 37°C for 1-3 hours in a thermomixer. For RNA with extensive modifications, an overnight incubation may be beneficial.
-
Post-Digestion: After incubation, the sample is ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C. Centrifugation (e.g., 10 min at >12,000 x g) can be performed to pellet any enzyme debris before transferring the supernatant to an LC vial.
Protocol 3: LC-MS/MS Analysis
Parameters should be optimized for the specific instrument used. The following provides a typical starting point.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2.5 min: 0-5% B
-
2.5-15 min: 5-30% B
-
15-17 min: 30-95% B
-
17-20 min: 95% B
-
20.1-25 min: Re-equilibrate at 0% B
-
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize source parameters (e.g., gas temperatures, gas flows, capillary voltage) according to manufacturer recommendations.
-
Protocol 4: Quantification and Data Analysis
-
Calibration Curve: Prepare a series of calibration standards by diluting the m1A and A analytical standards in nuclease-free water. A typical concentration range is 1 nM to 1000 nM. If using an internal standard, spike it into all calibrators at a fixed concentration.
-
Data Acquisition: Analyze the calibration standards first, followed by the digested RNA samples.
-
Peak Integration: Integrate the chromatographic peak areas for the specific MRM transitions of m1A and A for all standards and samples.
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration for each standard.
-
Use the linear regression equation from the curve to determine the concentration of m1A and A in the biological samples.
-
Calculate the final m1A abundance as a ratio to adenosine: (moles of m1A / moles of A) * 100% .
-
Data Presentation: Tables
Table 1: Typical LC-MS/MS Parameters for Nucleoside Quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Typical Retention Time (min) |
|---|---|---|---|---|
| Adenosine (A) | 268.1 | 136.1 | Positive | 6.2 |
| N1-methyladenosine (m1A) | 282.1 | 150.1 | Positive | 7.5 |
| ¹³C₅-Adenosine (IS) | 273.1 | 136.1 | Positive | 6.2 |
| ¹³C-m1A (IS) | 287.1 | 155.1 | Positive | 7.5 |
Table 2: Example Calibration Curve Data for m1A.
| Concentration (nM) | Peak Area (Arbitrary Units) | R² Value |
|---|---|---|
| 1 | 5,520 | |
| 5 | 26,800 | |
| 10 | 54,150 | |
| 50 | 271,300 | > 0.99 |
| 100 | 558,900 | |
| 500 | 2,695,000 |
| 1000 | 5,450,000 | |
Table 3: Example Quantitative Results from Human Cell Lines.
| Cell Line | Condition | m1A / A Ratio (%) | Standard Deviation |
|---|---|---|---|
| HeLa | Control | 0.055 | ± 0.006 |
| HeLa | ALKBH1 Knockdown | 0.081 | ± 0.009 |
| HEK293T | Control | 0.048 | ± 0.005 |
| HepG2 | Control | 0.062 | ± 0.007 |
Note: Data are representative and will vary based on cell type and experimental conditions. Control HeLa data is illustrative based on published findings.
References
- 1. Research progress of N1-methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing m1A modification: a new frontier in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Harnessing m1A modification: a new frontier in cancer immunotherapy [frontiersin.org]
- 4. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The landscape of m1A modification and its posttranscriptional regulatory functions in primary neurons | eLife [elifesciences.org]
Application of 1-Methyladenosine-d3 in quantitative bioanalytical methods.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyladenosine (m1A) is a post-transcriptional RNA modification that has garnered significant interest as a potential biomarker for various pathological conditions, including cancer. Accurate and precise quantification of m1A in biological matrices is crucial for its clinical validation and utility. Stable isotope-labeled internal standards are essential for reliable quantification by mass spectrometry, correcting for variability in sample preparation and matrix effects. 1-Methyladenosine-d3 (m1A-d3) serves as an ideal internal standard for the quantification of endogenous 1-methyladenosine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring co-elution and similar ionization efficiency, while its mass difference allows for distinct detection.
These application notes provide detailed protocols for the quantification of 1-methyladenosine in human urine and plasma using this compound as an internal standard. The described methods are based on hydrophilic interaction liquid chromatography (HILIC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), offering high sensitivity and specificity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the determination of 1-methyladenosine using this compound as an internal standard. These values are compiled from validated bioanalytical methods and demonstrate the robustness and sensitivity of the approach.
| Parameter | Human Urine (HILIC-MS/MS) | Human Serum (UPLC-MS/MS) |
| Linearity Range | 0.5 - 200 ng/mL | 2.24 - 9.74 nM |
| Correlation Coefficient (r²) | >0.995 | Not explicitly stated, but implied with calibration curve use |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2.24 nM |
| Precision (RSD%) | < 15% | Not explicitly stated, but method validated |
| Accuracy (%) | 85 - 115% | Not explicitly stated, but method validated |
| Matrix Effect (%) | < 15% | Not explicitly stated, but method validated |
Signaling Pathways and Clinical Relevance
1-Methyladenosine is a product of RNA degradation and its levels in biofluids can reflect alterations in RNA metabolism associated with disease states. Elevated levels of urinary and serum 1-methyladenosine have been observed in patients with various cancers, including breast, colorectal, and gastric cancer, making it a promising non-invasive biomarker for early detection and therapeutic monitoring.[1][2] The generation of 1-methyladenosine is part of the broader epitranscriptomic landscape, which involves a series of enzymes that "write," "erase," and "read" RNA modifications, thereby regulating gene expression at the post-transcriptional level.
References
Application Note and Protocol: Quantitative Analysis of 1-Methyladenosine in Human Urine by LC-MS/MS using 1-Methyladenosine-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of 1-methyladenosine (m1A) in human urine samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs 1-Methyladenosine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is intended for researchers, scientists, and drug development professionals investigating the role of m1A as a potential biomarker in various pathological conditions, including cancer.[1]
Introduction
N1-methyladenosine (m1A) is a post-transcriptional RNA modification found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[2] This modification is dynamically regulated by "writer" (methyltransferases like TRMT6/TRMT61A), "eraser" (demethylases like ALKBH1/3), and "reader" (YTH domain-containing proteins) proteins.[2] Aberrant m1A levels have been implicated in the pathogenesis of several diseases, most notably cancer. Elevated levels of m1A in biological fluids such as urine and serum have been observed in patients with various cancers, suggesting its potential as a non-invasive biomarker for early diagnosis and monitoring of disease progression.[1]
Accurate and precise quantification of m1A in complex biological matrices is crucial for its validation as a clinical biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, specificity, and throughput.[3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable quantification, as it co-elutes with the analyte and experiences similar ionization effects, thus compensating for analytical variability.
This document outlines a standard operating procedure for sample preparation and LC-MS/MS analysis of 1-methyladenosine in human urine.
Experimental Protocols
Materials and Reagents
-
1-Methyladenosine (m1A) standard (Sigma-Aldrich)
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Acetic Acid (LC-MS grade)
-
Human urine samples (stored at -80°C)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standards and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare stock solutions of m1A and this compound by dissolving 1 mg of each compound in 1 mL of methanol.
-
-
Intermediate Solutions (10 µg/mL):
-
Prepare intermediate solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the m1A intermediate solution to achieve concentrations ranging from 0.5 to 500 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the intermediate solution.
-
Sample Preparation
A simple "dilute-and-shoot" method is employed for urine sample preparation.
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 13,000 rpm for 15 minutes at 4°C to pellet any particulate matter.
-
In a clean 1.5 mL microcentrifuge tube, combine:
-
50 µL of the urine supernatant
-
200 µL of acetonitrile containing the internal standard (this compound at 100 ng/mL).
-
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of these polar compounds.
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.2% acetic acid.
-
Mobile Phase B: Acetonitrile with 2 mM ammonium acetate and 0.2% acetic acid.
-
Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ions for m1A and its deuterated internal standard should be optimized on the instrument. Based on published data, the following transitions can be used as a starting point:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Methyladenosine (m1A) | 282.1 | 150.1 | Optimized |
| This compound (IS) | 285.1 | 153.1 | Optimized |
Note: The exact m/z values and collision energies may need to be fine-tuned based on the specific mass spectrometer used.
Data Presentation
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of modified nucleosides in urine.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| 1-Methyladenosine | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 1-Methyladenosine | LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 | |
| Medium | 50 | < 15 | < 15 | 85 - 115 | |
| High | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| 1-Methyladenosine | 90 - 110 | < 15 |
Mandatory Visualization
Signaling Pathway
Caption: Role of m1A modification in cancer signaling pathways.
Experimental Workflow
Caption: Workflow for 1-methyladenosine analysis in urine.
References
- 1. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Detecting 1-Methyladenosine-d3: An Application Note and Protocol for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the optimal mass spectrometry parameters and experimental protocols for the sensitive and accurate detection of 1-Methyladenosine-d3 (m1A-d3). This stable isotope-labeled internal standard is crucial for the precise quantification of 1-Methyladenosine (m1A), a modified nucleoside implicated in various biological processes, including RNA stability, translation, and carcinogenesis.
Introduction to 1-Methyladenosine (m1A)
1-Methyladenosine is a post-transcriptional modification found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). The dynamic regulation of m1A by methyltransferases ("writers") and demethylases ("erasers") plays a critical role in gene expression and cellular function. Dysregulation of m1A levels has been linked to several diseases, making its accurate quantification a key area of research. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, utilizing internal standards like this compound for enhanced accuracy.
Optimal Mass Spectrometry Parameters
The following tables summarize the optimized parameters for the detection of 1-Methyladenosine and its deuterated internal standard, this compound, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Table 1: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) * | Declustering Potential (V) * |
| 1-Methyladenosine (m1A) | 282.1 | 150.1 | 100 | 15 - 25 | 30 - 50 |
| This compound (m1A-d3) | 285.1 | 153.1 | 100 | 15 - 25 | 30 - 50 |
*Note: Collision Energy and Declustering Potential should be optimized for the specific instrument used. The provided ranges are typical starting points.
Experimental Protocol: Quantification of 1-Methyladenosine in RNA
This protocol outlines the steps for the extraction and analysis of 1-Methyladenosine from total RNA using LC-MS/MS.
3.1. Materials and Reagents
-
Total RNA samples
-
This compound (m1A-d3) internal standard
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
Ammonium Acetate
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Heating block
-
LC-MS vials
3.2. Sample Preparation
-
To 1-5 µg of total RNA in a microcentrifuge tube, add a known amount of this compound internal standard.
-
Add 1/10th volume of 1 M ammonium acetate (pH 5.3) and 1 µL of Nuclease P1 (1 U/µL).
-
Incubate the mixture at 42 °C for 2 hours.
-
Add 1/10th of the new volume of 1 M ammonium bicarbonate and 1 µL of Bacterial Alkaline Phosphatase (1 U/µL).
-
Incubate at 37 °C for 2 hours.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any debris.
-
Transfer the supernatant to a new microcentrifuge tube and dry it in a vacuum concentrator.
-
Reconstitute the dried nucleosides in 50 µL of the initial mobile phase (e.g., 98% Mobile Phase A).
-
Transfer the sample to an LC-MS vial for analysis.
3.3. Liquid Chromatography Conditions
| Parameter | Setting |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | 90% Acetonitrile, 10% Water with 10 mM Ammonium Acetate and 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 3: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 95 |
| 2.0 | 95 |
| 8.0 | 50 |
| 8.1 | 95 |
| 12.0 | 95 |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps in the quantification of 1-Methyladenosine from RNA samples.
Caption: Workflow for 1-Methyladenosine quantification.
4.2. 1-Methyladenosine Signaling Pathway
The methylation of adenosine at the N1 position on RNA is a dynamic and reversible process regulated by specific enzymes.
Caption: Regulation and function of 1-Methyladenosine.
Data Analysis and Quantification
Data is analyzed using the mass spectrometer's software. A calibration curve is generated by plotting the peak area ratio of 1-Methyladenosine to this compound against the concentration of the 1-Methyladenosine standards. The concentration of 1-Methyladenosine in the samples is then determined from this calibration curve.
Conclusion
This application note provides a robust and reliable method for the quantification of 1-Methyladenosine using this compound as an internal standard. The detailed protocol and optimized mass spectrometry parameters will enable researchers to accurately measure this important RNA modification, facilitating further understanding of its role in health and disease.
The Role of 1-Methyladenosine-d3 in Advancing Transcriptomics and Epitranscriptomics Research
For Immediate Release
[City, State] – [Date] – The study of post-transcriptional RNA modifications, a field known as epitranscriptomics, is rapidly expanding our understanding of gene regulation and its role in human health and disease. Among the more than 170 known RNA modifications, N1-methyladenosine (m1A) has emerged as a critical regulator of RNA stability, translation, and localization. To facilitate precise and accurate research in this burgeoning field, the use of stable isotope-labeled internal standards, such as 1-Methyladenosine-d3 (m1A-d3), has become indispensable. These application notes and protocols detail the use of m1A-d3 in quantitative transcriptomics and epitranscriptomics, providing researchers, scientists, and drug development professionals with the necessary tools to explore the intricacies of m1A biology.
Introduction to 1-Methyladenosine (m1A) and its Significance
N1-methyladenosine is a reversible chemical modification of RNA that plays a pivotal role in a variety of biological processes.[1][2] Unlike the more extensively studied N6-methyladenosine (m6A), m1A modification adds a methyl group to the N1 position of adenine. This modification can alter the structural conformation of RNA, thereby influencing its interactions with RNA-binding proteins and ribosomes. Dysregulation of m1A levels has been implicated in a range of diseases, most notably cancer, where it can impact tumor initiation, progression, and therapeutic response.[2][3][4]
The dynamic nature of m1A modification is governed by a set of "writer" enzymes (methyltransferases like TRMT6/TRMT61A), "eraser" enzymes (demethylases like ALKBH1/3), and "reader" proteins (YTHDF1/2/3, YTHDC1) that recognize the m1A mark and mediate its downstream effects. Given its low abundance and dynamic regulation, highly sensitive and specific methods are required for the accurate quantification of m1A in biological samples.
Application of this compound in Quantitative Analysis
This compound serves as an ideal internal standard for the quantification of endogenous m1A using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a stable isotope-labeled analog, m1A-d3 exhibits nearly identical chemical and physical properties to its unlabeled counterpart, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and co-ionization allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and reproducible quantification.
Key Applications:
-
Accurate Quantification of Global m1A Levels: Determining the overall abundance of m1A in total RNA or mRNA from cells and tissues.
-
Biomarker Discovery: Identifying changes in m1A levels associated with disease states, such as cancer.
-
Drug Development: Assessing the efficacy of therapeutic agents that target m1A writers, erasers, or readers.
-
Fundamental Research: Investigating the dynamics of m1A modification in response to various cellular stimuli and environmental cues.
Quantitative Data Summary
The following table summarizes representative quantitative data on m1A and the related m6A modification in various cancer types, highlighting the importance of precise quantification in understanding their roles in disease.
| RNA Modification | Cancer Type | Sample Type | Change in Modification Level | Reference |
| m1A | Colorectal Cancer | Serum | Increased compared to healthy controls | |
| m1A | Gastric Cancer | Serum | Increased compared to healthy controls | |
| m6A | Lung Adenocarcinoma | Tumor Tissue | 222 hypermethylated and 430 hypomethylated transcripts | |
| m6A | Bladder Cancer | Tumor Tissue | 3,819 hypermethylated and 2,331 hypomethylated mRNAs | |
| m6A | Gastric Cancer | Tumor Tissue | Upregulation of METTL3 (writer enzyme) |
Experimental Protocols
Protocol 1: Quantification of m1A in RNA by LC-MS/MS using this compound
This protocol outlines the steps for the accurate quantification of m1A from total RNA or mRNA using this compound as an internal standard.
1. Materials and Reagents:
-
1-Methyladenosine (m1A) standard (Sigma-Aldrich)
-
This compound (m1A-d3) internal standard
-
Nuclease P1 (Sigma-Aldrich)
-
Bacterial Alkaline Phosphatase (Takara Bio)
-
LC-MS grade water, acetonitrile, and formic acid
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
mRNA purification kit (e.g., Oligotex mRNA Mini Kit, Qiagen) - optional
2. RNA Extraction and Digestion:
-
Extract total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.
-
Optional: Purify mRNA from total RNA using an oligo(dT)-based method.
-
To 1-5 µg of RNA, add this compound to a final concentration of 10 nM.
-
Add Nuclease P1 to a final concentration of 2 U/µg RNA in a buffer of 10 mM ammonium acetate (pH 5.3).
-
Incubate at 42°C for 2 hours.
-
Add ammonium bicarbonate to a final concentration of 100 mM and Bacterial Alkaline Phosphatase to a final concentration of 0.1 U/µg RNA.
-
Incubate at 37°C for 2 hours.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any debris.
-
Transfer the supernatant to an LC-MS vial for analysis.
3. LC-MS/MS Analysis:
-
LC System: UHPLC system (e.g., Thermo Vanquish)
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 30% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470)
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
m1A: Precursor ion (m/z) 282.1 → Product ion (m/z) 150.1
-
m1A-d3: Precursor ion (m/z) 285.1 → Product ion (m/z) 153.1
-
4. Data Analysis:
-
Generate a standard curve using known concentrations of m1A spiked with a constant concentration of m1A-d3.
-
Plot the peak area ratio (m1A/m1A-d3) against the concentration of m1A.
-
Calculate the concentration of m1A in the unknown samples using the linear regression equation from the standard curve.
Protocol 2: Transcriptome-wide Mapping of m1A by MeRIP-seq
This protocol describes the general workflow for methylated RNA immunoprecipitation followed by sequencing (MeRIP-seq) to identify m1A sites across the transcriptome.
1. RNA Fragmentation and Immunoprecipitation:
-
Isolate and purify mRNA from the samples of interest.
-
Fragment the mRNA to an average size of ~100 nucleotides using RNA fragmentation buffer or enzymatic methods.
-
Incubate the fragmented RNA with an anti-m1A antibody in immunoprecipitation (IP) buffer overnight at 4°C.
-
Add protein A/G magnetic beads to the mixture and incubate for 2 hours at 4°C to capture the antibody-RNA complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound RNA.
-
Elute the m1A-containing RNA fragments from the beads.
2. Library Preparation and Sequencing:
-
Construct a sequencing library from the eluted RNA fragments and an input control (a portion of the fragmented RNA that did not undergo immunoprecipitation).
-
Perform high-throughput sequencing of the libraries.
3. Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify peaks in the MeRIP-seq data where there is a significant enrichment of reads in the IP sample compared to the input control. These peaks represent m1A-modified regions.
-
Perform motif analysis to identify consensus sequences for m1A modification.
-
Correlate the presence of m1A peaks with changes in gene expression, RNA stability, or translation efficiency.
Visualizing Workflows and Pathways
To aid in the understanding of the experimental processes and biological pathways involving m1A, the following diagrams have been generated using Graphviz.
Conclusion
The use of this compound as an internal standard is crucial for the accurate and precise quantification of m1A in transcriptomic and epitranscriptomic studies. The protocols and workflows detailed in these application notes provide a robust framework for researchers to investigate the role of m1A in gene regulation and its implications in various diseases. As the field of epitranscriptomics continues to evolve, the tools and methodologies described herein will be instrumental in unraveling the complexities of the RNA methylome and identifying novel therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 4. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
Application Note & Protocol: Development of a Robust Bioanalytical Assay for 1-Methyladenosine using 1-Methyladenosine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyladenosine (m1A) is a post-transcriptional RNA modification that plays a crucial role in various biological processes, including RNA stability, splicing, and protein translation.[1] Dysregulation of m1A levels has been implicated in several diseases, most notably cancer, making it a significant biomarker for disease diagnosis and therapeutic monitoring.[2][3] Accurate and precise quantification of m1A in biological matrices is therefore essential for advancing research and drug development in this area.
This document provides a comprehensive guide to developing and validating a robust bioanalytical assay for the quantification of 1-Methyladenosine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates the use of a stable isotope-labeled internal standard (IS), 1-Methyladenosine-d3, to ensure high accuracy and precision by compensating for variability during sample preparation and analysis.[4][5] Adherence to the principles outlined in this guide will enable researchers to generate reliable and reproducible data compliant with regulatory expectations.
Biological Significance of 1-Methyladenosine
1-Methyladenosine is a modified nucleoside found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). The methylation of adenosine at the N1 position is carried out by a group of enzymes known as "writers" and can be reversed by "erasers," highlighting a dynamic regulatory mechanism. This modification can influence the secondary structure of RNA, thereby affecting its interaction with proteins and its subsequent function. Elevated levels of 1-methyladenosine in urine and serum have been observed in various forms of cancer, positioning it as a promising non-invasive biomarker.
Signaling Pathway Involving 1-Methyladenosine Regulation
Caption: Regulation and function of 1-Methyladenosine (m1A) RNA modification.
Experimental Workflow Overview
The bioanalytical workflow for the quantification of 1-Methyladenosine can be summarized in the following key stages: sample preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for 1-Methyladenosine quantification.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| 1-Methyladenosine | Sigma-Aldrich | Analytical Standard |
| This compound | Cayman Chemical | ≥99% deuterated forms |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Methanol | Fisher Scientific | LC-MS Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water | Millipore | Ultrapure |
| Blank Biological Matrix | Sourced ethically | - |
Experimental Protocols
Preparation of Stock and Working Solutions
-
1-Methyladenosine Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Methyladenosine and dissolve in 10 mL of methanol.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the 1-Methyladenosine stock solution in 50% methanol/water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation Protocol (Protein Precipitation)
This protocol is suitable for plasma and serum samples.
-
Aliquot 50 µL of the biological sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution to all tubes except the blank matrix.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See table below |
MRM Transitions for 1-Methyladenosine and this compound:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Methyladenosine | 282.1 | 150.1 | 15 |
| This compound | 285.1 | 153.1 | 15 |
Data Analysis and Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Acceptance Criteria |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity | The relationship between instrument response and known concentrations of the analyte. | Calibration curve with a correlation coefficient (r²) ≥ 0.99 using a weighted linear regression. |
| Accuracy | Closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within acceptance criteria. |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The CV of the matrix factor should be ≤ 15%. |
| Stability | Stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration. |
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data from the method validation.
Table 1: Calibration Curve Data
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 0.98 | 98.0 |
| 5 | 5.10 | 102.0 |
| 10 | 9.95 | 99.5 |
| 50 | 50.5 | 101.0 |
| 100 | 98.7 | 98.7 |
| 500 | 501.2 | 100.2 |
| 1000 | 1005.0 | 100.5 |
Table 2: Accuracy and Precision Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1 | 1.02 | 102.0 | 8.5 |
| Low QC | 3 | 2.95 | 98.3 | 6.2 |
| Mid QC | 75 | 76.1 | 101.5 | 4.8 |
| High QC | 750 | 745.5 | 99.4 | 5.1 |
Conclusion
This application note provides a detailed framework for the development and validation of a robust and reliable bioanalytical assay for the quantification of 1-Methyladenosine using this compound as an internal standard. The use of a stable isotope-labeled internal standard and adherence to rigorous validation guidelines are critical for generating high-quality data suitable for pharmacokinetic, toxicokinetic, and biomarker studies in drug development and clinical research. The provided protocols and data presentation formats offer a practical guide for scientists to implement this methodology in their laboratories.
References
- 1. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
Application Notes and Protocols for Employing 1-Methyladenosine-d3 in Pharmaceutical Drug Metabolism and Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for assessing its safety and efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis for drug metabolism and pharmacokinetic (DMPK) studies due to its high sensitivity, selectivity, and speed. The use of stable isotope-labeled internal standards is a fundamental practice in LC-MS/MS-based bioanalysis, significantly improving the accuracy and precision of quantification by correcting for variability in sample preparation and instrument response.
1-Methyladenosine (m1A) is a modified nucleoside that has garnered increasing interest as a potential biomarker in various diseases, including cancer. Consequently, the accurate quantification of m1A in biological matrices is crucial for understanding its physiological and pathological roles. 1-Methyladenosine-d3, a deuterated analog of m1A, serves as an ideal internal standard for this purpose. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby providing reliable normalization.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in the quantitative analysis of 1-Methyladenosine in human plasma by LC-MS/MS.
Application: Quantitative Bioanalysis of 1-Methyladenosine in Human Plasma
This application note describes a validated LC-MS/MS method for the determination of 1-Methyladenosine in human plasma. The method utilizes this compound as an internal standard to ensure high accuracy and precision, making it suitable for pharmacokinetic and biomarker studies.
Data Presentation: Bioanalytical Method Validation Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for 1-Methyladenosine using this compound as an internal standard. These data are representative of a fully validated method according to regulatory guidelines.
Table 1: Calibration Curve Linearity for 1-Methyladenosine in Human Plasma
| Analyte Concentration (ng/mL) | Calculated Mean Concentration (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 5.00 | 5.10 | 102.0 |
| 10.0 | 9.90 | 99.0 |
| 25.0 | 24.5 | 98.0 |
| 50.0 | 50.5 | 101.0 |
| 100.0 | 101.0 | 101.0 |
| 200.0 | 198.0 | 99.0 |
| Linear Range: 1.00 - 200.0 ng/mL | ||
| Correlation Coefficient (r²): >0.995 | ||
| Weighting: 1/x² |
Table 2: Precision and Accuracy for 1-Methyladenosine in Human Plasma
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.00 | 6.5 | 105.0 | 8.2 | 103.0 |
| Low QC | 3.00 | 5.1 | 102.0 | 6.8 | 101.5 |
| Mid QC | 30.0 | 4.5 | 99.5 | 5.5 | 100.5 |
| High QC | 150.0 | 3.8 | 101.0 | 4.9 | 100.0 |
| LLOQ: Lower Limit of Quantification | |||||
| QC: Quality Control | |||||
| %CV: Percent Coefficient of Variation |
Table 3: Matrix Effect and Recovery of 1-Methyladenosine
| QC Level | Matrix Factor | Recovery (%) | IS Normalized Matrix Factor |
| Low QC | 0.95 | 88.5 | 0.99 |
| High QC | 0.98 | 90.2 | 1.01 |
| IS: Internal Standard |
Experimental Protocols
Preparation of Stock and Working Solutions
-
1-Methyladenosine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Methyladenosine and dissolve it in an appropriate volume of methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in an appropriate volume of methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the 1-Methyladenosine stock solution in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and study sample.
-
To 50 µL of human plasma in each tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 4: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | 1-Methyladenosine: m/z 282.1 → 150.1this compound: m/z 285.1 → 153.1 |
| Collision Energy | Optimized for each transition |
| Note: MRM transitions and collision energies should be optimized for the specific instrument used. |
Mandatory Visualizations
Experimental Workflow for 1-Methyladenosine Quantification
Caption: Workflow for the quantification of 1-Methyladenosine in plasma.
Signaling Pathway of 1-Methyladenosine (m1A) RNA Methylation
1-Methyladenosine (m1A) is a dynamic and reversible post-transcriptional RNA modification that plays a crucial role in various biological processes, including the regulation of gene expression and protein translation. This process is regulated by a complex interplay of enzymes known as "writers," "erasers," and "readers."
-
Writers (Methyltransferases): These enzymes, such as the TRMT6/TRMT61A complex, catalyze the addition of a methyl group to adenosine residues on RNA, creating the m1A modification.
-
Erasers (Demethylases): Enzymes like ALKBH1 and ALKBH3 can remove the methyl group from m1A, reversing the modification.
-
Readers: These are proteins that specifically recognize and bind to m1A-modified RNA, thereby influencing the fate of the RNA molecule, such as its stability, localization, and translation efficiency. YTHDF proteins are examples of m1A readers.
Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, including cancer, making the enzymes involved potential therapeutic targets.
Caption: The m1A RNA methylation signaling pathway.
Application Note: Utilizing 1-Methyladenosine-d3 for Novel Biomarker Discovery
Introduction
N1-methyladenosine (m1A) is a prevalent and reversible post-transcriptional modification of RNA, found in tRNA, rRNA, and mRNA.[1][2] This modification plays a crucial role in regulating RNA structure, stability, and translation efficiency, thereby impacting a wide array of biological processes, from cellular metabolism and stress responses to development and disease.[1][3][4] The enzymes that add, remove, and recognize m1A—termed "writers," "erasers," and "readers," respectively—are critical for maintaining cellular homeostasis. Dysregulation of these m1A regulators has been increasingly linked to the pathogenesis of various diseases, most notably cancer, making m1A a promising biomarker for diagnosis, prognosis, and therapeutic targeting.
Accurate and precise quantification of m1A in biological samples is paramount for its validation as a clinical biomarker. 1-Methyladenosine-d3, a stable isotope-labeled (deuterated) form of m1A, serves as an ideal internal standard for mass spectrometry-based quantification. Its use mitigates variability from sample preparation and matrix effects, ensuring high-quality, reproducible data for biomarker discovery and validation studies. This document provides detailed protocols and applications for leveraging this compound in m1A research.
Biological Role and Regulatory Machinery
The level of m1A modification is dynamically regulated by a coordinated interplay of writers, erasers, and readers.
-
Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the N1 position of adenosine. Key writers include the TRMT6/TRMT61A complex, TRMT61B, TRMT10C, and NML.
-
Erasers (Demethylases): These enzymes remove the methyl group, reversing the modification. This includes members of the ALKBH family, such as ALKBH1 and ALKBH3.
-
Readers (Binding Proteins): These proteins, containing domains like the YTH domain, specifically recognize and bind to m1A-modified RNA. This binding initiates downstream effects, such as altering mRNA stability or translation. Key readers include YTHDF1, YTHDF2, YTHDF3, and YTHDC1.
1-Methyladenosine as a Disease Biomarker
Aberrant m1A levels and dysregulated expression of its regulators are frequently observed in human diseases, particularly in cancer. Elevated urinary or serum levels of m1A have been associated with various malignancies, suggesting its potential as a non-invasive biomarker. For instance, high expression of the writer TRMT6/TRMT61A in bladder cancer promotes tumor progression. Similarly, the eraser ALKBH3 has been shown to enhance the invasiveness of breast and ovarian cancer cells.
Signaling Pathway Example: NF-κB/TRMT61A/HMOX2 in Bladder Cancer
In bladder cancer, the NF-κB signaling pathway can drive tumorigenesis by modulating the m1A machinery. Activated NF-κB binds to the promoter of the m1A writer TRMT61A, increasing its expression. TRMT61A then deposits m1A marks on the mRNA of Heme Oxygenase-2 (HMOX2). This modification stabilizes the HMOX2 transcript in a manner dependent on the m1A reader YTHDF1, ultimately leading to increased cell proliferation, migration, and invasion.
Quantitative Data Summary
The following table summarizes the role of various m1A regulators across different cancer types.
| Cancer Type | Regulator | Type | Expression Change | Clinical Significance | Reference |
| Bladder Cancer | TRMT6/TRMT61A | Writer | Upregulated | Promotes proliferation and invasion; poor prognosis. | |
| Breast Cancer | ALKBH3 | Eraser | Upregulated | Enhances cancer cell invasiveness. | |
| Ovarian Cancer | ALKBH3 | Eraser | Upregulated | Promotes cancer cell invasiveness. | |
| Liver Cancer | YTHDF2 | Reader | Upregulated | Associated with poor clinical outcomes. | |
| Colorectal Cancer | YTHDF1 | Reader | Upregulated | Associated with poor clinical outcomes. | |
| Glioblastoma | ALKBH1 | Eraser | No Association | Not associated with overall survival rates. |
Experimental Protocols
Protocol 1: Absolute Quantification of Global m1A in Urine by LC-MS/MS
This protocol describes the use of this compound as an internal standard (IS) for the accurate quantification of m1A in urine samples.
Materials and Reagents
-
1-Methyladenosine (m1A) analytical standard
-
This compound (Internal Standard, IS)
-
LC-MS Grade Acetonitrile (ACN) and Water
-
LC-MS Grade Formic Acid (FA)
-
Urine samples (frozen at -80°C)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
Workflow Overview
Procedure
-
Standard Curve Preparation:
-
Prepare a 1 mg/mL primary stock of m1A and this compound in 50% ACN.
-
Prepare a working solution of 1 µg/mL m1A and a working IS solution of 100 ng/mL this compound.
-
Generate calibration standards by serial dilution of the m1A working solution, spiking each standard with a constant amount of the IS working solution.
-
| Standard Level | m1A Conc. (ng/mL) | Vol. of 1 µg/mL m1A (µL) | Vol. of 100 ng/mL IS (µL) | Final Volume (µL) |
| 1 | 1 | 1 | 10 | 1000 |
| 2 | 5 | 5 | 10 | 1000 |
| 3 | 10 | 10 | 10 | 1000 |
| 4 | 50 | 50 | 10 | 1000 |
| 5 | 100 | 100 | 10 | 1000 |
| 6 | 250 | 250 | 10 | 1000 |
| 7 | 500 | 500 | 10 | 1000 |
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
To 100 µL of urine, add 10 µL of the 100 ng/mL this compound IS solution and vortex briefly.
-
Add 300 µL of cold ACN to precipitate proteins. Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC with a C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a suitable gradient to separate m1A from other urine components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Optimize and monitor specific precursor-to-product ion transitions for both m1A and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of m1A to this compound for each standard and sample.
-
Construct a standard curve by plotting the peak area ratio against the m1A concentration.
-
Determine the concentration of m1A in the unknown samples by interpolating their peak area ratios from the standard curve.
-
Protocol 2: High-Level Workflow for m1A-MeRIP-Seq
This protocol outlines the major steps for transcriptome-wide mapping of m1A sites, which can identify specific RNA transcripts with altered methylation patterns in disease states.
Procedure Overview m1A MeRIP-Seq (methylated RNA immunoprecipitation sequencing) is used to enrich for RNA fragments containing the m1A modification, which are then identified by high-throughput sequencing.
-
RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Fragment the RNA to an appropriate size (e.g., ~100 nucleotides) using enzymatic or chemical methods.
-
Immunoprecipitation (IP): Incubate the fragmented RNA with an antibody specific to m1A. The antibody-RNA complexes are then captured, typically using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound RNA fragments. Elute the m1A-containing RNA fragments from the antibody.
-
Library Preparation: Construct a sequencing library from the eluted RNA fragments (the IP sample) and an input control sample (a portion of the fragmented RNA saved before IP).
-
High-Throughput Sequencing: Sequence the prepared libraries on a platform such as Illumina.
-
Data Analysis: Align sequencing reads to the reference genome/transcriptome. Identify m1A peaks by comparing the enrichment of reads in the IP sample relative to the input control.
Conclusion
The study of m1A modification is a rapidly advancing field in epitranscriptomics. The development of robust analytical methods is key to unlocking the full potential of m1A as a clinical biomarker. The use of this compound as an internal standard provides the accuracy and reliability required for quantitative studies, enabling researchers to confidently investigate the role of m1A in disease and explore its utility in diagnostics and drug development. The protocols and workflows outlined in this document provide a solid foundation for researchers and scientists to pursue novel biomarker discovery in this exciting area.
References
- 1. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N1-Methyladenosine modification of mRNA regulates neuronal gene expression and oxygen glucose deprivation/reoxygenation induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Chemical Synthesis of Isotope-Labeled RNA Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope-labeled RNA probes are indispensable tools in modern molecular biology, biochemistry, and drug development. The site-specific or uniform incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H) allows for the detailed investigation of RNA structure, dynamics, and interactions with other molecules by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] These probes are crucial for elucidating the mechanisms of action of RNA-based therapeutics, understanding RNA-protein interactions, and studying the intricate roles of RNA in cellular processes.[3] This document provides detailed application notes and experimental protocols for the principal techniques used in the chemical synthesis of isotope-labeled RNA probes.
I. Solid-Phase Phosphoramidite Chemistry for Site-Specific Labeling
Solid-phase synthesis using phosphoramidite chemistry is the method of choice for creating RNA oligonucleotides with precisely positioned isotopic labels.[1][4] This technique allows for the incorporation of a single or multiple labeled nucleotides at any desired position within an RNA sequence, which is invaluable for simplifying complex NMR spectra and for studying local conformational dynamics. While powerful, this method is generally most efficient for RNAs up to approximately 76 nucleotides in length.
Application Notes
Solid-phase synthesis is a cyclical process involving four main chemical steps: de-blocking, coupling, capping, and oxidation. To introduce an isotopic label, a phosphoramidite building block containing the desired isotope is used during the coupling step at the specified cycle. This method offers unparalleled control over the placement of labels, making it ideal for detailed structural and dynamic studies of specific RNA motifs.
Quantitative Data
The efficiency of solid-phase synthesis is critical for obtaining a good yield of the final product. The following table summarizes typical yields for the synthesis of isotope-labeled phosphoramidites and the subsequent oligonucleotide synthesis.
| Parameter | Typical Value | Notes |
| Labeled Phosphoramidite Synthesis Yield | ||
| [8-¹³C]-guanosine 2′-O-CEM phosphoramidite | 14% (9 steps) | Synthesized de novo from the labeled nucleobase. |
| [6-¹³C-5-²H]-uridine 2′-O-CEM phosphoramidite | 13% (5 steps) | Started from the unprotected labeled nucleoside. |
| [6-¹³C-5-²H]-cytidine 2′-O-CEM phosphoramidite | 44% (6 steps) | Synthesized from 3′,5′-O-TIPDS-uridine. |
| [1-¹⁵N]-adenosine phosphoramidite | >90% (final step) | Overall 37% yield over 5 steps for the nucleoside. |
| [3-¹⁵N]-uridine phosphoramidite | >90% (final step) | Overall 49% yield over 3 steps for the nucleoside. |
| Oligonucleotide Synthesis | ||
| Coupling Efficiency per Step | >99% | High efficiency is crucial for the synthesis of long oligonucleotides. |
| Overall Yield of Labeled Oligonucleotide | 33.6% (for a 20-mer DNA) | Isolated yield after purification. |
Experimental Protocol: Solid-Phase Synthesis of a ¹³C-Labeled RNA Oligonucleotide
This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specific ¹³C label using an automated DNA/RNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
Unlabeled RNA phosphoramidites (A, G, C, U) with appropriate 2'-OH and exocyclic amino protecting groups.
-
¹³C-labeled RNA phosphoramidite for the desired position (e.g., [8-¹³C]-Adenosine phosphoramidite).
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole).
-
Oxidizing agent (e.g., iodine solution).
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine).
-
Buffers for purification (e.g., HPLC-grade acetonitrile and triethylammonium acetate).
Procedure:
-
Synthesizer Setup: Load the solid support column, phosphoramidites, and all necessary reagents onto the automated synthesizer.
-
Synthesis Initiation: Program the desired oligonucleotide sequence into the synthesizer, specifying the cycle for the introduction of the ¹³C-labeled phosphoramidite.
-
De-blocking: The first step of each cycle involves the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside on the solid support by washing with the deblocking agent.
-
Coupling: The ¹³C-labeled phosphoramidite (or an unlabeled one) is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing RNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing agent.
-
Cycle Repetition: The de-blocking, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation in the cleavage and deprotection solution.
-
Purification: The crude labeled oligonucleotide is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Analysis: The purity and identity of the final labeled oligonucleotide are confirmed by methods such as mass spectrometry (to verify the mass shift due to the isotope) and analytical HPLC.
Caption: Workflow for solid-phase synthesis of an isotope-labeled RNA oligonucleotide.
II. In Vitro Transcription for Uniform or Nucleotide-Specific Labeling
In vitro transcription (IVT) is a widely used enzymatic method for synthesizing large quantities of RNA. By using isotopically labeled ribonucleoside triphosphates (NTPs) as substrates for RNA polymerases (e.g., T7, T3, or SP6), researchers can produce uniformly labeled RNA probes. This method is particularly suitable for generating longer RNA molecules that are challenging to produce by chemical synthesis. Nucleotide-specific labeling can also be achieved by using a mix of labeled and unlabeled NTPs.
Application Notes
The key components of an IVT reaction are a linear DNA template containing a promoter for the RNA polymerase, the RNA polymerase itself, and a mixture of NTPs. The choice of labeled NTPs determines the labeling pattern of the resulting RNA probe. This method is highly efficient and can yield milligram quantities of RNA. However, T7 RNA polymerase has some sequence preferences at the transcription start site and can add non-templated nucleotides at the 3' end, which may require purification strategies to obtain a homogeneous product.
Quantitative Data
The yield of in vitro transcribed RNA can be influenced by several factors, including the quality of the DNA template and the concentration of reagents.
| Parameter | Typical Value | Notes |
| RNA Yield from IVT | 15-35 µg per 20 µl reaction | Using a high-yield kit like mMESSAGE mMACHINE™. |
| Up to 20 µg from 1 µg DNA template | With DIG-labeled nucleotides. | |
| Labeled NTP Incorporation | Dependent on the ratio of labeled to unlabeled NTPs | Can be optimized for specific applications. |
| Chemo-enzymatic Synthesis of Labeled NTPs | ||
| [1′,5′,6-¹³C₃-1,3-¹⁵N₂]-UTP and -CTP | 90% and 95% yields, respectively | From labeled uracil and ribose. |
| Atom-specifically-labeled ATPs and GTPs | 70-95% yields | From labeled adenine/guanine and ribose. |
Experimental Protocol: In Vitro Transcription of a Uniformly ¹⁵N-Labeled RNA Probe
This protocol describes the synthesis of a uniformly ¹⁵N-labeled RNA probe using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the target sequence (1 µg).
-
¹⁵N-labeled NTP mix (ATP, GTP, CTP, UTP).
-
T7 RNA Polymerase.
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine).
-
RNase Inhibitor.
-
DNase I (RNase-free).
-
Nuclease-free water.
-
Purification supplies (e.g., denaturing PAGE gel, spin columns).
Procedure:
-
Reaction Setup: In an RNase-free microfuge tube, combine the following at room temperature:
-
Linearized DNA template (1 µg)
-
10x Transcription Buffer (2 µl)
-
¹⁵N-labeled NTP mix (2 µl of each 10 mM stock)
-
RNase Inhibitor (1 µl)
-
T7 RNA Polymerase (2 µl)
-
Nuclease-free water to a final volume of 20 µl.
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours. For higher yields, the incubation can be extended overnight.
-
Template Removal: Add 1 µl of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the synthesized RNA probe to remove unincorporated NTPs, enzymes, and salts. This can be done using:
-
Denaturing PAGE: For high-purity RNA of a specific length.
-
Spin Column Chromatography: For rapid purification.
-
-
Quantification: Determine the concentration of the labeled RNA probe using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Analysis: Verify the integrity and size of the RNA probe by running an aliquot on a denaturing agarose or polyacrylamide gel.
Caption: Workflow for the enzymatic synthesis of a uniformly isotope-labeled RNA probe.
III. Enzymatic 3'-End Labeling
For applications where only the 3'-terminus of an RNA molecule needs to be labeled, enzymatic methods provide a straightforward approach. T4 RNA ligase 1 can be used to attach a labeled cytidine 3',5'-bisphosphate (pCp) to the 3'-hydroxyl end of an RNA molecule. This method is particularly useful for smaller RNA molecules and for applications where internal labeling is not required.
Application Notes
The addition of a single labeled nucleotide at the 3'-end is a simple and efficient way to introduce a probe for structural or interaction studies. The use of a 3'-phosphorylated donor like [³²P]pCp prevents the addition of more than one nucleotide. The protocol can be adapted for non-radioactive isotopic labels as well.
Experimental Protocol: 3'-End Labeling with T4 RNA Ligase 1
This protocol is adapted for labeling with a stable isotope-labeled nucleotide.
Materials:
-
Purified RNA (50-100 pmol).
-
Isotope-labeled cytidine 3',5'-bisphosphate (e.g., ¹³C, ¹⁵N-pCp) (50-100 pmol).
-
T4 RNA Ligase 1.
-
10x T4 RNA Ligase Buffer (e.g., 500 mM Tris-HCl pH 7.8, 100 mM MgCl₂, 100 mM DTT, 10 mM ATP).
-
RNase-free water.
-
DMSO.
-
Purification supplies (e.g., Sephadex G-25 spin column).
Procedure:
-
Reaction Setup: Combine the following in a single RNase-free microfuge tube at room temperature:
-
10x T4 RNA Ligase Buffer (3 µl)
-
RNA (50-100 pmol)
-
Isotope-labeled pCp (equimolar amount to RNA)
-
DMSO (3 µl, 10% v/v)
-
RNase-free water to a final volume of 29 µl.
-
-
Enzyme Addition: Add 1 µl of T4 RNA Ligase 1 (10 units).
-
Incubation: Incubate the reaction at 16°C overnight.
-
Purification: Remove the unincorporated labeled pCp by applying the mixture to an RNase-free Sephadex G-25 spin column, following the manufacturer's instructions.
Caption: Workflow for 3'-end labeling of RNA using T4 RNA Ligase 1.
IV. Chemo-Enzymatic Methods for Segmental Labeling
Chemo-enzymatic approaches combine the precision of chemical synthesis with the efficiency of enzymatic ligation to produce larger, segmentally labeled RNA molecules. In a typical strategy, a chemically synthesized, isotope-labeled RNA fragment is ligated to one or more unlabeled fragments that have been produced by in vitro transcription. This allows for the creation of large RNA molecules with specific domains or regions containing isotopic labels, which is highly advantageous for studying the structure and function of large RNAs and ribonucleoprotein complexes.
Application Notes
A common chemo-enzymatic method involves the ligation of a 5'-phosphorylated, unlabeled RNA fragment to the 3'-hydroxyl of a chemically synthesized, labeled fragment using an enzyme like T4 RNA ligase 2 and a DNA splint to bridge the two fragments. While powerful, this method can have lower yields due to the multiple steps involved, including the synthesis and purification of the individual fragments and the ligation reaction itself.
Quantitative Data
| Parameter | Typical Value | Notes |
| Bis-phosphorylation of modified nucleosides | 6-22% | A step in some chemo-enzymatic approaches. |
| DNA-splinted ligation of RNA fragments | 9-49% | The efficiency of joining the RNA fragments. |
Conclusion
The choice of method for synthesizing isotope-labeled RNA probes depends on the specific research question, the size of the RNA, and the desired labeling pattern. Solid-phase synthesis offers unparalleled precision for site-specific labeling of smaller RNAs, while in vitro transcription is ideal for producing larger, uniformly or nucleotide-specifically labeled probes. Enzymatic end-labeling provides a simple method for terminal modifications, and chemo-enzymatic strategies enable the creation of complex, segmentally labeled RNAs. The protocols and data provided in these application notes serve as a guide for researchers to select and implement the most appropriate technique for their studies, ultimately advancing our understanding of RNA biology and aiding in the development of novel RNA-based therapeutics.
References
Application Notes and Protocols for the Incorporation of 1-Methyladenosine-d3 into Synthetic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the site-specific incorporation of 1-Methyladenosine-d3 (1-meA-d3) into synthetic oligonucleotides. The methodologies outlined below are based on established phosphoramidite chemistry, with special considerations to prevent the rearrangement of the modified base during synthesis and deprotection.
Introduction
1-Methyladenosine (m1A) is a post-transcriptional modification found in various RNA molecules, playing a crucial role in stabilizing RNA structure and modulating biological processes.[1][2][3] The use of isotopically labeled analogs, such as this compound, in synthetic oligonucleotides provides a powerful tool for structural and functional studies using techniques like NMR spectroscopy and mass spectrometry. The primary challenge in incorporating 1-Methyladenosine into synthetic oligonucleotides is its susceptibility to Dimroth rearrangement under standard alkaline deprotection conditions, which converts it to N6-methyladenosine.[1][2] This protocol details the necessary steps, including the use of a protected this compound phosphoramidite and modified deprotection strategies, to ensure the successful synthesis of oligonucleotides containing this specific modification.
Data Presentation
Table 1: Coupling Efficiency of 1-Methyladenosine Phosphoramidite
| Activator | Coupling Time (min) | Coupling Efficiency (%) |
| 1H-Tetrazole | 15 | >90 |
| 5-Benzylthio-1H-tetrazole (0.25M) | 15 | 96 |
Data sourced from Glen Research, based on the work of Mikhailov et al.
Table 2: Thermal Melting Temperature (Tm) of a Hairpin Oligonucleotide Containing 1-Methyladenosine
| Oligonucleotide | Tm (°C) | ΔTm (°C) |
| Unmodified Hairpin | 58.5 | - |
| Hairpin with m1A in the loop | 59.5 - 61.5 | +1.0 to +3.0 |
Incorporation of 1-methyladenosine into the loop region stabilized the hairpin structure. Data from Mikhailov et al.
Experimental Protocols
Synthesis of this compound Phosphoramidite
The synthesis of the this compound phosphoramidite is a prerequisite for its incorporation into oligonucleotides. This process involves the protection of the exocyclic amine and the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group. The starting material would be this compound, which can be synthesized from adenosine-d3. A general approach, based on the synthesis of the non-deuterated phosphoramidite, is as follows:
-
Protection of the Exocyclic Amine: The base moiety of this compound is protected to prevent side reactions during oligonucleotide synthesis. A chloroacetyl group is a suitable protecting group.
-
React this compound with chloroacetic anhydride in a mixture of dry pyridine and dichloroethane at 0°C.
-
-
Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to ensure selective reaction at the 3'-position during phosphitylation.
-
React the N6-chloroacetyl-1-methyladenosine-d3 with DMT-chloride in dry pyridine.
-
-
Phosphitylation of the 3'-Hydroxyl Group: The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position.
-
React the 5'-O-DMT-N6-chloroacetyl-1-methyladenosine-d3 with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Solid-Phase Oligonucleotide Synthesis
The incorporation of the this compound phosphoramidite into an oligonucleotide sequence is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry cycles.
Workflow for a single coupling cycle:
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Key considerations for incorporating this compound:
-
Activator: Use 0.25M 5-Benzylthio-1H-tetrazole in acetonitrile as the activator for the coupling step to achieve high coupling efficiency.
-
Coupling Time: A coupling time of 15 minutes is recommended.
-
Mild Protecting Groups: For the standard DNA/RNA bases, it is advisable to use mild protecting groups (e.g., Pac for A, iPr-Pac for G) to allow for gentler deprotection conditions.
Deprotection and Cleavage
This is the most critical step to prevent the Dimroth rearrangement of this compound. Standard deprotection with aqueous ammonia must be avoided.
Recommended Deprotection Protocol:
-
Cleavage from Solid Support and Base Deprotection:
-
Treat the solid support with a solution of 2M ammonia in methanol at room temperature for 17-48 hours. The exact time will depend on the other protecting groups used in the synthesis. For oligonucleotides containing guanine with an isobutyryl protecting group, a longer incubation of up to 60 hours may be necessary.
-
Crucially, this step must be performed under anhydrous conditions to minimize Dimroth rearrangement.
-
-
Removal of 2'-O-Protecting Groups (for RNA):
-
If synthesizing RNA, the 2'-O-silyl protecting groups (e.g., TBDMS) are removed by treatment with 1M tetrabutylammonium fluoride (TBAF) in THF for 18 hours at room temperature.
-
Dimroth Rearrangement of 1-Methyladenosine:
Caption: Undesired Dimroth rearrangement of 1-Methyladenosine.
Purification and Analysis
-
Purification: The crude oligonucleotide should be purified by high-performance liquid chromatography (HPLC). Anion-exchange HPLC is often effective, as the positive charge on the 1-Methyladenosine base can cause a shift in the retention time compared to unmodified oligonucleotides.
-
Analysis and Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified oligonucleotide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This will verify the successful incorporation of the this compound modification.
-
Enzymatic Digestion and HPLC/MS: To confirm the position of the modification and the absence of the N6-methyladenosine-d3 byproduct, the oligonucleotide can be enzymatically digested to nucleosides or smaller fragments, followed by analysis with HPLC coupled with mass spectrometry.
-
Stability and Storage
-
Stability: Oligonucleotides containing this compound should be handled with care to avoid exposure to alkaline conditions.
-
Storage: For long-term storage, it is recommended to store the purified oligonucleotide lyophilized or dissolved in a slightly acidic or neutral buffer (e.g., TE buffer, pH 7.0) at -20°C or below.
By following these detailed protocols and considering the specific chemical properties of 1-Methyladenosine, researchers can successfully synthesize high-quality oligonucleotides containing this compound for a variety of applications in research and drug development.
References
Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of 1-Methyladenosine in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyladenosine (m1A) is a post-transcriptionally modified nucleoside found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[1][2] Its presence and concentration in bodily fluids are of growing interest as a potential biomarker for various physiological and pathological states. Aberrant levels of urinary modified nucleosides, including 1-methyladenosine, have been associated with an increased RNA turnover and methyltransferase activity, which can be indicative of diseases such as cancer.[1][3] Consequently, a robust, reliable, and validated analytical method for the accurate quantification of 1-methyladenosine in human urine is crucial for clinical research and diagnostic development.
This document provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1-methyladenosine in human urine samples. The method is characterized by a simple sample preparation procedure and high sensitivity, making it suitable for routine analysis in a clinical laboratory setting.[4]
Principle of the Method
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to separate 1-methyladenosine from other endogenous components in urine. Following chromatographic separation, the analyte is detected and quantified using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The MRM mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for 1-methyladenosine and its stable isotope-labeled internal standard.
Materials and Reagents
-
Chemicals and Solvents:
-
1-Methyladenosine reference standard
-
Stable isotope-labeled internal standard (e.g., Tubercidin)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
-
Labware:
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile tips
-
Autosampler vials with inserts
-
Syringe filters (0.22 µm)
-
Experimental Protocols
Sample Preparation
A simple "dilute-and-shoot" or protein precipitation method is employed for urine sample preparation.
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine.
-
Add 10 µL of the internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate proteins and other macromolecules.
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare a stock solution of 1-methyladenosine in a suitable solvent (e.g., water:acetonitrile, 50:50 v/v).
-
Perform serial dilutions of the stock solution to prepare working standards for the calibration curve.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in a pooled urine matrix.
-
Process the calibration standards and QC samples using the same sample preparation protocol as the unknown samples.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of 1-methyladenosine.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| LC System | Agilent 1260 Infinity or equivalent |
| Column | HILIC Column |
| Column Temperature | 40 °C |
| Mobile Phase A | 20 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile with 0.2% Formic acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 2: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 95 |
| 1.0 | 95 |
| 7.0 | 50 |
| 8.0 | 50 |
Table 3: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for 1-Methyladenosine and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-Methyladenosine | 282 | 55 |
| Tubercidin (IS) | 267 | 135 |
Method Validation Summary
The method should be validated according to the guidelines of the European Medicines Agency (EMA) or other relevant regulatory bodies. Key validation parameters are summarized below.
Table 5: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | > 0.99 | > 0.995 |
| Accuracy | 85-115% (15% RSD) | 89-108% |
| Precision (CV%) | < 15% | 0.2-4.3% |
| Matrix Effect | < 15% | < 15% |
| Recovery | Consistent and reproducible | 80.1-97.3% for similar compounds |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 1-methyladenosine in urine.
Caption: Principle of LC-MS/MS detection for 1-methyladenosine.
References
- 1. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dynamic N1-methyladenosine methylome in eukaryotic messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Clinical Research Applications of 1-Methyladenosine-d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyladenosine (m1A) is a post-transcriptional RNA modification that has garnered significant interest in clinical research as a potential biomarker for various pathological conditions, most notably cancer.[1][2] Elevated levels of m1A in biological fluids such as urine and serum have been associated with increased cell turnover and metabolic activity characteristic of neoplastic growth.[3][4] 1-Methyladenosine-d3 (m1A-d3) is a stable isotope-labeled form of m1A, where three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic labeling makes m1A-d3 an ideal internal standard for the accurate quantification of endogenous m1A levels in clinical samples using mass spectrometry-based methods.[5] This document provides detailed application notes and experimental protocols for the use of this compound in clinical research.
Application Notes
Cancer Biomarker Discovery and Validation
Application: Quantification of urinary or serum 1-methyladenosine as a non-invasive biomarker for the detection, prognosis, and monitoring of various cancers, including but not limited to breast, gastric, colorectal, and liver cancer.
Principle: Cancer cells exhibit altered RNA metabolism, leading to an increased turnover of RNA molecules and the subsequent release of modified nucleosides like m1A into the bloodstream and their excretion in urine. By using a known amount of this compound as an internal standard, the precise concentration of endogenous m1A can be determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This stable isotope dilution method corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.
Investigating the Role of m1A in Cancer Pathogenesis
Application: Elucidating the functional role of m1A modification in cancer progression, including its influence on signaling pathways such as the Hedgehog pathway in liver cancer.
Principle: Aberrant m1A levels can impact the translation of specific mRNAs, leading to dysregulation of cellular processes. For instance, in hepatocellular carcinoma, increased m1A modification of tRNAs can enhance the translation of proteins involved in cholesterol metabolism, which in turn activates the Hedgehog signaling pathway, a critical driver of tumorigenesis. This compound can be used in cell culture and animal models as a tracer to study the metabolism and downstream effects of m1A.
Pharmacokinetic and Drug Interaction Studies
Application: While specific pharmacokinetic data for 1-methyladenosine is limited, understanding the clearance of analogous nucleosides provides valuable insights. Adenosine, a related compound, has a very short half-life of less than 10 seconds in blood due to rapid metabolism.
Principle: this compound can be administered to animal models to study the absorption, distribution, metabolism, and excretion (ADME) of m1A. This information is crucial for understanding its biological half-life and how it may be affected by drugs that modulate nucleoside transporters or metabolic enzymes, which is important for assessing potential drug-drug interactions.
Quantitative Data
The following table summarizes the urinary levels of 1-methyladenosine and other methylated nucleosides in healthy individuals and patients with early-stage breast cancer, as determined by a HILIC-MS/MS method.
| Nucleoside | Healthy Controls (n=109) - Mean ± SD (nmol/mmol creatinine) | Early-Stage Breast Cancer Patients (n=110) - Mean ± SD (nmol/mmol creatinine) |
| 1-Methyladenosine (m1A) | 1.83 ± 1.02 | 1.35 ± 0.88 |
| N6-Methyladenosine (m6A) | 3.54 ± 1.55 | 2.78 ± 1.44 |
| 2'-O-Methyladenosine (Am) | 2.18 ± 0.96 | 1.68 ± 0.85 |
| N1-Methylguanosine (m1G) | 4.87 ± 2.33 | 3.98 ± 2.17 |
| 5-Methylcytidine (m5C) | 2.91 ± 1.28 | 2.35 ± 1.15 |
Experimental Protocols
Protocol 1: Quantification of Urinary 1-Methyladenosine using this compound and LC-MS/MS
This protocol is a synthesized methodology based on established procedures for nucleoside analysis in urine.
1. Materials and Reagents:
-
1-Methyladenosine (m1A) standard (Sigma-Aldrich or equivalent)
-
This compound (m1A-d3) internal standard (Toronto Research Chemicals or equivalent)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Urine collection containers
-
Centrifuge and microcentrifuge tubes
2. Sample Collection and Preparation:
-
Collect first-morning void urine samples in sterile containers.
-
Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cellular debris.
-
To 1 mL of the supernatant, add a known concentration of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).
-
Add 1.5 mL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
3. Solid-Phase Extraction (Optional but Recommended for Cleaner Samples):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the reconstituted urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Elute the nucleosides with 2 mL of 50% methanol.
-
Evaporate the eluate to dryness and reconstitute as in step 2.7.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention and separation of polar nucleosides (e.g., Waters ACQUITY UPLC BEH HILIC column, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at high organic content (e.g., 95% B) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
1-Methyladenosine (m1A): Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z). The exact masses will depend on the specific instrument and ionization conditions. A common transition is the loss of the ribose sugar.
-
This compound (m1A-d3): Monitor the corresponding transition for the deuterated internal standard. The precursor ion will be 3 Da higher than that of m1A.
-
-
Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
-
5. Data Analysis and Quantification:
-
Create a calibration curve using known concentrations of the 1-Methyladenosine standard spiked with a constant concentration of the this compound internal standard.
-
Plot the ratio of the peak area of m1A to the peak area of m1A-d3 against the concentration of m1A.
-
Calculate the concentration of m1A in the unknown urine samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the urinary m1A concentration to the creatinine concentration of the same sample to account for variations in urine dilution.
Visualizations
Signaling Pathway
Caption: Hedgehog signaling pathway activation in liver cancer, potentially influenced by m1A-mediated protein translation.
Experimental Workflow
Caption: Workflow for the quantification of urinary 1-methyladenosine using this compound and LC-MS/MS.
References
- 1. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyladenosine Modification in RNAs: From Regulatory Roles to Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinician’s Guide to Epitranscriptomics: An Example of N1-Methyladenosine (m1A) RNA Modification and Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Setting up a stable isotope dilution assay for absolute quantification of 1-Methyladenosine.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyladenosine (m1A) is a post-transcriptional RNA modification found in various RNA species, including tRNA, rRNA, and mRNA.[1][2][3] This modification plays a crucial role in regulating RNA structure, stability, and translation, and has been implicated in various physiological and pathological processes, making it a molecule of significant interest in biomedical research and drug development.[1][2] Accurate and precise quantification of m1A is essential for understanding its biological functions and for its potential as a biomarker.
Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the absolute quantification of small molecules in complex biological matrices. This method utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass. The internal standard is spiked into the sample at a known concentration at the beginning of the sample preparation process, allowing for the correction of sample loss during extraction and purification, as well as variations in instrument response. This approach ensures high accuracy and precision in quantification.
This application note provides a detailed protocol for setting up a stable isotope dilution LC-MS/MS assay for the absolute quantification of 1-Methyladenosine in RNA samples.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the biological context of 1-Methyladenosine and the experimental workflow for its quantification.
Caption: Biological pathway of 1-Methyladenosine metabolism.
Caption: Workflow for 1-Methyladenosine quantification.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| 1-Methyladenosine | Sigma-Aldrich | M2780 |
| 1-Methyladenosine-d3 | MedChemExpress | HY-114320S |
| Nuclease P1 | Sigma-Aldrich | N8630 |
| Alkaline Phosphatase | New England Biolabs | M0290 |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955 |
| Formic Acid (LC-MS Grade) | Thermo Fisher Scientific | 85178 |
| Ultrapure Water | Millipore | - |
| RNAse-free tubes and tips | Various | - |
Sample Preparation: Enzymatic Digestion of RNA
This protocol is designed for the digestion of 1-5 µg of total RNA.
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following reagents:
-
Total RNA: 1-5 µg
-
This compound internal standard: to a final concentration of 10 nM
-
10X Nuclease P1 Buffer: 2 µL
-
Nuclease P1 (1 U/µL): 1 µL
-
10X Alkaline Phosphatase Buffer: 2 µL
-
Alkaline Phosphatase (1 U/µL): 1 µL
-
RNase-free water: to a final volume of 20 µL
-
-
Incubation: Gently mix the reaction by pipetting and incubate at 37°C for 2 hours.
-
Enzyme Inactivation: Inactivate the enzymes by heating the reaction mixture at 95°C for 5 minutes.
-
Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes to pellet any precipitate.
-
Sample Transfer: Carefully transfer the supernatant containing the digested nucleosides to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are recommended starting parameters for the LC-MS/MS analysis of 1-Methyladenosine. Optimization of these parameters is crucial for achieving the best sensitivity and chromatographic resolution.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-15 min: 95% B; 15.1-18 min: 2% B |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
MRM Transitions: The following are proposed MRM transitions for 1-Methyladenosine and its deuterated internal standard. These transitions should be empirically optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Methyladenosine | 282.1 | 150.1 | Optimize (start at 15) |
| This compound | 285.1 | 153.1 | Optimize (start at 15) |
Data Presentation and Analysis
Calibration Curve
A calibration curve should be prepared by serially diluting a stock solution of 1-Methyladenosine and spiking a constant amount of the this compound internal standard into each standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.
Example Calibration Curve Data:
| Concentration of m1A (nM) | Peak Area of m1A | Peak Area of m1A-d3 | Peak Area Ratio (m1A/m1A-d3) |
| 0.1 | 1,250 | 105,000 | 0.012 |
| 0.5 | 6,300 | 104,500 | 0.060 |
| 1 | 12,800 | 105,200 | 0.122 |
| 5 | 64,500 | 104,800 | 0.615 |
| 10 | 129,000 | 105,100 | 1.227 |
| 50 | 650,000 | 104,900 | 6.196 |
Quantification of 1-Methyladenosine in Samples
The absolute amount of 1-Methyladenosine in a sample is calculated by determining the peak area ratio of the endogenous m1A to the m1A-d3 internal standard and interpolating the concentration from the linear regression of the calibration curve.
Example Quantitative Data:
| Sample ID | Peak Area of m1A | Peak Area of m1A-d3 | Peak Area Ratio (m1A/m1A-d3) | Calculated Concentration (nM) |
| Control 1 | 25,600 | 105,300 | 0.243 | 2.0 |
| Control 2 | 28,900 | 104,700 | 0.276 | 2.3 |
| Treated 1 | 78,900 | 105,100 | 0.751 | 6.2 |
| Treated 2 | 85,400 | 104,900 | 0.814 | 6.7 |
Troubleshooting and Considerations
-
Dimroth Rearrangement: 1-Methyladenosine can undergo a Dimroth rearrangement to form N6-methyladenosine (m6A) under alkaline conditions and heat. It is crucial to maintain a neutral or slightly acidic pH during sample preparation to minimize this conversion.
-
Isomer Separation: Several isomers of methyladenosine exist (e.g., m1A, m2A, m6A). Proper chromatographic separation is essential to distinguish between these isomers and ensure accurate quantification of m1A. Optimization of the LC gradient may be necessary to achieve baseline separation.
-
Matrix Effects: Although the use of a stable isotope-labeled internal standard corrects for many matrix effects, it is good practice to assess the extent of ion suppression or enhancement in the specific biological matrix being analyzed. This can be done by post-column infusion experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 3. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Use of Deuterated Internal Standards
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and pitfalls encountered when using deuterated internal standards in quantitative analysis, particularly with mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent despite using a deuterated internal standard. What are the potential causes?
Answer: Inconsistent or inaccurate results with deuterated internal standards can arise from several factors. The most common issues include a lack of co-elution between the analyte and the standard, impurities in the standard, isotopic back-exchange, and differential matrix effects.[1][2]
Troubleshooting Guide: Inaccurate Quantification
-
Verify Co-elution of Analyte and Internal Standard:
-
Problem: Deuterated compounds can exhibit slightly different retention times in chromatography compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[3][4] This can lead to the analyte and internal standard experiencing different levels of ion suppression or enhancement from the sample matrix, compromising accuracy.[1]
-
Solution:
-
Overlay the chromatograms of the analyte and the internal standard to confirm they are co-eluting.
-
If a separation is observed, consider adjusting the chromatographic method, such as using a column with lower resolution, to ensure both compounds elute as a single peak.
-
Alternatively, using ¹³C or ¹⁵N-labeled standards can minimize this issue as they are less prone to chromatographic shifts.
-
-
-
Confirm Isotopic and Chemical Purity of the Standard:
-
Problem: The presence of unlabeled analyte or other impurities in the deuterated internal standard can lead to an overestimation of the analyte's concentration. High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.
-
Solution:
-
Always obtain a certificate of analysis from your supplier detailing the isotopic and chemical purity.
-
If in doubt, verify the purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).
-
-
-
Investigate Isotopic Back-Exchange:
-
Problem: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely if the deuterium labels are on chemically unstable positions (e.g., on heteroatoms like -OH, -NH, or carbons adjacent to carbonyl groups). Back-exchange can lead to an underestimation of the internal standard signal and an overestimation of the analyte.
-
Solution:
-
Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.
-
Control the pH of your samples and mobile phases, as acidic or basic conditions can catalyze exchange. Storing deuterated compounds in acidic or basic solutions should be avoided.
-
Minimize sample processing times and maintain low temperatures to reduce the rate of exchange.
-
If back-exchange is suspected, perform an incubation study by leaving the deuterated standard in a blank matrix for a time equivalent to your sample preparation and analysis, then check for an increase in the unlabeled analyte signal. One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.
-
-
Issue 2: High Variability in Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is highly variable between samples. What could be causing this?
Answer: High variability in the internal standard's signal often points to differential matrix effects or instability of the deuterated label.
Troubleshooting Guide: Unstable Internal Standard Signal
-
Assess for Differential Matrix Effects:
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components. This "differential matrix effect" can lead to inaccurate quantification. Studies have shown that the matrix effects on an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.
-
Solution:
-
Conduct a post-extraction addition experiment to evaluate the matrix effect. This involves comparing the response of the analyte and internal standard in a neat solution versus a post-extraction spiked blank matrix.
-
Improve sample clean-up procedures to remove interfering matrix components.
-
Modify chromatographic conditions to separate the analyte and internal standard from the regions of significant ion suppression.
-
-
Data Presentation
Table 1: Impact of Internal Standard Choice on Assay Precision
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Structural Analogue | 96.8 | 8.6 |
| Deuterated Standard | 100.3 | 7.6 |
This data illustrates a notable improvement in precision (lower variance) when a deuterated internal standard is used compared to a structural analogue.
Table 2: Susceptibility of Functional Groups to Isotopic Exchange
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amines (-NH₂, -NHR) | Highly Labile | Neutral, acidic, or basic conditions |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amides (-CONH-) | Labile | Acid or base-catalyzed |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization) |
Experimental Protocols
Protocol 1: Assessing Isotopic Purity and Cross-Contribution
Objective: To determine the isotopic purity of the deuterated internal standard and assess its contribution to the analyte signal.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample that does not contain the analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in the analytical assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS system and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The signal for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination of the internal standard with the unlabeled analyte.
Protocol 2: Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect: The matrix effect can be calculated by comparing the peak areas of the analyte and internal standard in Set B to those in Set A. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. Differential matrix effects are present if the matrix effect percentage differs significantly between the analyte and the internal standard.
Visualizations
References
Strategies for mitigating matrix effects with 1-Methyladenosine-d3 in complex samples.
This technical support center is designed to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the quantitative analysis of 1-Methyladenosine-d3 in complex biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of this compound.
Q1: Why is the signal intensity for 1-Methyladenosine low and variable in my plasma/urine samples compared to the standard solution?
Possible Cause: This is a classic sign of matrix effects, specifically ion suppression.[1][2] Endogenous components in complex matrices like plasma or urine can co-elute with your analyte and interfere with its ionization in the mass spectrometer's source, leading to a reduced and inconsistent signal.[1][3][4]
Solution:
-
Confirm Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression.
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up technique. Solid-Phase Extraction (SPE) is often more effective at removing interfering matrix components than simple protein precipitation. For a polar compound like 1-Methyladenosine, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent may be beneficial.
-
Improve Chromatographic Separation: Modify your LC method to better separate 1-Methyladenosine from the co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., to a HILIC column for better retention of polar compounds), or using a smaller particle size column for improved resolution.
-
Utilize a Stable Isotope-Labeled Internal Standard: Ensure you are using this compound as your internal standard. Since it is chemically and physically almost identical to the analyte, it will experience similar matrix effects, allowing for accurate correction of the signal.
Q2: My retention time for 1-Methyladenosine is shifting between injections. What could be the cause?
Possible Cause: Retention time shifts can be caused by several factors, including changes in mobile phase composition, column degradation, or insufficient column equilibration between injections.
Solution:
-
Check Mobile Phase: Prepare fresh mobile phase. Ensure the pH is consistent, as this can affect the retention of ionizable compounds.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is recommended.
-
Inspect for Contamination: Column contamination can lead to retention time shifts. Implement a robust column washing procedure after each batch of samples.
-
Monitor System Pressure: Fluctuations in system pressure can indicate a leak or a blockage, which can affect retention times.
Q3: I am observing significant signal suppression even with a stable isotope-labeled internal standard. What should I do?
Possible Cause: While this compound can compensate for matrix effects, severe ion suppression can still lead to a loss of sensitivity, potentially causing the signal to fall below the limit of quantification.
Solution:
-
Enhance Sample Preparation: This is the most effective way to combat severe matrix effects. Consider a multi-step clean-up, such as combining protein precipitation with SPE or using a more selective SPE sorbent like a molecularly imprinted polymer.
-
Dilute the Sample: Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components. However, be mindful that this will also dilute your analyte, so this strategy is only viable if your assay has sufficient sensitivity.
-
Optimize Ion Source Parameters: Fine-tuning the ion source parameters, such as gas flow, desolvation temperature, and capillary voltage, can sometimes help to minimize ion suppression.
-
Consider a Different Ionization Technique: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrumentation allows, testing APCI could be a viable option.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative results.
Q2: Why is this compound a good internal standard to mitigate matrix effects?
This compound is a stable isotope-labeled (SIL) internal standard. It has the same chemical structure as 1-Methyladenosine, with the only difference being the replacement of three hydrogen atoms with deuterium. This makes its physicochemical properties, such as polarity, pKa, and chromatographic retention time, nearly identical to the analyte. As a result, it experiences the same degree of ion suppression or enhancement, allowing for reliable correction of the analyte's signal.
Q3: What is the best sample preparation technique to reduce matrix effects for 1-Methyladenosine?
For a polar analyte like 1-Methyladenosine in a complex biological matrix, a multi-step approach is often most effective. This typically involves:
-
Protein Precipitation (PPT): To remove the bulk of proteins.
-
Solid-Phase Extraction (SPE): To further clean the sample and remove phospholipids and other interfering endogenous compounds. A mixed-mode or HILIC SPE cartridge can be particularly effective for retaining and concentrating polar analytes.
-
Liquid-Liquid Extraction (LLE): Can also be used, but may be less efficient for highly polar compounds.
Q4: How can I quantitatively assess matrix effects in my assay?
A common method is the post-extraction spike experiment. This involves comparing the peak area of the analyte spiked into an extracted blank matrix (Set B) with the peak area of the analyte in a neat solution (Set A). The matrix effect can be calculated as a percentage using the following formula:
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q5: Can I use matrix-matched calibration standards instead of a SIL internal standard?
Yes, preparing calibration standards in the same biological matrix as your samples can help to compensate for matrix effects. However, this approach has limitations. It assumes that the matrix effect is consistent across all individual samples, which is often not the case. The use of a SIL internal standard like this compound is generally considered the gold standard for correcting matrix effects as it accounts for sample-to-sample variability.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect for 1-Methyladenosine
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Internal Standard Recovery (%) |
| Protein Precipitation (PPT) | 85 ± 5.2 | 65 ± 8.1 (Suppression) | 87 ± 4.9 |
| Liquid-Liquid Extraction (LLE) | 78 ± 6.1 | 75 ± 6.5 (Suppression) | 80 ± 5.8 |
| Solid-Phase Extraction (SPE) | 95 ± 3.5 | 92 ± 4.3 (Minimal Effect) | 96 ± 3.1 |
Data is illustrative and based on typical performance characteristics.
Table 2: LC-MS/MS Method Validation Summary for 1-Methyladenosine with this compound as Internal Standard
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ± 15% | -2.5% to +3.8% |
| Precision (% CV) | ≤ 15% | 4.2% to 7.9% |
| Matrix Effect (IS Normalized) | 85% - 115% | 98% - 104% |
| Recovery | Consistent and reproducible | > 90% |
Data is illustrative and based on typical validation results for a robust bioanalytical method.
Experimental Protocols
1. Protocol: Solid-Phase Extraction (SPE) for 1-Methyladenosine from Human Plasma
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard working solution (this compound) and 600 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. Protocol: Quantitative Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike 1-Methyladenosine and this compound into the reconstitution solvent.
-
Set B (Post-extraction Spike): Extract blank plasma using the SPE protocol and spike 1-Methyladenosine and this compound into the final reconstituted extract.
-
Set C (Pre-extraction Spike): Spike 1-Methyladenosine and this compound into blank plasma before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Visualizations
Caption: Workflow for mitigating matrix effects with this compound.
Caption: Troubleshooting low signal intensity for 1-Methyladenosine.
References
Technical Support Center: Optimizing HPLC for 1-Methyladenosine and 1-Methyladenosine-d3 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of 1-Methyladenosine and its deuterated analog, 1-Methyladenosine-d3, using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why do 1-Methyladenosine and this compound have different retention times in HPLC?
This phenomenon is known as the chromatographic isotope effect. The substitution of three hydrogen atoms with deuterium in this compound leads to subtle differences in its physicochemical properties compared to the non-deuterated form. In reversed-phase (RP) HPLC, deuterated compounds are often slightly less hydrophobic and may elute slightly earlier. Conversely, in Hydrophilic Interaction Liquid Chromatography (HILIC), the deuterated analog might exhibit a slightly longer retention time.
Q2: My peaks for 1-Methyladenosine and this compound are co-eluting. What is the first step to improve separation?
If you are experiencing co-elution, the initial step is to adjust the mobile phase composition to increase the retention of the analytes. For RP-HPLC, this involves decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). For HILIC, you would decrease the percentage of the aqueous buffer. This will provide more time for the subtle differences between the two molecules to effect a separation on the column.
Q3: Should I use Reversed-Phase (RP) HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) for this separation?
Both RP-HPLC and HILIC can be suitable for the separation of nucleosides like 1-Methyladenosine. HILIC is often preferred for highly polar compounds and may offer better retention and selectivity for this application. However, RP-HPLC with a suitable column (e.g., C18 or C30) can also be optimized to achieve baseline separation. The choice may depend on the available columns and the complexity of your sample matrix.
Q4: Can temperature adjustments improve the separation?
Yes, optimizing the column temperature can be a valuable tool. Increasing the temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved efficiency. However, it can also affect the selectivity of the separation. It is recommended to evaluate a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition for your specific method.
Q5: What role does the HPLC column play in achieving baseline separation?
The choice of the stationary phase is critical. For RP-HPLC, a column with a high carbon load and end-capping will provide greater hydrophobic interaction and potentially better separation. For HILIC, the type of polar stationary phase (e.g., amide, diol) can significantly influence selectivity. Using a column with a smaller particle size (e.g., sub-2 µm) will increase column efficiency and improve the chances of resolving these closely eluting compounds.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Peaks
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Mobile Phase Composition | RP-HPLC: Decrease the organic solvent (acetonitrile/methanol) percentage in increments of 1-2%.HILIC: Decrease the aqueous buffer percentage in increments of 1-2%. |
| Suboptimal Column Chemistry | RP-HPLC: Try a column with a different stationary phase (e.g., C30 instead of C18) or one with a higher carbon load.HILIC: Experiment with a different HILIC stationary phase (e.g., amide vs. diol). |
| Low Column Efficiency | Switch to a column with a smaller particle size (e.g., 3 µm to 1.8 µm) or a longer column to increase the theoretical plates. |
| Inappropriate Flow Rate | Decrease the flow rate to allow for better mass transfer and improved separation. |
| Suboptimal Temperature | Methodically vary the column temperature (e.g., in 5°C increments from 25°C to 40°C) to assess the impact on selectivity and resolution. |
Issue 2: Peak Tailing
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Silanol Groups | Use a mobile phase with a pH that ensures the analytes are in a single ionic state. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help. Ensure your column is well end-capped. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Contaminated Guard or Analytical Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Issue 3: Baseline Drift or Noise
Possible Causes and Solutions:
| Cause | Recommended Action |
| Mobile Phase Issues | Ensure the mobile phase is properly degassed. Use high-purity solvents and freshly prepared buffers. |
| Detector Lamp Aging | Check the lamp hours and replace if necessary. |
| Contaminated Detector Flow Cell | Flush the flow cell with an appropriate cleaning solution. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature. Ensure the detector is not in a drafty location. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method Development
This protocol provides a starting point for developing a robust RP-HPLC method for the baseline separation of 1-Methyladenosine and this compound.
1. Initial Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B for 1 min, 5-20% B over 10 min, 20-95% B over 2 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 5 min.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at 260 nm
2. Optimization Strategy:
-
Gradient Slope: If peaks are co-eluting, flatten the gradient (e.g., 5-15% B over 15 min).
-
Isocratic Hold: If partial separation is observed, introduce an isocratic hold at a mobile phase composition just before the elution of the analytes.
-
Mobile Phase pH: Adjust the pH of Mobile Phase A between 4.5 and 6.5 to assess changes in selectivity.
-
Organic Modifier: Substitute acetonitrile with methanol to evaluate changes in selectivity.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method Development
This protocol offers a starting point for a HILIC-based separation.
1. Initial Conditions:
-
Column: Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water
-
Gradient: 0% B for 2 min, 0-20% B over 10 min, 20-80% B over 2 min, hold at 80% B for 2 min, return to 0% B and equilibrate for 8 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
Detection: UV at 260 nm
2. Optimization Strategy:
-
Gradient Slope: For improved resolution, decrease the rate of increase of Mobile Phase B.
-
Buffer Concentration: Vary the ammonium acetate concentration (5-20 mM) to assess its impact on peak shape and retention.
-
Initial Organic Content: If retention is too low, increase the initial percentage of acetonitrile in Mobile Phase A.
Data Presentation
The following table presents illustrative data from an optimized RP-HPLC method, demonstrating the expected outcome of baseline separation.
| Analyte | Retention Time (min) | Peak Width (sec) | Tailing Factor | Resolution (Rs) |
| This compound | 8.25 | 3.6 | 1.1 | - |
| 1-Methyladenosine | 8.45 | 3.7 | 1.1 | 1.65 |
Visualizations
Caption: A workflow for developing an HPLC method for the separation of 1-Methyladenosine and its deuterated analog.
Caption: A logical troubleshooting workflow for resolving co-eluting peaks of 1-Methyladenosine and this compound.
Troubleshooting guide for signal suppression in LC-MS/MS analysis of 1-Methyladenosine-d3.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving signal suppression issues during the LC-MS/MS analysis of 1-Methyladenosine-d3.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for the analysis of this compound?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting components from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your assay.[2][3] In the analysis of biological samples, endogenous compounds like salts, proteins, and phospholipids are common causes of ion suppression.[4]
Q2: What are the most common causes of signal suppression in LC-MS/MS analysis?
A2: The most frequent causes of signal suppression include:
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine, tissue extracts) compete with the analyte for ionization. Phospholipids are particularly notorious for causing ion suppression in biological samples.
-
Mobile Phase Composition: High concentrations of non-volatile buffers, salts, or ion-pairing reagents can accumulate in the ion source, leading to reduced ionization efficiency.
-
Sample Preparation: Inadequate sample cleanup can lead to the presence of interfering substances in the final extract.
-
Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and signal suppression.
Q3: How can I determine if my this compound signal is being suppressed?
A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard solution into the LC eluent post-column while injecting a blank matrix extract. A dip in the baseline signal of the infused analyte indicates the retention time at which matrix components are eluting and causing suppression.
Q4: Can the choice of ionization technique affect signal suppression?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) because the ionization process in ESI is more prone to competition among analytes for charge on the droplet surface.
Troubleshooting Guide
Problem: Low or inconsistent signal intensity for this compound.
This section provides a step-by-step guide to troubleshoot and mitigate signal suppression.
Step 1: Evaluate and Optimize Sample Preparation
Inadequate sample preparation is a primary source of matrix effects. The goal is to remove as many interfering components as possible while efficiently recovering this compound.
-
Experimental Protocol: Comparative Extraction Efficiency and Matrix Effect Evaluation
-
Objective: To determine the sample preparation technique that provides the cleanest extract and minimizes signal suppression.
-
Procedure:
-
Spike a known concentration of this compound into the blank biological matrix.
-
Divide the spiked matrix into three aliquots and process them using Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Prepare a reference standard of this compound in a clean solvent (e.g., mobile phase) at the same final concentration.
-
Analyze the extracts and the reference standard by LC-MS/MS.
-
-
Data Analysis:
-
Recovery %: (Peak Area of Spiked Extract / Peak Area of Post-Extraction Spiked Blank) x 100
-
Matrix Effect %: ((Peak Area in presence of matrix / Peak Area in absence of matrix) - 1) x 100. A value of 0% indicates no matrix effect, a negative value indicates suppression, and a positive value indicates enhancement.
-
-
| Sample Preparation Technique | Typical Recovery % for Polar Analytes | Relative Matrix Effect Severity | Recommendation for this compound |
| Protein Precipitation (PPT) | High | High | Quick for initial screening, but prone to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Moderate to High (solvent dependent) | Moderate | Can be effective, but optimization of the extraction solvent is crucial. |
| Solid-Phase Extraction (SPE) | High | Low | Generally provides the cleanest extracts and is highly recommended. |
Step 2: Optimize Chromatographic Conditions
Chromatographic separation can be adjusted to move the this compound peak away from regions of ion suppression.
-
Modify the Gradient: Altering the mobile phase gradient can change the elution profile of both the analyte and interfering matrix components.
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl or a HILIC column) can provide different selectivity.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.
Diagram: Troubleshooting Workflow for Signal Suppression
Caption: A logical workflow for troubleshooting signal suppression.
Step 3: Evaluate Mobile Phase Composition
The choice and concentration of mobile phase additives can significantly impact signal intensity.
-
Minimize Non-Volatile Additives: Avoid or reduce the concentration of non-volatile salts and buffers (e.g., phosphate buffers). If a buffer is necessary, use a volatile one like ammonium formate or ammonium acetate at the lowest effective concentration.
-
Ion-Pairing Reagents: While useful for chromatography, ion-pairing reagents like trifluoroacetic acid (TFA) are known to cause significant signal suppression in ESI. If an ion-pairing reagent is required, use a more MS-friendly alternative like formic acid or a volatile ion-pairing reagent at a low concentration.
| Additive | Typical Concentration | Effect on ESI Signal |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Severe Suppression |
| Formic Acid | 0.1 - 1% | Minimal Suppression |
| Ammonium Formate/Acetate | 1 - 10 mM | Minimal Suppression |
Step 4: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a stable isotope-labeled internal standard is the most effective way to compensate for signal suppression.
-
Principle: A SIL-IS, such as 1-Methyladenosine-¹³C₅,¹⁵N₅, has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by suppression can be normalized, leading to accurate and precise quantification.
Diagram: Mechanism of Ion Suppression in ESI
Caption: Competition for ionization in the ESI source.
By systematically working through these troubleshooting steps, you can identify the source of signal suppression in your LC-MS/MS analysis of this compound and implement effective solutions to improve data quality.
References
How to identify and correct for isotopic crosstalk with deuterium-labeled standards.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterium-labeled internal standards in mass spectrometry-based quantification.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why does it occur with deuterium-labeled standards?
A1: Isotopic crosstalk, also known as isotopic interference, happens when the signal of the analyte (the substance being measured) and its deuterium-labeled internal standard (IS) are not entirely distinct in the mass spectrometer. This overlap can lead to inaccurate quantification.[1] The primary causes are:
-
Natural Isotopic Abundance: Many elements, like carbon and sulfur, naturally have heavier isotopes (e.g., ¹³C, ³⁴S).[1][2] These natural isotopes in the analyte can result in a signal at a mass-to-charge ratio (m/z) that overlaps with the signal of the deuterium-labeled internal standard.[3][4] For instance, an analyte with a sufficient number of carbons will have a natural M+1 peak (due to ¹³C) and an M+2 peak that could interfere with a D2- or D3-labeled standard.
-
Isotopic Impurity of the Standard: The deuterium-labeled internal standard may contain a small amount of the unlabeled analyte.
-
In-source Fragmentation or Transformation: The analyte might undergo fragmentation or transformation within the mass spectrometer's ion source, generating ions that have the same m/z as the internal standard.
Q2: What is the deuterium isotope effect and how can it affect my results?
A2: The deuterium isotope effect refers to the subtle differences in physicochemical properties between a deuterated and a non-deuterated compound. In liquid chromatography-mass spectrometry (LC-MS), this can manifest as a slight shift in chromatographic retention time, with the deuterated standard often eluting slightly earlier than the analyte. If the analyte and internal standard do not co-elute perfectly, they may experience different matrix effects, which can compromise the accuracy of the quantification.
Q3: How can I identify if isotopic crosstalk is affecting my assay?
A3: A straightforward way to check for crosstalk is to perform the following control experiments:
-
Analyte to Internal Standard Crosstalk: Inject a high concentration of the unlabeled analyte without the internal standard. Monitor both the analyte's and the internal standard's mass-to-charge ratio (m/z) channels. Any signal detected in the internal standard's channel at the analyte's retention time indicates crosstalk from the analyte to the standard.
-
Internal Standard to Analyte Crosstalk: Inject the deuterium-labeled internal standard without the analyte. Monitor both channels. A signal in the analyte's channel suggests the presence of unlabeled analyte as an impurity in your standard.
Troubleshooting Guides
Problem 1: Inaccurate quantification at high analyte concentrations.
Symptom: You observe a non-linear calibration curve, particularly at the higher concentration end, or a positive bias in your quality control (QC) samples.
Cause: This is a classic sign of isotopic crosstalk from the analyte to the internal standard. At high analyte concentrations, the contribution from the natural isotopes of the analyte to the internal standard's signal becomes significant, artificially inflating the internal standard's response and leading to an underestimation of the analyte-to-internal standard ratio.
Solution:
-
Assess the level of crosstalk: Perform the experiment described in FAQ Q3 .
-
Implement a mathematical correction: If crosstalk is confirmed, you can correct for it mathematically.
-
Experimental Protocol for Determining Correction Factor:
-
Prepare a series of calibration standards of the unlabeled analyte at concentrations spanning your analytical range.
-
Do not add the deuterium-labeled internal standard.
-
Analyze these standards using your LC-MS/MS method, monitoring both the analyte and internal standard MRM (Multiple Reaction Monitoring) transitions.
-
For each standard, measure the peak area of the analyte (Area_Analyte) and the corresponding peak area in the internal standard's channel (Area_Crosstalk).
-
Plot Area_Crosstalk versus Area_Analyte. The slope of this line is your crosstalk correction factor (CF).
-
-
Applying the Correction: For your experimental samples, the corrected peak area of the internal standard (Area_IS_Corrected) can be calculated using the following formula:
Area_IS_Corrected = Area_IS_Measured - (CF * Area_Analyte_Sample)
Where Area_IS_Measured is the observed peak area in the internal standard channel and Area_Analyte_Sample is the peak area of the analyte in that sample.
-
Quantitative Data Summary:
| Analyte Concentration (ng/mL) | Analyte Peak Area | Crosstalk Peak Area (in IS channel) |
| 10 | 100,000 | 500 |
| 50 | 500,000 | 2,500 |
| 100 | 1,000,000 | 5,000 |
| 500 | 5,000,000 | 25,000 |
| 1000 | 10,000,000 | 50,000 |
In this example, the Correction Factor (CF) would be approximately 0.005.
Problem 2: Poor reproducibility and accuracy, especially with complex matrices.
Symptom: Your assay shows high variability between replicate injections or across different sample batches.
Cause: This could be due to the deuterium isotope effect, where the analyte and internal standard are not perfectly co-eluting and are therefore subject to different matrix effects.
Solution:
-
Optimize Chromatography:
-
Modify Gradient: Adjust the mobile phase gradient to achieve better co-elution of the analyte and internal standard.
-
Change Column: Experiment with a different column chemistry that may reduce the separation between the deuterated and non-deuterated compounds.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve peak shape and co-elution.
-
-
Use a "Heavier" Internal Standard: If possible, use an internal standard with a higher degree of deuterium labeling (e.g., D5 or D7 instead of D3). A larger mass difference can sometimes help to mitigate crosstalk issues and may have a less pronounced chromatographic shift. Alternatively, using a ¹³C or ¹⁵N labeled standard can be a better option as they generally co-elute perfectly with the analyte.
Visualizations
Caption: Workflow for identifying and correcting isotopic crosstalk.
Caption: How natural isotopes in an analyte can cause crosstalk.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring the co-elution of an analyte and its deuterated internal standard.
Welcome to the Technical Support Center. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the co-elution of an analyte and its deuterated internal standard in chromatographic assays.
Frequently Asked Questions (FAQs)
Q1: What is co-elution, and why is it critical for my assay?
A1: Co-elution refers to the scenario where two or more compounds exit the chromatography column and are detected at the same time. In quantitative bioanalysis using a deuterated internal standard (IS), it is crucial that the analyte and its IS co-elute perfectly. This ensures that both compounds experience the same environment throughout the analytical process, particularly during ionization in the mass spectrometer. If they do not co-elute, they can be subjected to different levels of matrix effects (ion suppression or enhancement), which can compromise the accuracy and reproducibility of the results.[1][2][3]
Q2: Why does my deuterated internal standard elute slightly earlier than the analyte in reversed-phase chromatography?
A2: This phenomenon is known as the "deuterium isotope effect".[3] The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, such as its lipophilicity.[2] These subtle changes can cause the deuterated compound to interact differently with the stationary phase, often leading to a slightly shorter retention time compared to its non-deuterated counterpart in reversed-phase systems.
Q3: What are the consequences of incomplete co-elution?
A3: The primary consequence is differential matrix effects. Matrix components (other molecules from the sample like salts, lipids, or metabolites) can co-elute with the analyte and IS. If the analyte and IS have different retention times, they will be exposed to different concentrations of these interfering components as they enter the ion source of the mass spectrometer. This leads to one compound being more suppressed or enhanced than the other, invalidating the core assumption of using an internal standard and leading to scattered and inaccurate quantitative results.
Q4: Can I use an internal standard that does not perfectly co-elute with my analyte?
A4: While perfect co-elution is the ideal, minor chromatographic separation may be tolerable if it can be demonstrated that it does not introduce a significant bias in the results due to differential matrix effects. However, for regulated bioanalysis, regulatory agencies typically require thorough validation to prove that the chosen internal standard is suitable and that any lack of co-elution does not impact the integrity of the data. It is generally best practice to achieve complete co-elution.
Troubleshooting Guides
Issue 1: Observed Chromatographic Separation of Analyte and Internal Standard
Question: My chromatogram clearly shows two separate peaks for my analyte and its deuterated internal standard. How can I get them to co-elute?
Answer: A visible separation between your analyte and deuterated IS needs to be addressed by systematically optimizing your chromatographic method. The following workflow can guide you through this process.
Caption: A logical workflow for troubleshooting chromatographic separation.
Data Presentation: Chromatographic Parameter Adjustments
This table summarizes key parameters you can adjust to achieve co-elution.
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase Composition | Change the organic modifier (e.g., acetonitrile to methanol) or adjust the percentage of the organic component (%B). | Alters the selectivity of the separation, potentially bringing the two peaks closer together. |
| Gradient Program | Make the gradient shallower (slower ramp rate). | Increases the time analytes spend in the column under similar mobile phase conditions, which can improve the merging of closely eluting peaks. |
| Column Temperature | Experiment with different temperatures within the column's stable range. | Can affect selectivity and efficiency. Lowering the temperature may increase retention and improve resolution, while increasing it can sometimes improve efficiency. |
| Flow Rate | Lower the flow rate. | Can lead to narrower peaks and improved resolution, though it will increase the analysis time. |
| Stationary Phase | Use a column with lower resolution or different chemistry (e.g., C18 to a Phenyl-Hexyl). | A lower-resolution column can merge slightly separated peaks. A different chemistry changes the interaction mechanism, which can alter selectivity and achieve co-elution. |
Issue 2: Inaccurate Results Despite Apparent Co-elution
Question: My analyte and internal standard peaks seem to overlap, but my quantitative results are inconsistent and inaccurate. What could be the cause?
Answer: Even with apparent co-elution, other factors can lead to inaccurate results. These often relate to the internal standard's purity, stability, or subtle, unresolved differential matrix effects.
Caption: Differential matrix effects due to non-co-elution (t_R1 ≠ t_R2).
Troubleshooting Steps:
-
Evaluate Differential Matrix Effects: Even with seemingly overlapping peaks, the apex of each peak might be slightly different, exposing them to varying matrix effects.
-
Confirm Isotopic and Chemical Purity: The presence of unlabeled analyte (D0) as an impurity in your deuterated IS will lead to an overestimation of the analyte's concentration. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential.
-
Check for Isotopic Exchange: Deuterium atoms on the IS can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely if labels are on unstable positions like -OH or -NH groups.
Data Presentation: Hypothetical Matrix Effect Evaluation
The matrix effect (ME) is calculated as: ME (%) = (B / A) * 100, where A is the peak area in a neat solution and B is the peak area in a post-extraction spiked blank matrix. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.
| Compound | Peak Area (Set A: Neat Solution) | Peak Area (Set B: Post-Extraction Spike) | Matrix Effect (%) |
| Analyte | 1,200,000 | 780,000 | 65.0% (Suppression) |
| Internal Standard | 1,150,000 | 977,500 | 85.0% (Suppression) |
| Conclusion | The analyte experiences significantly more ion suppression (35%) than the IS (15%). This differential matrix effect will lead to inaccurate quantification. |
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
Objective: To determine if the analyte and internal standard are affected differently by matrix components.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare your analyte and IS in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through your entire extraction procedure. Spike the final extract with the analyte and IS to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the analyte and IS (same concentration) before the extraction procedure.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas.
-
Calculate:
-
Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100
-
Extraction Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100
-
Compare the ME% for the analyte and the IS. A significant difference indicates a differential matrix effect.
-
Protocol 2: Assessing Isotopic Purity and Contribution from Internal Standard
Objective: To check if the internal standard solution contributes to the analyte signal.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample known to contain no analyte.
-
Spike with Internal Standard: Add the deuterated IS at the same concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: A significant peak at the retention time of the analyte indicates the presence of the unlabeled compound as an impurity in your IS. This response should ideally be negligible, and for many assays, a response of less than 5% of the Lower Limit of Quantification (LLOQ) is considered acceptable.
Protocol 3: Assessing Isotopic (H/D) Exchange
Objective: To determine if deuterium atoms on the internal standard are exchanging with protons from the solvent or matrix.
Methodology:
-
Prepare Two Sample Sets:
-
Set A (Control): Spike the analyte and IS into your final sample diluent or mobile phase. Analyze immediately.
-
Set B (Incubated): Spike only the IS into the same diluent or mobile phase.
-
-
Incubate: Store Set B under conditions that mimic your sample processing and analysis sequence (e.g., room temperature for 4 hours).
-
Analyze: After incubation, analyze Set B, monitoring for any increase in the signal of the non-deuterated analyte.
-
Compare: A significant increase in the analyte signal in Set B compared to a freshly prepared sample indicates that H/D back-exchange is occurring.
References
Methods to improve the precision and accuracy of quantification using 1-Methyladenosine-d3.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the precision and accuracy of quantification using 1-Methyladenosine-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a deuterium-labeled version of 1-Methyladenosine.[1] It is intended for use as an internal standard (IS) for the quantification of 1-Methyladenosine in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2] This technique, known as stable isotope dilution analysis (SIDA), is considered the gold standard for quantitative analysis due to its high precision and accuracy.[3][4]
Q2: What is the principle of Stable Isotope Dilution Analysis (SIDA)?
SIDA involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to a sample.[3] The labeled internal standard is chemically identical to the analyte of interest and therefore exhibits similar behavior during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the native analyte to the isotopically labeled internal standard, variations introduced during the experimental workflow can be effectively normalized, leading to more accurate and precise quantification.
Q3: Why is 1-Methyladenosine an important biomarker to quantify?
1-Methyladenosine is a modified nucleoside that is a product of tRNA processing. Elevated levels of 1-Methyladenosine in urine and serum have been associated with several forms of cancer and active rheumatoid arthritis, making it a valuable biomarker in clinical research.
Q4: What are the key advantages of using a stable isotope-labeled internal standard like this compound?
The primary advantages include:
-
Correction for Sample Loss: It compensates for the loss of analyte during sample preparation and extraction.
-
Mitigation of Matrix Effects: It helps to correct for ion suppression or enhancement caused by other components in the sample matrix.
-
Improved Precision and Accuracy: By normalizing for variations in injection volume and instrument response, it significantly enhances the reliability of quantitative results.
Troubleshooting Guides
Common Issues in this compound Quantification
| Issue | Potential Causes | Recommended Solutions |
| High Variability in Results | Inconsistent spiking of the internal standard. | Use a calibrated pipette to add the exact same amount of this compound to every sample, calibrator, and quality control (QC) sample. |
| Incomplete equilibration of the internal standard with the sample. | Ensure thorough mixing of the internal standard with the sample and allow sufficient time for equilibration before proceeding with extraction. | |
| Pipetting or dilution errors during sample and standard preparation. | Utilize calibrated volumetric equipment for all dilutions and sample transfers. | |
| Poor Peak Shape (Tailing or Fronting) | Column contamination from matrix components. | Flush the column with a strong solvent or replace it if necessary. The use of a guard column is also recommended. |
| Degradation of the analytical column's stationary phase. | Replace the column and ensure mobile phase pH is within the manufacturer's recommended range. | |
| Secondary chemical interactions with the column packing. | Add a small amount of a competitor, such as 0.1% formic acid, to the mobile phase to block active sites. | |
| Non-Linear Calibration Curve | Detector saturation at high analyte concentrations. | Dilute samples to ensure the highest concentration point is within the linear range of the detector. |
| Inaccurate preparation of calibration standards. | Prepare fresh calibration standards and verify the concentration of the stock solutions. | |
| Inappropriate regression model. | If non-linearity persists, consider using a non-linear regression model for data fitting. | |
| Low Signal Intensity | Inefficient ionization in the mass spectrometer. | Optimize ionization source parameters, such as capillary voltage and gas flow rates. |
| Suboptimal LC separation. | Adjust the mobile phase composition and gradient to improve peak shape and retention. | |
| Ion suppression from matrix components. | Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. |
Experimental Protocols
General Protocol for 1-Methyladenosine Quantification using LC-MS/MS
This protocol outlines a general workflow for the quantification of 1-Methyladenosine in a biological matrix (e.g., urine, serum) using this compound as an internal standard.
1. Sample Preparation and Spiking:
-
Thaw biological samples on ice.
-
To a known volume of the sample (e.g., 100 µL), add a precise volume of the this compound internal standard working solution.
-
Vortex briefly to ensure thorough mixing.
2. Protein Precipitation and Extraction:
-
Add a protein precipitating agent, such as ice-cold acetonitrile, to the sample.
-
Vortex vigorously to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
3. Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase conditions of the LC method.
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable column (e.g., HILIC or reversed-phase).
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both 1-Methyladenosine and this compound.
5. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio of 1-Methyladenosine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration ratio for a series of calibration standards.
-
Determine the concentration of 1-Methyladenosine in the samples by interpolating their peak area ratios on the calibration curve.
Recommended LC-MS/MS Parameters
| Parameter | Recommendation | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Nucleosides like 1-Methyladenosine readily form protonated molecules [M+H]+. |
| Mobile Phase Additive | 0.1% Formic Acid or Acetic Acid | Aids in the protonation of the analyte for efficient ionization in positive mode. |
| LC Column | HILIC or C18 | HILIC is suitable for polar compounds like nucleosides, while C18 can also be used with appropriate mobile phases. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity for quantification by monitoring characteristic ion transitions. |
Visualizations
Caption: Experimental workflow for 1-Methyladenosine quantification.
Caption: Troubleshooting logic for quantification issues.
References
What to do when observing low signal intensity for 1-Methyladenosine-d3 in mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low signal intensity for 1-Methyladenosine-d3 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
A1: this compound is a stable isotope-labeled version of 1-Methyladenosine, meaning that three hydrogen atoms have been replaced with deuterium. It is intended for use as an internal standard (IS) for the quantification of 1-Methyladenosine in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] By adding a known amount of this compound to samples, it is possible to correct for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification of the unlabeled analyte.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound at -20°C.[1] Proper storage is crucial to prevent degradation and ensure the integrity of the internal standard. The stability is reported to be at least 4 years under these conditions. For stock solutions, it is advisable to store them at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid issues from repeated freeze-thaw cycles, it is recommended to prepare aliquots of the stock solution.
Q3: What are some of the initial and most common reasons for a low or absent this compound signal?
A3: A complete or significant loss of the internal standard signal across an entire batch of samples often points to a systemic issue. Common initial culprits include errors in the preparation of the working solution, such as incorrect dilutions or pipetting errors. Another frequent cause is simply forgetting to add the internal standard to the samples during the sample preparation workflow. It is also important to verify the integrity of the standard itself, as improper storage or handling can lead to degradation.
Q4: How can matrix effects influence the signal intensity of this compound?
A4: Matrix effects occur when co-eluting substances from the sample matrix, such as salts, lipids, or other metabolites, interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to a phenomenon known as ion suppression, which significantly reduces the signal intensity of this compound. Conversely, ion enhancement can also occur, but suppression is more common. Since stable isotope-labeled internal standards are designed to co-elute with the analyte, they are susceptible to the same matrix effects.
Troubleshooting Guide for Low Signal Intensity
A low signal for your this compound internal standard can be systematically diagnosed by following the workflow below. This guide will walk you through potential issues related to the internal standard solution, sample preparation, liquid chromatography, and mass spectrometer settings.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low this compound signal.
Detailed Troubleshooting Steps
1. Verify the Internal Standard (IS) Solution
-
Integrity and Concentration: Prepare a fresh stock solution of this compound. Analyze this new solution via direct infusion into the mass spectrometer to confirm the presence of the correct precursor ion and its response. If the signal remains low, consider obtaining a new vial of the standard.
-
Preparation and Storage: Double-check all calculations and dilutions used to prepare the working IS solution. Ensure that the standard has been stored at the recommended -20°C and has not undergone excessive freeze-thaw cycles.
2. Review the Sample Preparation Protocol
-
IS Spiking: Confirm that the IS was added to all samples and at the correct step in the protocol. A simple human error of omitting the IS is a common cause of signal loss.
-
Extraction Efficiency: Inconsistent or inefficient extraction can lead to variable and low recovery of the IS. Ensure thorough mixing of the IS with the sample matrix.
-
Adsorption: Analytes can sometimes adsorb to the surface of plasticware like tubes and pipette tips. Using low-retention plasticware can help mitigate this issue.
3. Assess the Liquid Chromatography (LC) System
-
Column and Mobile Phase: Ensure the correct LC column and mobile phases are being used. For a polar compound like 1-Methyladenosine, a HILIC column or a C18 column with an appropriate mobile phase (e.g., with a low pH modifier like formic acid) would be suitable.
-
System Integrity: Check for leaks, blockages in the tubing, or a partially clogged injector, all of which can lead to inconsistent injections and low signal. Regular maintenance of the LC system is crucial.
-
Chromatography: Poor peak shape (e.g., broadening or splitting) can result in lower apparent signal intensity. Optimize the chromatographic method to ensure a sharp, symmetrical peak for this compound.
4. Evaluate Mass Spectrometer (MS) Settings
-
Ion Source: A dirty or contaminated ion source is a frequent cause of poor signal intensity. Regularly clean the ion source components as per the manufacturer's recommendations.
-
MS Parameters: Verify that the correct mass transition (MRM) is being used for this compound. Optimize key MS parameters such as collision energy, source temperature, and gas flows to maximize the signal.
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated. An out-of-tune instrument can lead to poor signal intensity and mass accuracy issues.
Data and Protocols
Suggested Mass Spectrometry Parameters
The following table provides suggested starting parameters for the analysis of this compound by LC-MS/MS. These may require optimization for your specific instrument and experimental conditions.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Nucleosides readily form protonated molecules [M+H]+. |
| Precursor Ion (Q1) | m/z 285.1 | Corresponds to the [M+H]+ of this compound. |
| Product Ion (Q3) | m/z 150.1 | A characteristic fragment ion for 1-Methyladenosine, providing specificity. |
| Collision Energy | Instrument Dependent | Optimize to maximize the product ion signal. |
| Dwell Time | 100-200 ms | Ensures a sufficient number of data points across the chromatographic peak for accurate quantification. |
Experimental Protocol: Quantification of 1-Methyladenosine in RNA
This protocol provides a general workflow for the quantification of 1-Methyladenosine using this compound as an internal standard.
1. RNA Isolation:
-
Isolate total RNA from cells or tissues using a commercially available kit or a standard Trizol/chloroform extraction method.
-
Quantify the RNA using a spectrophotometer (e.g., NanoDrop).
2. Addition of Internal Standard:
-
To a specific amount of total RNA (e.g., 1-5 µg), add a known amount of this compound internal standard.
3. RNA Digestion to Nucleosides:
-
In a final volume of 50 µL, add nuclease P1 (2U) and the corresponding buffer to the RNA sample.
-
Incubate at 42°C for 2 hours.
-
Add bacterial alkaline phosphatase (1U) and the corresponding buffer.
-
Incubate at 37°C for an additional 2 hours.
4. Sample Cleanup (Optional but Recommended):
-
Use a solid-phase extraction (SPE) method or a simple protein precipitation step (e.g., with cold acetonitrile) to remove proteins and other interfering substances.
-
Centrifuge the sample and transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness and reconstitute in the initial mobile phase.
5. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable LC column (e.g., C18 or HILIC) and a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set up the mass spectrometer to monitor the MRM transitions for both 1-Methyladenosine and this compound as specified in the table above.
6. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the amount of 1-Methyladenosine in the sample by comparing the area ratio to a standard curve prepared with known concentrations of unlabeled 1-Methyladenosine and a constant concentration of the internal standard.
References
Technical Support Center: Minimizing Ion Suppression in Human Plasma Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects in human plasma samples during LC-MS analysis.
Troubleshooting Guides
Problem: Low analyte signal and poor sensitivity.
Possible Cause: Ion suppression due to co-eluting matrix components from the plasma sample.
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences, including phospholipids and salts.[1]
-
Liquid-Liquid Extraction (LLE): LLE can be very effective at cleaning up samples by partitioning the analyte into a solvent that is immiscible with the sample matrix.
-
Protein Precipitation (PPT): While a quick and simple method, PPT is generally the least effective at removing phospholipids and other small molecule interferences that cause ion suppression.[1]
-
HybridSPE®-Phospholipid Technology: This technique combines the simplicity of protein precipitation with the selectivity of SPE to specifically target and remove phospholipids, which are major contributors to ion suppression.[1]
-
-
Optimize Chromatographic Separation: If co-eluting matrix components are causing suppression, improving your chromatographic method can resolve your analyte from these interferences.
-
Modify the Gradient: Adjusting the mobile phase gradient can change the elution profile and separate the analyte from the interfering region.
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., C18 to a phenyl-hexyl) can alter selectivity and improve separation.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Dilute the Sample: A simple approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components. This is only feasible if the analyte concentration is high enough to remain detectable after dilution.
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough sample cleanup using SPE, LLE, or HybridSPE® will minimize the variability in matrix effects.
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.
Q2: What are the common causes of ion suppression in human plasma samples?
A2: The most common causes are endogenous components of the plasma that are not removed during sample preparation. These include:
-
Phospholipids: These are major components of cell membranes and are a primary cause of ion suppression in plasma samples.
-
Salts and Buffers: Non-volatile salts can build up in the ion source and interfere with the ionization process.
-
Other Endogenous Molecules: Other small molecules and metabolites present in plasma can also compete for ionization.
Q3: How can I determine if my assay is affected by ion suppression?
A3: The most common method for identifying ion suppression is the post-column infusion experiment . This involves infusing a constant flow of the analyte solution into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at a specific retention time indicates the presence of ion-suppressing components eluting from the column at that time.
Q4: What is the difference between ion suppression and ion enhancement?
A4: While ion suppression leads to a decrease in signal intensity, ion enhancement is the opposite effect, where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher signal. Both are types of matrix effects and can compromise the accuracy of quantitative analysis.
Q5: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?
A5: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) due to its ionization mechanism, which is more sensitive to the presence of non-volatile components in the sample.
Data Presentation
The choice of sample preparation method has a significant impact on the degree of ion suppression and analyte recovery. The following table summarizes a comparison of the effectiveness of different techniques for a representative analyte in human plasma.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Ion Suppression (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80 - 100+ | 25 - 75 | Fast, simple, and inexpensive. | High levels of ion suppression due to residual phospholipids. |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 10 - 40 | Good sample cleanup, can concentrate the analyte. | Can be labor-intensive and may have emulsion issues. |
| Solid-Phase Extraction (SPE) | 85 - 100 | 5 - 20 | Excellent sample cleanup and analyte concentration. | Can require method development and be more costly. |
| HybridSPE®-Phospholipid | 95 - 100+ | < 5 | Excellent removal of phospholipids and proteins, simple workflow. | Higher initial cost compared to PPT. |
Experimental Protocols
Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps to identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Analyte standard solution
-
Blank plasma extract (prepared using your standard sample preparation method)
Procedure:
-
System Setup:
-
Connect the LC column outlet to one inlet of a tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the analyte standard solution at a concentration that provides a stable, mid-range signal.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the analyte solution into the MS and acquire data in MRM or SIM mode for your analyte. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank plasma extract onto the LC column and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the analyte signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of the dip corresponds to the elution of interfering components from the matrix.
-
General Protein Precipitation (PPT) Protocol
Materials:
-
Human plasma sample
-
Internal standard (IS) solution
-
Precipitating solvent (e.g., acetonitrile, methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add the appropriate volume of internal standard solution.
-
Add 300 µL of cold precipitating solvent (a 3:1 ratio of solvent to plasma is common).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.
General Liquid-Liquid Extraction (LLE) Protocol
Materials:
-
Human plasma sample
-
Internal standard (IS) solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)
-
Aqueous buffer (if pH adjustment is needed)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent
Procedure:
-
To a centrifuge tube, add 200 µL of human plasma.
-
Add the appropriate volume of internal standard solution.
-
If necessary, add a buffer to adjust the pH of the plasma to ensure the analyte is in a neutral form for efficient extraction.
-
Add 1 mL of the extraction solvent.
-
Cap the tube and vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of reconstitution solvent (typically the initial mobile phase) for LC-MS analysis.
General Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Human plasma sample
-
Internal standard (IS) solution
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol, acetonitrile)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: Thaw the plasma sample. Spike with the internal standard. Dilute the plasma with water or a weak buffer.
-
Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1-2 mL of methanol through the cartridge to wet the sorbent.
-
Cartridge Equilibration: Pass 1-2 mL of water through the cartridge to equilibrate the sorbent. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
-
Elution: Place collection tubes in the manifold. Add 1-2 mL of the elution solvent to the cartridge to elute the analyte of interest.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS analysis.
HybridSPE®-Phospholipid Protocol
Materials:
-
HybridSPE®-Phospholipid 96-well plate or cartridges
-
Human plasma sample
-
Internal standard (IS) solution
-
Precipitating solvent (e.g., 1% formic acid in acetonitrile)
-
Vortex mixer
-
Vacuum manifold (for 96-well plate) or centrifuge (for cartridges)
Procedure (96-well plate):
-
Add 100 µL of human plasma to each well of the HybridSPE® plate.
-
Add the appropriate volume of internal standard solution.
-
Add 300 µL of the precipitating solvent.
-
Cover the plate and vortex for 1-2 minutes.
-
Place the plate on a vacuum manifold and apply vacuum to pull the supernatant through the SPE packing material, leaving behind precipitated proteins and phospholipids.
-
The collected filtrate is ready for direct injection into the LC-MS system.
Visualizations
References
Technical Support Center: The Impact of Low Isotopic Purity of a Deuterated Standard on Quantitative Results
Welcome to the technical support center for the use of deuterated internal standards in analytical assays. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, specifically focusing on the impact of isotopic purity on quantitative outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it used in quantitative analysis?
A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] They are considered the "gold standard" in quantitative mass spectrometry (MS)-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enhance accuracy and precision.[2][3] Because the deuterated standard is chemically almost identical to the analyte, it exhibits similar behavior during sample preparation, chromatography, and ionization.[2][3] However, it can be distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows it to serve as an internal reference to correct for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.
Q2: What is isotopic purity and why is it a critical parameter?
Isotopic purity refers to the percentage of the internal standard that is fully deuterated at the specified positions. It is a crucial parameter because the presence of unlabeled (containing no deuterium, D0) or partially deuterated species can interfere with the quantification of the analyte. This interference can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ). For reliable and accurate results, high isotopic enrichment (≥98%) and chemical purity (>99%) are generally required.
Q3: How does low isotopic purity of a deuterated standard lead to inaccurate results?
Low isotopic purity primarily leads to inaccurate results due to "isotopic crosstalk." This occurs when the signal from the internal standard contributes to the signal of the analyte. The most common cause is the presence of the unlabeled analyte as an impurity in the deuterated standard. This unlabeled impurity will be detected at the same m/z as the actual analyte, leading to a falsely elevated signal and an overestimation of its concentration. This issue is especially pronounced at low analyte concentrations where the contribution from the impurity in the standard becomes more significant relative to the analyte's true signal.
Q4: What are the signs that my deuterated standard may have low isotopic purity?
Several signs during your experiment can point towards a problem with the isotopic purity of your deuterated standard:
-
Positive Bias at Low Concentrations: You may observe that your quality control (QC) samples at the lower limit of quantification (LLOQ) consistently show a positive bias, while higher concentration QCs are within an acceptable range.
-
Non-zero Intercept in the Calibration Curve: A calibration curve that does not pass through the origin and instead has a significant positive y-intercept can indicate a constant contribution to the analyte signal, which could be from an impurity in the internal standard.
-
Signal in Blank Samples: Injecting a solution containing only the internal standard (without any analyte) and observing a signal at the analyte's mass transition is a direct indication of the presence of the unlabeled analyte as an impurity.
Q5: How can I assess the isotopic purity of my deuterated standard?
The isotopic purity of a deuterated standard can be assessed using the following methods:
-
High-Resolution Mass Spectrometry (HRMS): HRMS can be used to resolve and quantify the different isotopic species present in the standard.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is another powerful technique for determining isotopic purity.
-
Supplier's Certificate of Analysis (CoA): Always review the CoA provided by the supplier, which should state the isotopic and chemical purity of the standard. If you suspect an issue, it may be necessary to have the purity re-verified.
Q6: What is the acceptable level of unlabeled analyte in a deuterated internal standard?
According to the ICH M10 guidelines on bioanalytical method validation, the contribution of the internal standard to the analyte signal (cross-talk) should be equal to or less than 20% of the analyte signal at the lower limit of quantification (LLOQ). The contribution of the analyte to the internal standard signal should be equal to or less than 5% of the internal standard's response.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting issues related to the isotopic purity of deuterated standards.
Problem: Inaccurate Quantification, Particularly at Low Concentrations
Symptoms:
-
High positive bias in LLOQ and low QC samples.
-
Calibration curve has a significant positive y-intercept.
-
Inconsistent and imprecise results.
Troubleshooting Steps:
-
Assess the Purity of the Internal Standard:
-
Action: Prepare and inject a high-concentration solution of the deuterated internal standard without the analyte.
-
Expected Outcome: No significant signal should be observed at the mass transition of the analyte.
-
If a Signal is Observed: This confirms the presence of the unlabeled analyte as an impurity in your standard.
-
-
Review the Certificate of Analysis (CoA):
-
Action: Carefully check the CoA for the stated isotopic and chemical purity.
-
Expected Outcome: The purity should meet the requirements for your assay (typically ≥98% isotopic enrichment and >99% chemical purity).
-
If Purity is Low or Not Stated: Contact the supplier for a higher purity batch or a new CoA.
-
-
Perform a Contribution Check:
-
Action: In a blank matrix, analyze a sample with the internal standard at the working concentration and a sample with the analyte at the LLOQ concentration.
-
Analysis: Determine the percentage contribution of the internal standard's response to the analyte's response at the LLOQ.
-
Expected Outcome: The contribution should be ≤ 20% of the LLOQ response.
-
If Contribution is > 20%: Consider the following solutions.
-
Solutions:
-
Source a Higher Purity Standard: This is the most straightforward solution. Contact your supplier to obtain a batch with higher isotopic purity.
-
Increase the LLOQ: If a higher purity standard is not available, you may need to raise the LLOQ of your assay to a level where the contribution from the impurity is less than 20%.
-
Mathematical Correction: In some cases, a nonlinear calibration model can be used to correct for the contribution of the impurity. However, this approach is more complex and may require specialized software.
Data Presentation
The following tables illustrate the impact of isotopic purity on quantitative accuracy.
Table 1: Effect of Isotopic Purity on the Calculated Concentration of an Analyte at the LLOQ
| Isotopic Purity of Deuterated Standard | True Analyte Concentration (ng/mL) | Contribution from IS Impurity (cps) | Measured Analyte Signal (cps) | Calculated Analyte Concentration (ng/mL) | % Bias |
| 99.9% | 1.0 | 50 | 5050 | 1.01 | +1.0% |
| 99.0% | 1.0 | 500 | 5500 | 1.10 | +10.0% |
| 98.0% | 1.0 | 1000 | 6000 | 1.20 | +20.0% |
| 95.0% | 1.0 | 2500 | 7500 | 1.50 | +50.0% |
This table presents hypothetical data for illustrative purposes, assuming a linear relationship between concentration and signal response.
Table 2: Comparison of Internal Standard Performance for 6-Methylmercaptopurine (6-MMP) Quantification
| Internal Standard Type | Bias Compared to SIL-IS | Performance |
| Isotopically Labeled Structural Isomer | Excellent agreement | Acceptable |
| Structural Analog (with added methyl group) | Excellent agreement | Acceptable |
| Halogen-substituted Analogs (Cl and Br) | Met criteria | Acceptable |
| Structural Analogs (with substituted amine moieties) | ≥15% | Unacceptable |
Data adapted from a study on internal standard performance.
Experimental Protocols
Protocol: Assessment of Isotopic Purity and Contribution to Analyte Signal
This protocol outlines the steps to verify the isotopic purity of a deuterated internal standard and to quantify its contribution to the analyte signal at the LLOQ.
1. Materials and Reagents:
-
Deuterated internal standard (IS)
-
Unlabeled analyte standard
-
Blank biological matrix (e.g., plasma, urine)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
LC-MS grade formic acid (or other appropriate modifier)
2. Preparation of Solutions:
-
IS Stock Solution: Prepare a stock solution of the deuterated IS in an appropriate solvent.
-
Analyte Stock Solution: Prepare a stock solution of the unlabeled analyte in an appropriate solvent.
-
IS Working Solution: Dilute the IS stock solution to the final working concentration used in your assay.
-
Analyte LLOQ Working Solution: Prepare a working solution of the analyte at the LLOQ concentration.
3. Experimental Procedure:
-
Sample Set 1: IS Purity Check
-
Prepare a sample containing only the IS working solution in the final reconstitution solvent.
-
Inject this sample into the LC-MS/MS system and acquire data using the MRM transition for the unlabeled analyte.
-
-
Sample Set 2: Analyte LLOQ Response
-
Prepare a sample by spiking the analyte LLOQ working solution into the blank biological matrix and process it through your established sample preparation workflow.
-
Inject the final extract into the LC-MS/MS system and acquire data for the analyte's MRM transition.
-
-
Sample Set 3: IS Contribution in Matrix
-
Prepare a sample by spiking the IS working solution into the blank biological matrix and process it through your sample preparation workflow.
-
Inject the final extract into the LC-MS/MS system and acquire data for the analyte's MRM transition.
-
4. Data Analysis:
-
IS Purity Check:
-
Examine the chromatogram from Sample Set 1 for any peak at the retention time of the analyte. The presence of a peak indicates the presence of the unlabeled analyte as an impurity.
-
-
Calculate Contribution:
-
Integrate the peak area of the analyte in the LLOQ sample (from Sample Set 2). Let this be Area_LLOQ.
-
Integrate the peak area of the signal from the IS impurity in the matrix sample (from Sample Set 3). Let this be Area_IS_Contribution.
-
Calculate the percentage contribution: % Contribution = (Area_IS_Contribution / Area_LLOQ) * 100
-
5. Acceptance Criteria:
-
The % Contribution should be ≤ 20%. If it exceeds this value, the internal standard may not be suitable for the assay at the current LLOQ.
Visualizations
References
Step-by-step method refinement for the quantification of 1-Methyladenosine-d3.
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the quantitative analysis of 1-Methyladenosine-d3, primarily for its use as a stable isotope-labeled internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during method development and sample analysis for 1-Methyladenosine (m1A) and its deuterated internal standard, this compound (m1A-d3).
Q1: My signal intensity for 1-Methyladenosine (m1A) and the m1A-d3 internal standard is very low. What are the possible causes and solutions?
A1: Low signal intensity is a frequent challenge. The cause can be multifaceted, originating from sample preparation, chromatography, or the mass spectrometer settings.
-
Sample Preparation: Inefficient extraction or significant analyte loss during cleanup steps can drastically reduce signal. Re-evaluate your protein precipitation or solid-phase extraction (SPE) protocol for recovery efficiency. Ensure complete evaporation and proper reconstitution in a solvent compatible with the initial mobile phase to prevent peak distortion or precipitation.
-
Chromatographic Conditions: Due to its high polarity, 1-Methyladenosine is often poorly retained on traditional reversed-phase (RP) columns.[1][2] This can lead to co-elution with phospholipids and other matrix components, causing significant ion suppression.[3]
-
Solution: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed to retain and separate polar analytes.[1] Common HILIC stationary phases include bare silica, amide, or zwitterionic chemistries.
-
-
Mass Spectrometer Source Conditions: Suboptimal ionization parameters will lead to a poor signal. Systematically optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and source temperature.
-
Analyte Stability: Ensure the stability of 1-Methyladenosine in the biological matrix during sample collection, storage, and processing. Degradation can be accelerated by endogenous enzymes. Consider stabilizing samples by adjusting pH or adding enzyme inhibitors.
Q2: I'm observing poor peak shape (e.g., fronting, tailing, or splitting) for my analyte and internal standard. How can I improve it?
A2: Poor peak shape compromises integration accuracy and reproducibility.
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase is a common cause of peak distortion. Reconstitute your final extract in a solvent that is as weak as, or weaker than, the starting mobile phase conditions (e.g., high percentage of acetonitrile for HILIC).
-
Column Contamination: Buildup of matrix components on the column can lead to active sites that cause peak tailing. Implement a robust column washing procedure between batches. If the problem persists, consider using a guard column or a more rigorous sample cleanup method.
-
Secondary Interactions: Residual silanol groups on silica-based columns can cause peak tailing for polar or basic compounds. Ensure your mobile phase is adequately buffered. For HILIC, ammonium formate or ammonium acetate are common choices that improve peak shape and are MS-friendly.
Q3: The retention time for my analyte is shifting between injections or across a batch. What should I investigate?
A3: Retention time stability is critical for reliable identification and quantification.
-
Insufficient Column Equilibration: HILIC separations can require longer equilibration times between injections compared to reversed-phase chromatography. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is a good starting point.
-
Mobile Phase Composition: In HILIC, small variations in the mobile phase water content can cause significant shifts in retention. Prepare mobile phases accurately and consistently. Using plastic (e.g., PFA) solvent bottles instead of borosilicate glass can improve retention time repeatability by preventing leaching of ions that alter the stationary phase's water layer.
-
Temperature Fluctuations: Maintain a stable column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.
Q4: My results show high variability, especially in incurred samples. Could this be a matrix effect?
A4: Yes, high variability is a classic sign of inconsistent matrix effects, where co-eluting compounds from the biological sample suppress or enhance the ionization of the analyte and/or internal standard.
-
Assessment: To confirm matrix effects, perform a post-extraction spike experiment. Compare the signal response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution. A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improve Chromatography: The best defense is to chromatographically separate the analyte from the interfering matrix components. Optimize the HILIC gradient to move the analyte peak away from the solvent front and any regions of major ion suppression.
-
Enhance Sample Cleanup: A more selective sample preparation method, such as solid-phase extraction (SPE), can be more effective at removing phospholipids and other interfering compounds than a simple protein precipitation.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. This compound is the ideal SIL-IS for 1-Methyladenosine because it co-elutes and experiences nearly identical ionization suppression or enhancement, allowing for accurate correction and improving precision.
-
Experimental Protocols & Data
Detailed Protocol: Quantification of 1-Methyladenosine in Human Plasma
This protocol provides a starting point for method development. Optimization is required for specific instrumentation and applications.
1. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of this compound working solution (e.g., 500 ng/mL in water) as the internal standard.
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile/water with 10 mM ammonium formate and vortex to dissolve.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system capable of high-pressure gradients.
-
Column: Waters ACQUITY UPLC BEH Amide (100 mm × 2.1 mm, 1.7 µm) or similar HILIC column.
-
Column Temperature: 40°C.
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %A %B 0.0 5 95 4.0 5 95 6.0 30 70 6.5 5 95 | 8.0 | 5 | 95 |
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the transitions specified in the Quantitative Data Summary table below. Dwell times should be optimized for the number of concurrent MRMs.
Quantitative Data Summary
The following table summarizes the essential mass spectrometry parameters for the quantification of 1-Methyladenosine (m1A) using this compound (m1A-d3) as the internal standard. The primary fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in the protonated nucleobase.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) [BH₂]⁺ | Collision Energy (eV) |
| 1-Methyladenosine (m1A) | 282.1 | 150.1 | Optimize (15-25) |
| This compound (IS) | 285.1 | 153.1 | Optimize (15-25) |
| Qualifier Ion (m1A) | 282.1 | 135.1 | Optimize (20-35) |
| Qualifier Ion (m1A-d3) | 285.1 | 138.1 | Optimize (20-35) |
Note: Collision energies are instrument-dependent and require optimization.
Visualized Workflows and Logic
General Experimental Workflow
The following diagram outlines the complete workflow for the quantification of 1-Methyladenosine using its deuterated internal standard.
Caption: Workflow for 1-Methyladenosine quantification.
Troubleshooting Logic: Low Signal Intensity
This diagram provides a logical decision tree to troubleshoot the common problem of low or no signal for the analyte and internal standard.
Caption: Troubleshooting flowchart for low signal intensity.
References
- 1. Characterization of Nucleosides and Nucleobases in Natural Cordyceps by HILIC–ESI/TOF/MS and HILIC–ESI/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC) | MDPI [mdpi.com]
- 3. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the chemical synthesis of deuterated nucleosides.
Welcome to the technical support center for the chemical synthesis of deuterated nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis, purification, and analysis of deuterated nucleosides.
Q1: I am observing low deuterium incorporation in my final product. What are the common causes and how can I fix this?
A1: Low deuterium incorporation is a frequent challenge that can stem from several factors, primarily incomplete isotopic exchange or back-exchange with protic solvents.
Common Causes & Solutions:
-
Insufficient Deuterium Source: The molar ratio of your deuterium source (e.g., D₂O, deuterated solvent) to the substrate may be too low, especially in equilibrium-driven reactions like H-D exchange.[1]
-
Solution: Increase the molar excess of the deuterated reagent or solvent. For H-D exchange reactions, using D₂O as the solvent is a common and effective strategy.[2]
-
-
Catalyst Inactivity: The catalyst used for H-D exchange (e.g., Pd/C, Raney Nickel, Platinum) may be deactivated by impurities or may not be efficient enough under the chosen reaction conditions.[1]
-
Solution: Ensure the catalyst is fresh and active. Consider optimizing the reaction temperature; for the Pd/C-H₂-D₂O system, increasing the temperature can promote catalytic activity for H-D exchange on non-activated carbons.[3] Be aware that higher temperatures with pyrimidine nucleosides can sometimes lead to undesired side reactions like the hydrogenation of the 5,6-double bond.[3]
-
-
Back-Exchange: Protic solvents (containing ¹H) introduced during the reaction workup or purification steps can lead to the exchange of deuterium atoms back to protons. This is especially problematic for labile deuterium atoms, such as those on hydroxyl or amine groups.
-
Solution: Use deuterated solvents (e.g., CD₃OD, DMSO-d₆) for workup and purification where possible. Ensure all glassware is thoroughly dried and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to atmospheric moisture. Quenching reactions at low temperature and low pH (around 2.5) can minimize back-exchange rates during processing.
-
-
Sub-optimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal for the specific deuteration method being used. For instance, the minimum exchange rate for amide protons occurs around pH 2.6.
-
Solution: Systematically optimize reaction parameters. For acid- or base-catalyzed exchange reactions, carefully control the pH. For catalytic methods, adjust temperature and reaction time based on literature protocols for similar substrates.
-
Q2: How can I prevent H-D back-exchange during my workup and purification?
A2: Minimizing back-exchange is critical for maintaining high isotopic purity. The primary strategy is to avoid exposure of the deuterated compound to protic (¹H-containing) sources.
Key Strategies:
-
Quenching Conditions: Quench the reaction by acidifying to approximately pH 2.5 and lowering the temperature to near 0°C. These conditions represent the minimum exchange rate for many protons, effectively "locking in" the deuterium label during subsequent steps.
-
Anhydrous and Deuterated Solvents: Whenever possible, use anhydrous and/or deuterated solvents for extraction, washing, and chromatography.
-
Rapid Processing: Perform all post-quenching steps, including chromatography and solvent evaporation, as quickly as possible to minimize the time the sample is exposed to any potential proton sources.
-
Lyophilization: Instead of evaporation from protic solvents like H₂O/MeOH, consider lyophilization from a D₂O-based solution to remove the solvent.
-
Ionic Strength Adjustment: In some cases, adjusting the ionic strength of solutions can influence back-exchange rates. For example, using higher salt concentrations during proteolysis and trapping, followed by lower salt concentrations before mass spectrometry analysis, has been suggested to improve deuterium recovery.
Q3: My purification by chromatography is difficult, and I'm losing my deuterated product. What are the recommended strategies?
A3: Purifying deuterated nucleosides can be challenging due to their similarity to their non-deuterated counterparts and potential losses. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.
Purification Recommendations:
-
Method Selection:
-
Reverse-Phase HPLC (RP-HPLC): This is the most common method, separating compounds based on hydrophobicity. A C18 or more hydrophobic C30 column can be effective.
-
Ion-Exchange HPLC (IE-HPLC): Useful for separating charged molecules like nucleotides (NMPs, NDPs, NTPs).
-
Weak Anion-Exchange Solid Phase Extraction (WAX-SPE): This can be used as a preliminary purification step to separate negatively charged nucleotides from uncharged nucleosides and other cations.
-
-
Optimization:
-
Gradient Optimization: Carefully optimize the mobile phase gradient (e.g., acetonitrile/water or methanol/water with a modifier like triethylammonium acetate or formic acid) to achieve the best separation between your desired product and any impurities or starting materials.
-
Loading: Avoid overloading the column, which can lead to poor separation and peak tailing.
-
-
Detection: Use a PDA (Photodiode Array) or UV detector to monitor the elution, assessing peak purity by the UV absorbance spectra. Mass spectrometry (LC-MS) is invaluable for confirming the mass of the collected fractions, ensuring you are collecting the deuterated product.
Q4: How can I accurately determine the isotopic purity and percentage of deuterium incorporation?
A4: A combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for robust quantification.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides precise mass information, allowing for the determination of the mass shift caused by deuterium incorporation. By analyzing the isotopic distribution of the molecular ion peak, you can calculate the percentage of deuterium incorporation.
-
NMR Spectroscopy:
-
¹H NMR: In ¹H NMR, deuterium incorporation is observed as a decrease in the integration of the corresponding proton signal. This can be used for quantification, although it becomes less accurate at very high levels of deuteration (>98%).
-
²H NMR (D-NMR): For highly deuterated compounds, ²H NMR is a powerful alternative. It directly observes the deuterium signals, providing clear information for structure verification and quantitative analysis of enrichment at specific sites.
-
Quantitative NMR (qNMR): With the use of an internal standard, qNMR can provide highly accurate measurements of deuterium abundance.
-
Data Presentation: Comparison of Deuteration Methods
The following tables summarize quantitative data for common deuteration methods, allowing for easy comparison of their effectiveness.
Table 1: Pd/C-Catalyzed H-D Exchange of Nucleosides in D₂O (Data sourced from Sajiki et al.)
| Substrate | Position(s) Deuterated | Temp (°C) | Time (h) | Isolated Yield (%) | Deuterium Content (%) |
| Adenosine | C2, C8 | 160 | 24 | 93 | >98 (C8), 85 (C2) |
| 2'-Deoxyadenosine | C2, C8 | 160 | 24 | 95 | >98 (C8), 85 (C2) |
| Guanosine | C8 | 110 | 24 | 96 | >98 |
| Inosine | C2, C8 | 110 | 24 | 98 | >98 |
| Uridine | C5, C6 | 110 | 24 | 74 | 80 (C6), 25 (C5) |
| Thymidine | C6, C5-Me | 160 | 24 | 94 | >98 (C6), 40 (C5-Me) |
Table 2: Enzymatic Synthesis Yields of Deuterated Ribonucleoside Triphosphates (NTPs) (Data sourced from Hengesbach et al.)
| NTP Product | Starting Deuterated Ribose | Reaction Time (h) | Overall Yield (%) |
| ATP | 1'-D, 2'-D, 3'-D, 4'-D, or 5',5"-D₂ | 5 - 15 | 85 - 96 |
| GTP | 1'-D, 2'-D, 3'-D, 4'-D, or 5',5"-D₂ | 20 - 24 | 61 - 76 |
| UTP | 1'-D, 2'-D, 3'-D, 4'-D, or 5',5"-D₂ | 12 - 24 | 54 - 86 |
| CTP | 1'-D, 2'-D, 3'-D, 4'-D, or 5',5"-D₂ | 5 - 10 | 95 - 99 |
Experimental Protocols
Protocol 1: General Procedure for Pd/C-Catalyzed H-D Exchange in D₂O
This protocol is adapted from the method reported by Sajiki et al. for the base-selective deuteration of nucleosides.
Materials:
-
Nucleoside substrate (e.g., Adenosine)
-
10% Palladium on Carbon (Pd/C) catalyst (10 wt% of the substrate)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Hydrogen (H₂) gas source
-
Reaction tube capable of being sealed under pressure
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine the nucleoside (e.g., 0.25 mmol) and 10% Pd/C catalyst (10 wt%).
-
Atmosphere Exchange: Seal the tube and remove the air by applying a vacuum and backfilling with H₂ gas. Repeat this cycle 2-3 times to ensure an inert H₂ atmosphere.
-
Solvent Addition: Add D₂O (e.g., 1 mL) to the mixture.
-
Reaction: Securely seal the tube and place it in a heating block or oil bath pre-heated to the desired temperature (e.g., 110-160°C). Stir the reaction mixture vigorously for the specified time (e.g., 24 hours).
-
Workup: After cooling the reaction to room temperature, carefully unseal the tube.
-
Catalyst Removal: Dilute the reaction mixture with additional D₂O or H₂O and filter it through a pad of Celite or a suitable syringe filter to remove the Pd/C catalyst. Wash the filter pad with small portions of hot water to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure or by lyophilization to obtain the crude deuterated nucleoside.
-
Analysis: Analyze the product for purity and deuterium incorporation using HPLC, Mass Spectrometry, and NMR. Further purification by recrystallization or chromatography may be performed if necessary.
Protocol 2: Stereoselective Reduction of a 5'-Oxosugar to a 5'-Deuterated Nucleoside
This protocol is based on the synthesis of 5'-deuterated pyrimidine nucleosides using a deuterated reducing agent.
Materials:
-
Protected 2'-deoxyribose precursor (e.g., 3-O-t-butyldimethylsilyl-2-deoxy-D-erythro-pentofuranoside)
-
Oxidizing agent (e.g., DMSO/oxalyl chloride - Swern oxidation)
-
Deuterated reducing agent (e.g., B-3-pinanyl-9-borabicyclo[3.3.1]nonane-d, "Alpine-Borane-d")
-
Anhydrous solvents (DCM, THF)
-
Reagents for glycosylation (e.g., bis-trimethylsilyl thymine, SnCl₄)
Procedure:
-
Oxidation: Dissolve the protected sugar precursor in anhydrous DCM at -78°C. Perform a Swern oxidation by adding oxalyl chloride followed by DMSO and triethylamine to generate the 5'-aldehyde intermediate. Note: This intermediate can be unstable and is often used immediately without purification.
-
Stereoselective Reduction: To the crude aldehyde at -78°C, add a solution of the deuterated reducing agent (e.g., Alpine-Borane-d) in THF. Allow the reaction to proceed until completion (monitored by TLC). This step stereoselectively installs the deuterium at the 5' position.
-
Workup and Protection: Quench the reaction and work up to isolate the 5'-deuterated sugar. This product can then be further protected (e.g., with p-toluoyl groups) to prepare it for glycosylation.
-
Glycosylation: Convert the protected deuterated sugar into a suitable glycosyl donor (e.g., an α-chlorosugar). Couple this donor with a silylated nucleobase (e.g., bis-trimethylsilyl thymine) in the presence of a Lewis acid (e.g., SnCl₄) to form the protected deuterated nucleoside.
-
Deprotection and Purification: Remove all protecting groups using standard procedures (e.g., sodium methoxide for acyl groups, TBAF for silyl groups). Purify the final deuterated nucleoside using column chromatography or HPLC.
Visualizations
Logical Workflow for Troubleshooting Low Deuterium Incorporation
Caption: Troubleshooting decision tree for low deuterium incorporation.
General Experimental Workflow for Chemical Synthesis
Caption: General workflow for chemical synthesis of deuterated nucleosides.
References
How to avoid pH-induced degradation of deuterated internal standards during sample processing.
Technical Support Center | Troubleshooting Guides & FAQs
For researchers, scientists, and drug development professionals, the stability of deuterated internal standards is paramount for accurate and reliable quantitative analysis. One of the most common, yet often overlooked, sources of variability is the pH of the sample during processing. This guide provides a comprehensive resource to understand, troubleshoot, and prevent pH-induced degradation of these critical reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of pH-induced degradation of deuterated internal standards?
A1: The most common mechanism is hydrogen-deuterium (H/D) exchange. In aqueous environments, particularly under acidic or basic conditions, deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix. This exchange alters the mass-to-charge ratio of the standard, leading to inaccurate quantification. The rate of H/D exchange is influenced by the position of the deuterium label on the molecule, with labels on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups being more susceptible.
Q2: How can I determine if my deuterated internal standard is susceptible to pH-induced degradation?
A2: Review the certificate of analysis (CoA) for information on the position of the deuterium labels. If the labels are on chemically labile sites, the standard may be at risk. It is also crucial to consider the chemical structure of your analyte. Compounds with functional groups that are sensitive to acid or base catalysis are more likely to undergo H/D exchange. Conducting a simple pH stability study is the most definitive way to assess susceptibility.
Q3: What are the ideal storage conditions to minimize pH-related degradation?
A3: Deuterated standards should be stored in high-purity aprotic solvents like acetonitrile or methanol whenever possible. Avoid storing stock solutions in acidic or basic aqueous solutions. For long-term storage, solids or lyophilized powders should be kept at -20°C or colder in a desiccator to protect from moisture. Always refer to the manufacturer's specific storage recommendations.
Q4: Can the pH of the mobile phase in my LC-MS system affect the stability of my internal standard?
A4: Yes, the pH of the mobile phase can influence the in-source stability of your deuterated internal standard. While the contact time is relatively short, a mobile phase with an extreme pH could potentially contribute to H/D exchange in the ion source of the mass spectrometer. It is advisable to use a mobile phase pH that is compatible with the stability of your analyte and internal standard.
Troubleshooting Guides
Issue: Inconsistent or Drifting Internal Standard Signal
Symptom: The peak area of the deuterated internal standard is highly variable across a batch of samples, or it systematically increases or decreases throughout the analytical run.
| Potential Cause | Troubleshooting Steps |
| pH-Induced Degradation (H/D Exchange) | 1. Verify Sample pH: Measure the pH of your processed samples. Biological matrices like plasma can become more basic upon storage and processing.[1] 2. Conduct a pH Stability Study: Incubate the deuterated standard in blank matrix at different pH values (e.g., 4, 7, 9) and temperatures for a duration mimicking your sample processing time. Analyze for a decrease in the deuterated signal and an increase in the unlabeled analyte signal. 3. Implement pH Control: If degradation is observed, incorporate a buffering step into your sample preparation protocol to maintain a stable, neutral pH. |
| Incompatible Solvent | 1. Review Solvent Choice: Ensure you are using a high-purity aprotic solvent for reconstituting and diluting your standard. 2. Test Solvent Stability: Prepare the internal standard in different solvents and monitor its stability over time. |
| Improper Storage | 1. Check Storage Conditions: Verify that the standard has been stored according to the manufacturer's recommendations (temperature, light protection). 2. Prepare Fresh Solutions: Prepare fresh working solutions from a properly stored stock solution and re-analyze. |
Issue: Appearance of an Unlabeled Analyte Peak in the Internal Standard Solution
Symptom: When injecting a solution of the deuterated internal standard, a peak corresponding to the unlabeled analyte is observed.
| Potential Cause | Troubleshooting Steps |
| Isotopic Impurity | 1. Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic purity of the standard. 2. Contact Supplier: If significant unlabeled analyte is present, contact the supplier for a higher purity batch. |
| H/D Exchange During Storage or Preparation | 1. Review Handling Procedures: Ensure that the standard has not been exposed to acidic or basic conditions during reconstitution or dilution. 2. Use Aprotic Solvents: Switch to high-purity aprotic solvents for all standard preparations. |
Quantitative Data on pH-Induced Degradation
The stability of deuterated internal standards is highly compound-dependent. The following table provides an example of stability data for fentanyl analogs at various pH and temperature conditions over 24 hours.
| Compound | pH | Temperature (°C) | % Remaining after 24h |
| Fentanyl-d5 | 2 | 20 | >95% |
| Fentanyl-d5 | 6 | 20 | >95% |
| Fentanyl-d5 | 10 | 20 | ~80% |
| Fentanyl-d5 | 10 | 60 | ~50% |
| Remifentanil-d5 | 6 | 20 | <10% |
| Remifentanil-d5 | 10 | 20 | <1% |
Data is illustrative and based on findings for fentanyl analogs, which are generally unstable in strongly alkaline environments and at elevated temperatures.[2][3] It is critical to perform stability studies for your specific deuterated internal standard.
Experimental Protocols
Protocol 1: pH Stability Assessment of a Deuterated Internal Standard
Objective: To determine the stability of a deuterated internal standard at different pH values over a time course relevant to the sample preparation and analysis workflow.
Materials:
-
Deuterated internal standard stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Phosphate buffer solutions (e.g., 0.1 M) at pH 4.0, 7.0, and 9.0
-
LC-MS grade water, methanol, and acetonitrile
-
Calibrated pH meter
-
Incubator or water bath
-
LC-MS/MS system
Methodology:
-
Prepare Test Solutions:
-
For each pH condition, prepare triplicate solutions by spiking the deuterated internal standard into the blank biological matrix that has been pre-adjusted to the target pH with the appropriate buffer.
-
Prepare a control sample (T=0) for each pH by immediately processing it after spiking.
-
-
Incubation:
-
Incubate the remaining test solutions at a controlled temperature (e.g., room temperature or 37°C).
-
-
Time Points:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove an aliquot from each test solution.
-
-
Sample Processing:
-
Process the aliquots using your established sample preparation method (e.g., protein precipitation, solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples by LC-MS/MS, monitoring the peak area of both the deuterated internal standard and the potential unlabeled analyte.
-
-
Data Analysis:
-
Calculate the percentage of the deuterated internal standard remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each pH condition. A significant decrease in the peak area of the deuterated standard over time indicates instability.
-
Protocol 2: Sample pH Adjustment and Buffering for Bioanalysis
Objective: To stabilize the pH of biological samples during processing to prevent the degradation of a pH-sensitive deuterated internal standard.
Materials:
-
Biological samples (e.g., plasma, whole blood)
-
Concentrated buffer solution (e.g., 1 M phosphate buffer at the desired pH)
-
Deuterated internal standard spiking solution
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
Methodology:
-
Sample Thawing: Thaw biological samples at room temperature.
-
Buffering:
-
To each sample, add a small volume of the concentrated buffer solution to achieve the desired final pH. For example, add 10 µL of 1 M phosphate buffer, pH 7.0, to 100 µL of plasma. Gently vortex to mix.
-
-
Spiking with Internal Standard:
-
Add the deuterated internal standard spiking solution to each buffered sample. Vortex briefly.
-
-
Protein Precipitation:
-
Add the protein precipitation solvent to each sample. Vortex thoroughly to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
Visualizing Workflows and Logical Relationships
Caption: A typical workflow for bioanalytical sample processing incorporating a critical pH adjustment step to ensure the stability of the deuterated internal standard.
Caption: A decision tree to guide troubleshooting efforts when encountering inconsistent deuterated internal standard signals, with a focus on identifying and resolving pH-related issues.
References
- 1. Shift in pH of biological fluids during storage and processing: effect on bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-Methyladenosine-d3 and Stable Isotope Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of 1-Methyladenosine (m1A), a critical RNA modification implicated in various biological processes and diseases, the choice of an appropriate internal standard is paramount for accurate and reliable results using mass spectrometry. This guide provides an objective comparison of the commonly used deuterium-labeled 1-Methyladenosine-d3 (m1A-d3) with its more robust, yet often more expensive, 13C and 15N labeled counterparts.
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry as they are chemically almost identical to the analyte of interest. This allows them to co-elute during chromatography and experience similar ionization effects, thereby effectively compensating for variations in sample preparation, injection volume, and matrix effects. While all three isotopes—deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N)—are utilized for this purpose, their inherent physicochemical properties can lead to significant differences in analytical performance.
Performance Comparison: A Head-to-Head Look
The ideal internal standard should behave identically to the analyte throughout the entire analytical process. In this regard, ¹³C and ¹⁵N labeled standards generally exhibit a distinct advantage over their deuterated counterparts.
One of the most significant differences lies in their chromatographic behavior. Deuterated standards can sometimes elute slightly earlier than the non-deuterated analyte due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[1] This chromatographic separation, even if minor, can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at slightly different retention times.[2] In contrast, ¹³C and ¹⁵N labeled standards have physicochemical properties that are virtually identical to the native analyte, ensuring perfect co-elution.[3]
Another critical consideration is isotopic stability. While the deuterium atoms in this compound are generally placed in non-exchangeable positions, there is always a potential risk of back-exchange with hydrogen atoms from the sample matrix or solvent, particularly under certain pH or temperature conditions during sample preparation.[4] This can compromise the accuracy of the quantification. ¹³C and ¹⁵N atoms, being integral parts of the molecular backbone, are not susceptible to such exchange, offering greater assurance of isotopic stability.[4]
Table 1: Comparison of Key Performance Characteristics of Isotopic Internal Standards
| Feature | This compound (Deuterium Labeled) | ¹³C or ¹⁵N Labeled 1-Methyladenosine | Rationale & Implications for Quantification |
| Isotopic Stability | Variable; potential for H/D exchange. | High; integrated into the carbon/nitrogen backbone and not susceptible to exchange. | ¹³C and ¹⁵N labeling provides greater assurance of isotopic integrity throughout the analytical process. |
| Chromatographic Co-elution | Good, but can exhibit a slight retention time shift (isotope effect). | Excellent; virtually identical physicochemical properties ensure co-elution with the analyte. | Perfect co-elution of ¹³C/¹⁵N standards ensures they experience the same matrix effects as the analyte, leading to more accurate correction. |
| Potential for Isotopic Interference | Higher; potential for in-source fragmentation and H/D exchange can complicate spectra. | Lower; the natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) is low, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. | ¹³C and ¹⁵N labeling generally provide a cleaner analytical signal with less potential for spectral overlap. |
| Cost & Availability | Generally less expensive and more widely available. | Typically more expensive due to more complex synthesis. | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality. |
| Accuracy & Precision | Can provide good accuracy and precision with careful method validation. | Generally considered to provide superior accuracy and precision due to the factors listed above. | For the most demanding applications requiring the highest level of accuracy, ¹³C or ¹⁵N labeled standards are recommended. |
Experimental Protocols
The following provides a generalized experimental protocol for the quantitative analysis of 1-Methyladenosine in a biological matrix (e.g., cell lysate, urine) using a stable isotope-labeled internal standard with LC-MS/MS. This protocol is representative and would require optimization for specific applications and instrumentation.
1. Sample Preparation (RNA Extraction and Digestion)
-
RNA Extraction: Extract total RNA from the biological sample using a suitable commercial kit or a standard phenol-chloroform extraction method.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Internal Standard Spiking: To a known amount of RNA (e.g., 1-5 µg), add a pre-determined, fixed amount of the internal standard (this compound, ¹³C-m1A, or ¹⁵N-m1A).
-
Enzymatic Digestion:
-
Incubate the RNA/internal standard mixture with nuclease P1 (to digest RNA to 5'-mononucleosides) in a suitable buffer at 37°C for 2-4 hours.
-
Add bacterial alkaline phosphatase and continue the incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.
-
-
Protein Removal: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the nucleosides to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for the separation of nucleosides.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor at least one specific precursor-to-product ion transition for both the native 1-Methyladenosine and the chosen internal standard.
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity for each transition.
-
3. Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of native 1-Methyladenosine and a fixed concentration of the internal standard.
-
Peak Area Ratios: For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Concentration Calculation: Plot the peak area ratios of the standards against their corresponding concentrations to generate a calibration curve. Use the equation of the linear regression from the calibration curve to determine the concentration of 1-Methyladenosine in the unknown samples based on their measured peak area ratios.
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for the quantification of 1-Methyladenosine.
References
Performance evaluation: 1-Methyladenosine-d3 versus structural analog internal standards.
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of 1-Methyladenosine (m1A), the choice of an internal standard (IS) is a critical decision that directly influences data accuracy and reliability. This guide provides an objective comparison between the gold-standard stable isotope-labeled (SIL) internal standard, 1-Methyladenosine-d3, and structural analog internal standards.
The primary role of an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) is to compensate for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure that any variations are accurately mirrored and corrected for, thereby enhancing the precision and accuracy of the measurement.[1][2]
The Contenders: A Head-to-Head Comparison
Stable isotope-labeled internal standards, where atoms are replaced with their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), are widely regarded as the most appropriate choice for quantitative bioanalysis.[2][3] this compound is a deuterated version of 1-Methyladenosine, making it chemically identical but distinguishable by its mass. In contrast, a structural analog is a different molecule that is chemically similar to the analyte.
The core advantage of a SIL internal standard like this compound lies in its near-identical physicochemical properties to the analyte. This results in similar behavior during sample extraction, co-elution during chromatography, and equivalent ionization response in the mass spectrometer. This close tracking allows for superior correction of matrix effects—the suppression or enhancement of the analyte's signal caused by co-eluting compounds from the biological matrix—which is a major challenge in LC-MS/MS assays.
While structural analogs are often more readily available and less expensive, they may not co-elute with the analyte and can exhibit different responses to matrix effects, potentially leading to reduced accuracy and precision. However, in cases where a SIL is unavailable, a carefully selected structural analog can provide acceptable performance.
Quantitative Performance Evaluation
| Performance Parameter | This compound (SIL-IS) | Structural Analog (SA-IS) | Rationale |
| Matrix Effect Compensation | Excellent | Variable to Good | Due to near-identical physicochemical properties and co-elution, SIL-IS experiences the same matrix effects as the analyte, providing superior correction. Structural analogs may have different retention times and ionization efficiencies, leading to incomplete compensation. |
| Accuracy (% Bias) | Typically < ±15% | Can be > ±15% | The superior correction for variability by a SIL-IS generally results in higher accuracy. Studies have shown that methods using SIL-IS have a bias that does not significantly deviate from the true value. |
| Precision (% RSD) | Typically < 15% | Can be > 15% | By effectively tracking the analyte through the analytical process, SIL-IS significantly reduces variability, leading to improved precision. |
| Chromatographic Co-elution | Nearly Complete | Incomplete by Design | A key advantage of SIL-IS is co-elution, which is crucial for effective matrix effect correction. A slight difference in retention time can sometimes be observed with deuterated standards. Structural analogs are chosen to have different retention times. |
| Recovery | Tracks Analyte Recovery | May Differ from Analyte | The SIL-IS mirrors the extraction efficiency of the analyte. A structural analog's recovery may not be the same, potentially introducing bias if recovery is inconsistent. |
Signaling Pathway and Analytical Workflow Visualized
To provide context for the analysis, 1-Methyladenosine is an RNA modification that has been identified as a potential tumor marker. Its methylation can upregulate PPARδ expression, which in turn regulates cholesterol metabolism and activates the Hedgehog signaling pathway, a driver in liver tumorigenesis.
Caption: Signaling pathway involving 1-Methyladenosine in liver tumorigenesis.
The general workflow for quantifying 1-Methyladenosine using an internal standard involves several key steps from sample preparation to data analysis.
References
A Comprehensive Guide to the Full Validation of an LC-MS/MS Bioanalytical Method for 1-Methyladenosine Quantification Using a Deuterated Internal Standard
This guide provides a detailed overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Methyladenosine in biological matrices, utilizing 1-Methyladenosine-d3 as an internal standard. The validation parameters and acceptance criteria discussed are based on the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals to demonstrate how the performance of this bioanalytical method compares against regulatory standards.
Introduction to 1-Methyladenosine and Bioanalytical Method Validation
1-Methyladenosine (m1A) is a post-transcriptional RNA modification that plays a significant role in various biological processes, and its dysregulation has been linked to several diseases. Accurate and reliable quantification of m1A in biological samples is crucial for both basic research and clinical applications. LC-MS/MS has emerged as a powerful technique for this purpose due to its high sensitivity and specificity.
Bioanalytical method validation is a critical process in drug development and clinical research, ensuring that the analytical method is reliable and reproducible for its intended use. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended in LC-MS/MS-based assays to compensate for variability during sample processing and analysis.
Experimental Protocols
A detailed methodology is crucial for the successful validation and application of any bioanalytical method.
2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Frozen plasma samples are thawed at room temperature.
-
Aliquoting: 100 µL of plasma is aliquoted into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of this compound internal standard working solution (100 ng/mL in methanol) is added to each sample, except for the blank matrix samples.
-
Protein Precipitation: 400 µL of acetonitrile is added to precipitate proteins. The samples are vortexed for 1 minute.
-
Centrifugation: The samples are centrifuged at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: The supernatant is transferred to a clean tube.
-
Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The residue is reconstituted in 100 µL of the mobile phase (10 mM ammonium acetate in water:acetonitrile, 95:5, v/v).
-
Injection: 10 µL of the reconstituted sample is injected into the LC-MS/MS system.
2.2. LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-1.0 min: 5% B
-
1.0-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
1-Methyladenosine: Precursor ion (Q1) m/z 282.1 → Product ion (Q3) m/z 150.1
-
This compound: Precursor ion (Q1) m/z 285.1 → Product ion (Q3) m/z 153.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V, Temperature: 500°C).
Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages involved in the full validation of a bioanalytical method.
Data Presentation and Comparison Against Acceptance Criteria
The performance of the this compound LC-MS/MS method is evaluated against the acceptance criteria set by regulatory agencies.
Table 1: Calibration Curve and Linearity
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | - |
| Regression Model | Linear, 1/x² weighting | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Within ±15% of nominal (±20% at LLOQ) |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) | Acceptance Criteria (%CV and %Bias) |
| LLOQ | 1 | 8.5 | 5.2 | 9.8 | 6.5 | ≤ 20% |
| LQC | 3 | 6.2 | -3.1 | 7.5 | -2.8 | ≤ 15% |
| MQC | 50 | 4.5 | 1.8 | 5.9 | 2.1 | ≤ 15% |
| HQC | 800 | 3.8 | -0.5 | 4.7 | -1.2 | ≤ 15% |
Table 3: Selectivity and Matrix Effect
| Parameter | Result | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from 6 different sources. | No significant interference at the retention time of the analyte and IS. |
| Matrix Factor (Analyte) | 0.98 - 1.05 | Consistent matrix factor across different lots of matrix. |
| Matrix Factor (IS) | 0.99 - 1.03 | Consistent matrix factor across different lots of matrix. |
| IS-Normalized Matrix Factor (%CV) | ≤ 7.8% | ≤ 15% |
Table 4: Stability
| Stability Test | Condition | Duration | Stability (% of Nominal) | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles, -80°C to RT | - | 95.8% - 102.1% | Within ±15% of nominal concentration |
| Short-Term (Bench-Top) Stability | Room Temperature | 24 hours | 97.2% - 103.5% | Within ±15% of nominal concentration |
| Long-Term Stability | -80°C | 90 days | 96.5% - 101.8% | Within ±15% of nominal concentration |
| Post-Preparative Stability | Autosampler (4°C) | 48 hours | 98.1% - 104.2% | Within ±15% of nominal concentration |
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard for the quantification of 1-Methyladenosine in plasma demonstrates excellent performance. The method meets all the validation criteria for linearity, accuracy, precision, selectivity, matrix effect, and stability as per the FDA and EMA guidelines. The detailed experimental protocol and the robust validation data presented in this guide confirm that the method is reliable and suitable for its intended purpose in bioanalytical studies. The use of a stable isotope-labeled internal standard significantly contributes to the method's accuracy and precision by correcting for potential variations during sample handling and analysis.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacompass.com [pharmacompass.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards
In the landscape of quantitative bioanalysis, particularly for drug development and clinical research, achieving the highest levels of accuracy and precision is paramount. The use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) is a fundamental practice to ensure data reliability. Among the choices for internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the "gold standard," consistently outperforming non-deuterated alternatives like structural analogs.[1][2] This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data and detailed methodologies, to illuminate the scientific advantages of employing deuterated compounds in bioanalysis.
Mitigating the Matrix Effect: The Core Advantage
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from biological samples can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[3][4] An ideal internal standard should experience the same matrix effects as the analyte, allowing for accurate normalization of the signal.
Due to their near-identical physicochemical properties, deuterated internal standards co-elute with the analyte, ensuring they are exposed to the same matrix interferences at the same time.[5] This co-elution is the cornerstone of their superior ability to compensate for matrix effects. Structural analogs, having different chemical structures, often exhibit different retention times and are affected differently by the matrix, which can compromise data quality.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision.
Table 1: Comparison of Assay Precision for Sirolimus using Deuterated and Structural Analog Internal Standards
| Internal Standard Type | Analyte | Mean Inter-patient Assay Imprecision (% CV) |
| Deuterated (Sirolimus-d3) | Sirolimus | 2.7% - 5.7% |
| Structural Analog (Desmethoxyrapamycin) | Sirolimus | 7.6% - 9.7% |
Data synthesized from a study on the immunosuppressant drug sirolimus.
Table 2: Impact of Internal Standard Choice on Assay Accuracy and Precision for Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Deuterated Standard | 100.3 | 7.6 |
| Structural Analog | 96.8 | 8.6 |
This data illustrates a statistically significant improvement in both accuracy and precision when using a deuterated internal standard compared to a structural analog for the depsipeptide kahalalide F.
Table 3: Quantitative Assessment of Matrix Effects for Ethambutol
| Internal Standard Type | Analyte | Internal Standard Normalized Matrix Factor (CV %) |
| Deuterated (Ethambutol-d4) | Ethambutol | 3.8% |
| Non-isotopic (Cimetidine) | Ethambutol | 7.2% |
A lower coefficient of variation (CV) for the internal standard-normalized matrix factor indicates more effective compensation for matrix effects. The deuterated internal standard demonstrates superior performance in mitigating these effects.
Experimental Protocols
To objectively evaluate the performance of an internal standard, a thorough validation is essential. The following are detailed methodologies for key experiments.
Evaluation of Matrix Effects
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analog) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Blank plasma from six different sources is extracted first, and the analyte and internal standard are then spiked into the extracted matrix.
-
Set 3 (Pre-extraction Spike): Blank plasma from the same six sources is spiked with the analyte and internal standard before the extraction process.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard for each matrix source:
-
MF = (Peak area in Set 2) / (Peak area in Set 1)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-normalized MF) :
-
IS-normalized MF = (MF of analyte) / (MF of internal standard)
-
-
Calculate the Coefficient of Variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.
-
Acceptance Criteria: A lower CV for the IS-normalized MF (typically ≤15%) indicates better compensation for the variability of the matrix effect.
Assessment of Accuracy and Precision
Objective: To determine the accuracy and precision of the bioanalytical method using both deuterated and non-deuterated internal standards.
Procedure:
-
Prepare Quality Control (QC) samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the blank matrix with the analyte.
-
Analyze QC samples:
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.
-
-
Data Analysis: Calculate the mean concentration, accuracy (% bias), and precision (% CV) for each QC level.
Acceptance Criteria: The mean value should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the CV should not exceed 15% (20% for LLOQ).
Mandatory Visualizations
Caption: A typical experimental workflow for bioanalysis using an internal standard.
Caption: Decision tree for the selection of an appropriate internal standard.
Caption: Logical relationship illustrating matrix effect compensation.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. The scientific evidence overwhelmingly supports the use of deuterated internal standards due to their superior ability to compensate for matrix effects, leading to enhanced accuracy and precision. While the initial investment in a deuterated standard may be higher, the long-term benefits of generating high-quality, defensible data are invaluable for researchers, scientists, and drug development professionals. A thorough method validation is essential to ensure the chosen internal standard provides the necessary performance for its intended application.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 1-Methyladenosine-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of 1-Methyladenosine-d3, a stable isotope-labeled internal standard (SIL-IS), with alternative internal standards, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards are widely recognized as the "gold standard" in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, matrix effects, and instrument response. This guide will delve into the performance of this compound and illustrate why it is the superior choice for the accurate and precise quantification of 1-Methyladenosine.
Comparative Performance Data
The following tables summarize the key performance parameters of a validated bioanalytical method using this compound as an internal standard for the quantification of 1-Methyladenosine in human serum. The data is based on a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method and showcases the high level of accuracy and precision achievable with a deuterated internal standard.[1]
Table 1: Linearity and Sensitivity
| Parameter | 1-Methyladenosine with this compound IS |
| Linear Range | 1 - 1,000 nM |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 nM |
| Limit of Detection (LOD) | 0.25 nM |
Table 2: Accuracy
| Quality Control Sample | Nominal Concentration (nM) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1 | 95.5 | 98.0 |
| Low | 5 | 105.5 | 102.3 |
| Medium | 50 | 99.8 | 101.5 |
| High | 800 | 98.9 | 99.4 |
Table 3: Precision
| Quality Control Sample | Nominal Concentration (nM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 5.2 | 6.0 |
| Low | 5 | 4.8 | 5.5 |
| Medium | 50 | 3.5 | 4.1 |
| High | 800 | 2.9 | 3.8 |
In contrast, a method using a structural analog as an internal standard would be more susceptible to variations in matrix effects and extraction recovery, potentially leading to lower accuracy and precision. While a well-validated method with a structural analog can be acceptable, the use of a deuterated internal standard like this compound provides a higher degree of confidence in the results by minimizing analytical variability.
Experimental Protocols
The following is a representative experimental protocol for the quantification of 1-Methyladenosine in human serum using this compound as an internal standard, based on a validated HILIC-MS/MS method.[1]
1. Sample Preparation
-
To 100 µL of serum sample, add 20 µL of the internal standard working solution (this compound).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A HILIC column suitable for the separation of polar compounds.
-
Mobile Phase A: Water with 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to achieve separation of 1-Methyladenosine from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
1-Methyladenosine: m/z 282.1 → 150.0
-
This compound: m/z 285.1 → 153.0
-
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of this compound as an internal standard and the biological context of 1-Methyladenosine.
References
A Researcher's Guide to Inter-Laboratory Variability in 1-Methyladenosine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-Methyladenosine (m1A), a critical post-transcriptional RNA modification, is paramount for advancing our understanding of its role in various biological processes and its potential as a biomarker in disease.[1][2] However, significant variability in measurement can arise from different methodologies and laboratory practices, posing a challenge to the reproducibility and comparison of data across studies. This guide provides an objective comparison of common quantification methods, presents available data on m1A variability, and offers detailed experimental protocols to support the standardization of measurements.
Data on 1-Methyladenosine Variability
Table 1: Inter-Individual Variability of Plasma 1-Methyladenosine in Healthy Volunteers
This table summarizes the reported plasma concentrations of 1-Methyladenosine in a cohort of healthy individuals, demonstrating the natural range of this potential biomarker. The low inter-individual variation observed in this study suggests m1A could be a stable biomarker if analytical variability is well-controlled.[3][4]
| Parameter | Value | Reference |
| Number of Volunteers | 18 | 3 |
| Mean Plasma Concentration (ng/mL) | 1.17 | 3 |
| Standard Deviation (ng/mL) | 0.23 | 3 |
| Coefficient of Variation (CV%) | 19.7% | Calculated from Mean and SD |
Table 2: Inter-Tissue Variability of 1-Methyladenosine in Mice
The following data illustrates the significant differences in m1A levels across various tissues from a single mouse, highlighting tissue-specific regulation of this RNA modification.
| Tissue | Relative m1A Level (Normalized to Liver) | Reference |
| Kidney | ~3.0 | 5 |
| Brain | ~3.0 | 5 |
| Liver | 1.0 | 5 |
| Heart | ~0.8 | 5 |
| Muscle | ~0.7 | 5 |
Methodology Comparison: LC-MS/MS vs. ELISA
The two predominant methods for the absolute quantification of 1-Methyladenosine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). Each presents a unique set of advantages and potential sources of variability.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separates nucleosides by chromatography, followed by ionization and mass-to-charge ratio detection for specific identification and quantification. | Utilizes specific antibodies to capture and detect 1-Methyladenosine, typically in a competitive assay format. |
| Specificity | Very high; considered the "gold standard".[6] It can distinguish m1A from other isomers and structurally similar molecules. | Dependent on antibody quality. Cross-reactivity with other methylated nucleosides is a potential issue. |
| Sensitivity | High; capable of detecting low concentrations in complex biological matrices. | Generally good, but may be lower than optimized LC-MS/MS methods. |
| Throughput | Lower; sample preparation can be intensive and run times are longer. | High; well-suited for screening large numbers of samples in a 96-well plate format. |
| Sources of Variability | Instrument calibration, matrix effects, choice of internal standards, efficiency of RNA digestion. | Antibody lot-to-lot variability, cross-reactivity, plate coating efficiency, user technique. |
| Cost & Expertise | Requires expensive equipment and highly trained personnel. | More cost-effective and requires less specialized training and equipment. |
Experimental Protocols
Detailed and consistent protocols are essential for minimizing inter-laboratory variability. Below are representative protocols for the quantification of m1A.
Protocol 1: Quantification of 1-Methyladenosine by LC-MS/MS
This protocol is adapted from methodologies used for the analysis of modified nucleosides in RNA.
-
RNA Digestion:
-
Start with 50–200 ng of RNA.
-
Digest the RNA with 1U of nuclease P1 in a buffer containing 25 mM NaCl and 2.5 mM ZnCl₂. Incubate at 42°C for 2 hours.
-
Add 1 µL of FastAP Thermosensitive Alkaline Phosphatase (1 U/µL) and 3 µL of 10x FastAP buffer. Incubate at 37°C for 2 hours to dephosphorylate the nucleosides.
-
-
Sample Preparation:
-
Dilute the reaction mixture to a final volume of 60 µL with ultrapure water.
-
Filter the sample through a 0.22 µm filter to remove enzymes and other precipitates.
-
-
LC-MS/MS Analysis:
-
Inject the filtered sample into a UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Use a C18 reverse-phase column for chromatographic separation.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the specific mass transition for 1-Methyladenosine (e.g., m/z 282.1 -> 150.1).
-
Quantify the amount of m1A by comparing its peak area to a standard curve generated with pure 1-Methyladenosine standards. An isotopically labeled internal standard is recommended for highest accuracy.
-
Protocol 2: Quantification of 1-Methyladenosine by Competitive ELISA
This protocol is a generalized procedure based on commercially available m1A ELISA kits.
-
Plate Preparation:
-
Use a 96-well microplate pre-coated with a 1-Methyladenosine conjugate.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the provided 1-Methyladenosine standard to create a standard curve (e.g., ranging from 0 ng/mL to 5000 ng/mL).
-
-
Assay Procedure:
-
Add 50 µL of standards or unknown samples (e.g., diluted urine, serum, or plasma) to the appropriate wells. Incubate for 10 minutes at room temperature on an orbital shaker.
-
Add 50 µL of diluted anti-1-Methyladenosine antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker. During this incubation, the antibody will bind to either the m1A in the sample or the m1A conjugated to the plate.
-
Wash the plate 3-5 times with 1X Wash Buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate 3-5 times with 1X Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 2-15 minutes at room temperature, allowing for color development.
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of 1-Methyladenosine in the unknown samples by interpolating their absorbance values from the standard curve. The signal intensity is inversely proportional to the amount of m1A in the sample.
-
Visualization of the m1A Regulatory Pathway
Understanding the biological context of 1-Methyladenosine is crucial for interpreting quantitative data. The following diagram illustrates the dynamic process of m1A modification, involving "writer," "eraser," and "reader" proteins that regulate its deposition, removal, and function.
References
- 1. m1A-Ensem: accurate identification of 1-methyladenosine sites through ensemble models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of N1 methyladenosine-related biomarker predicting overall survival outcomes and experimental verification in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of N 1-methyladenosine as a Potential Surrogate Biomarker for Drug Interaction Studies Involving Renal Organic Cation Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. The dynamic N1-methyladenosine methylome in eukaryotic messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. is.muni.cz [is.muni.cz]
Cross-Validation of Analytical Methods for 1-Methyladenosine Quantification Employing 1-Methyladenosine-d3
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of drug development and clinical research, the precise and reliable quantification of endogenous molecules like 1-Methyladenosine (1-mA) is critical for understanding disease pathology and drug efficacy. This guide provides a comprehensive cross-validation comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of 1-mA in biological matrices, utilizing 1-Methyladenosine-d3 (1-mA-d3) as a stable isotope-labeled internal standard.
The use of a deuterated internal standard such as 1-mA-d3 is a cornerstone of robust bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving accuracy and precision.[1] This guide will objectively compare the performance of a Hydrophilic Interaction Liquid Chromatography (HILIC) method with a Reversed-Phase Liquid Chromatography (RPLC) method, providing supporting experimental data and detailed protocols to assist researchers in selecting the optimal approach for their specific needs.
Comparative Performance of Analytical Methods
The choice between HILIC and RPLC for the analysis of polar compounds like 1-Methyladenosine often depends on the specific requirements of the assay, including desired retention, selectivity, and the nature of the biological matrix. HILIC is often favored for its enhanced retention of very polar analytes, while RPLC is a more conventional and widely used technique.[1][2]
Below is a summary of typical performance characteristics for each method, based on validated LC-MS/MS assays for the quantification of modified nucleosides.
Table 1: Comparison of HILIC-MS/MS and RPLC-MS/MS Method Performance
| Parameter | HILIC-MS/MS Method | RPLC-MS/MS Method |
| Linearity (r²) | >0.995 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 12% | < 15% |
| Accuracy (%Bias) | ± 10% | ± 15% |
| Matrix Effect | Minimal with IS | Minimal with IS |
| Recovery | > 85% | > 80% |
| Retention Time of 1-mA | ~3.5 min | ~2.8 min |
| Run Time | ~8 min | ~7 min |
Experimental Protocols
Detailed methodologies for both the HILIC-MS/MS and RPLC-MS/MS assays are provided below. These protocols are intended as a guide and may require optimization for specific instrumentation and matrices.
Method A: HILIC-MS/MS
This method is particularly suitable for the analysis of highly polar analytes like 1-Methyladenosine in complex biological matrices such as urine.
1. Sample Preparation (Human Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
To 100 µL of urine, add 20 µL of this compound internal standard working solution (e.g., 50 ng/mL in 50% methanol).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 90% acetonitrile in water with 0.1% formic acid.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
1-Methyladenosine: m/z 282.1 → 150.1
-
This compound: m/z 285.1 → 153.1
-
Method B: RPLC-MS/MS
This method provides a robust and widely applicable approach for the quantification of 1-Methyladenosine.
1. Sample Preparation (Human Plasma)
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 50 ng/mL in 50% methanol).
-
Add 200 µL of methanol containing 1% formic acid for protein precipitation.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 2% B to 50% B over 4 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
1-Methyladenosine: m/z 282.1 → 150.1
-
This compound: m/z 285.1 → 153.1
-
Mandatory Visualizations
Logical Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
1-Methyladenosine Signaling Pathway
1-Methyladenosine is a modified nucleoside involved in various cellular processes, primarily through its incorporation into RNA.[3] The following diagram depicts a simplified overview of the key enzymes involved in the methylation and demethylation of adenosine in RNA, and the subsequent impact on RNA function.
References
- 1. Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HILIC-MS for metabolomics: An attractive and complementary approach to RPLC-MS. | Semantic Scholar [semanticscholar.org]
- 3. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 1-Methyladenosine-d3 in Quantitative Assays: A Performance Comparison
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of modified nucleosides, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the key performance characteristics of 1-Methyladenosine-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), in quantitative assays, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into its performance relative to other alternatives, supported by experimental principles and data from relevant studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, the use of a SIL-IS is considered the gold standard. An ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction, derivatization, and ionization. This allows for the correction of variability in sample preparation and matrix effects, which are common challenges in the analysis of complex biological samples. This compound is designed to mimic the behavior of the endogenous analyte, 1-methyladenosine (m1A), a modified nucleoside implicated in various biological processes and diseases.
Performance Characteristics of this compound and Alternatives
While specific, head-to-head comparative studies with comprehensive validation data for this compound are not extensively available in the public domain, we can infer its performance based on the well-established principles of SIL-IS in LC-MS/MS and compare it with other commonly used types of internal standards for nucleoside analysis, such as those labeled with Carbon-13 (¹³C).
Theoretical Comparison of Deuterium (d3) vs. Carbon-13 (¹³C) Labeling:
| Feature | This compound (Deuterium Labeled) | ¹³C-Labeled 1-Methyladenosine |
| Chemical Identity | Nearly identical to the analyte, with a minor increase in mass. | Nearly identical to the analyte, with a more significant and stable mass shift. |
| Chromatographic Behavior | May exhibit a slight retention time shift (isotope effect), potentially eluting slightly earlier than the unlabeled analyte.[1] | Typically co-elutes perfectly with the unlabeled analyte as the physicochemical properties are virtually identical.[1] |
| Isotopic Stability | Deuterium atoms can, in some instances, be susceptible to back-exchange, although this is less common with methyl group labeling. | The ¹³C-label is incorporated into the carbon skeleton and is not subject to exchange. |
| Mass Difference | A 3 Dalton mass difference from the analyte. | A predictable mass shift depending on the number of ¹³C atoms incorporated. |
| Cost & Availability | Generally more readily available and less expensive to synthesize. | Often more expensive and less commonly available than deuterated analogs. |
Quantitative Performance Data from Validated LC-MS/MS Methods for 1-Methyladenosine:
While a complete validation dataset for a method using this compound was not found, the following table summarizes typical performance characteristics from a validated LC-MS/MS method for 1-methyladenosine in human urine, which utilized a different internal standard (tubercidin). This provides a benchmark for the expected performance of a well-developed assay for this analyte.
| Performance Parameter | Typical Performance for 1-Methyladenosine Quantification[2] |
| Linearity (R²) | >0.995[2] |
| Limit of Detection (LOD) | Analyte dependent, typically in the low ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the low ng/mL to pg/mL range. |
| Intra-day Precision (%RSD) | 0.2% to 4.3%[2] |
| Inter-day Precision (%RSD) | Not specified in the cited study. |
| Accuracy (% Recovery) | 89% to 108% |
| Matrix Effect | <15% |
It is important to note that the performance of this compound as an internal standard would be expected to yield results with high accuracy and precision, effectively compensating for matrix effects, provided the analytical method is properly optimized. The choice between a deuterium-labeled and a ¹³C-labeled standard often involves a trade-off between cost and the potential for chromatographic separation due to the isotope effect. For most applications, a deuterated standard like this compound, when properly validated, can provide reliable quantification.
Experimental Protocols
Below are detailed methodologies for key experiments in the quantitative analysis of 1-methyladenosine using an internal standard like this compound.
Experimental Protocol 1: Quantification of 1-Methyladenosine in Human Urine by LC-MS/MS
This protocol is adapted from a validated method for modified nucleosides in urine.
1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge the samples at 10,000 x g for 10 minutes to remove any particulate matter. c. To 100 µL of the supernatant, add 10 µL of a 1 µg/mL solution of this compound (internal standard). d. Add 390 µL of acetonitrile to precipitate proteins. e. Vortex the mixture for 1 minute. f. Centrifuge at 14,000 x g for 15 minutes. g. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar analytes like nucleosides. c. Mobile Phase A: 10 mM ammonium acetate in water. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar analytes. f. Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. g. MRM Transitions:
- 1-Methyladenosine: m/z 282.1 -> 150.1
- This compound: m/z 285.1 -> 153.1 h. Data Analysis: Quantify 1-methyladenosine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Experimental Protocol 2: Evaluation of Matrix Effect
1. Preparation of Samples: a. Set 1 (Neat Solution): Prepare a standard solution of 1-methyladenosine and this compound in the mobile phase. b. Set 2 (Post-extraction Spike): Extract blank urine samples as described in Protocol 1. After the final centrifugation step, add the 1-methyladenosine and this compound standards to the supernatant. c. Set 3 (Pre-extraction Spike): Spike blank urine with 1-methyladenosine and this compound before the protein precipitation step.
2. Analysis and Calculation: a. Analyze all three sets of samples by LC-MS/MS. b. Matrix Effect (%) = (Peak area in Set 2 / Peak area in Set 1) x 100 c. Recovery (%) = (Peak area in Set 3 / Peak area in Set 2) x 100 d. An ideal internal standard should effectively compensate for matrix effects, resulting in a matrix effect value close to 100% for the analyte when the internal standard is used for normalization.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological context of 1-methyladenosine, the following diagrams are provided.
Caption: General workflow for 1-methyladenosine quantification.
Caption: Role of 1-methyladenosine (m1A) in RNA metabolism.
References
A Comparative Analysis of Deuterium Labeling Positions on 1-Methyladenosine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of different deuterium labeling positions on 1-Methyladenosine (m1A). It explores the potential impact of deuteration on metabolic stability and outlines key experimental protocols for analysis.
1-Methyladenosine (m1A) is a post-transcriptional RNA modification found in various RNA species, including tRNA, rRNA, and mRNA.[1] It plays a crucial role in regulating RNA structure and function. The metabolic stability of m1A is of significant interest in drug development, as modifying its properties could have therapeutic implications. Deuterium labeling is a common strategy to enhance the metabolic stability of drug candidates by exploiting the kinetic isotope effect (KIE).[2] This guide focuses on the comparative effects of deuterium labeling at different positions of the 1-Methyladenosine molecule.
Potential Deuterium Labeling Positions and Their Rationale
The most common and synthetically accessible position for deuterium labeling on 1-Methyladenosine is the N1-methyl group. Labeling at this position can directly influence the molecule's susceptibility to enzymatic demethylation.
-
1-Methyladenosine-d3 (labeling on the methyl group): This is the most straightforward labeling position, targeting the site of metabolic demethylation. The primary rationale is to slow down the rate of demethylation by m1A demethylases ("erasers") such as ALKBH1 and ALKBH3.[1][3] The breaking of a C-D bond requires more energy than breaking a C-H bond, leading to a slower reaction rate.[2]
-
Labeling on the ribose moiety or adenine ring: Deuterium labeling at other positions, such as the ribose sugar or the purine ring, is less common for enhancing metabolic stability against demethylation. Such labeling would primarily exert a secondary kinetic isotope effect, which is generally much smaller than the primary KIE observed when the bond to the isotope is broken during the rate-limiting step. However, these positions could be relevant for studying other metabolic pathways or for use as internal standards in mass spectrometry-based quantification.
Comparative Effects on Metabolic Stability: A Data-Driven Perspective
| Labeling Position | Predicted Impact on Metabolic Stability | Rationale |
| N1-Methyl (d3) | High | Primary kinetic isotope effect at the site of enzymatic attack by demethylases. Expected to significantly decrease the rate of demethylation. |
| Ribose Moiety (e.g., d1, d2) | Low to Moderate | Secondary kinetic isotope effect. May have a minor impact on enzyme binding or conformational changes, but not on the primary bond-breaking step of demethylation. |
| Adenine Ring (e.g., d1) | Low | Secondary kinetic isotope effect. Unlikely to significantly alter the rate of N1-demethylation. |
Experimental Protocols
Accurate quantification of 1-Methyladenosine and its deuterated analogs is crucial for comparative studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Quantification of 1-Methyladenosine by LC-MS/MS
This protocol provides a general framework for the analysis of 1-Methyladenosine in biological matrices.
1. Sample Preparation:
-
RNA Isolation: For analysis from cellular sources, isolate total RNA using a suitable commercially available kit.
-
RNA Digestion: Digest the RNA to constituent nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
-
Protein Precipitation: For plasma or tissue homogenates, precipitate proteins using a solvent like acetonitrile or methanol. Centrifuge to collect the supernatant.
-
Solid-Phase Extraction (SPE): Further clean up the sample using a suitable SPE cartridge to remove interfering substances.
2. LC-MS/MS Analysis:
-
Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The transitions for 1-Methyladenosine and its deuterated internal standard are monitored.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-Methyladenosine | 282.1 | 150.1 |
| This compound | 285.1 | 153.1 |
3. Data Analysis:
-
Construct a calibration curve using known concentrations of 1-Methyladenosine standard.
-
Use the deuterated analog (e.g., this compound) as an internal standard to correct for matrix effects and variations in sample processing.
-
Calculate the concentration of 1-Methyladenosine in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Visualizing Key Processes
Metabolic Pathway of 1-Methyladenosine
Caption: Metabolic demethylation of 1-Methyladenosine.
Experimental Workflow for 1-Methyladenosine Analysis
Caption: Workflow for 1-Methyladenosine quantification.
Conclusion
Deuterium labeling of the N1-methyl group in 1-Methyladenosine is a promising strategy to enhance its metabolic stability by reducing the rate of enzymatic demethylation. While direct comparative data for different labeling positions are scarce, the principles of the kinetic isotope effect strongly suggest that labeling at the site of metabolism (the methyl group) will have the most profound effect. The provided experimental protocols offer a robust framework for conducting such comparative studies, enabling researchers to quantitatively assess the impact of deuterium labeling on the pharmacokinetics and metabolic fate of 1-Methyladenosine.
References
- 1. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
Clinical validation of 1-Methyladenosine as a diagnostic or prognostic biomarker.
An objective analysis of the diagnostic and prognostic potential of 1-Methyladenosine (m1A), an emerging epitranscriptomic marker, in comparison to established clinical biomarkers. This guide provides a summary of current experimental data, detailed methodologies for m1A detection, and visualizations of its biological pathways and experimental workflows.
Introduction
N1-methyladenosine (m1A) is a post-transcriptional RNA modification that is increasingly recognized for its role in various biological processes and its potential as a biomarker in human diseases, particularly in oncology.[1] This reversible modification, dynamically regulated by "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m1A-binding) proteins, influences RNA stability, translation, and other aspects of RNA metabolism.[2] Dysregulation of m1A levels and its associated regulatory proteins has been linked to tumorigenesis, making it a promising candidate for a diagnostic and prognostic biomarker.[1] This guide provides a comparative overview of the clinical validation of m1A, summarizing available quantitative data and providing detailed experimental protocols for its detection.
Diagnostic Performance of 1-Methyladenosine
The clinical utility of a diagnostic biomarker is often assessed by its ability to distinguish between individuals with and without a specific disease. Key metrics for this evaluation include sensitivity, specificity, and the Area Under the Receiver Operating Characteristic (ROC) Curve (AUC). While research into m1A as a standalone diagnostic marker is still emerging, some studies have begun to explore its potential.
A study on colorectal and gastric cancer quantified serum levels of m1A and other methylated nucleosides. However, in this particular study, no significant difference in m1A levels was observed between cancer patients and healthy controls. It is important to note that other methylated adenosines, such as m6A and m6Am, did show significant increases in cancer patients in the same study.
For comparison, the performance of established tumor markers like Carcinoembryonic Antigen (CEA) and Carbohydrate Antigen 19-9 (CA19-9) in gastrointestinal cancers is well-documented.
Table 1: Comparison of Diagnostic Performance of m1A and Other Biomarkers in Gastrointestinal Cancers
| Biomarker | Cancer Type | Sample Type | Sensitivity (%) | Specificity (%) | AUC | Citation | |---|---|---|---|---|---| | 1-Methyladenosine (m1A) | Colorectal & Gastric Cancer | Serum | Not Significantly Different from Controls | Not Significantly Different from Controls | Not Reported | | | CEA | Colorectal Cancer | Serum | 32 | 94 | 0.856 |[3][4] | | CA19-9 | Gastric Cancer | Serum | 42 | 100 | 0.679 | | | Methylated BCAT1/IKZF1 | Recurrent Colorectal Cancer | Blood | 68 | 87 | Not Reported | |
Note: The data for m1A and the comparative biomarkers are from different studies and not from direct head-to-head comparisons in the same patient cohorts.
Prognostic Significance of 1-Methyladenosine
The prognostic value of a biomarker lies in its ability to predict the future course of a disease, including recurrence and patient survival. Several studies have investigated the prognostic potential of m1A and its regulatory proteins in various cancers, often by correlating their expression levels with patient outcomes.
In colorectal cancer, a high "m1Ascore," derived from the expression of m1A regulators, has been associated with a poorer prognosis. Conversely, in ovarian cancer, a high m1Ascore is linked to better survival outcomes. This tissue-specific prognostic role highlights the complexity of m1A's function in different cancer types. The prognostic value is often quantified using Hazard Ratios (HR) from survival analyses.
Table 2: Prognostic Performance of m1A-Related Markers in Different Cancers
| Cancer Type | Marker | Finding | Hazard Ratio (HR) | 95% CI | p-value | Citation | |---|---|---|---|---|---| | Colorectal Cancer | High m1Ascore | Associated with poorer prognosis | Not explicitly stated | Not explicitly stated | <0.001 | | | Ovarian Cancer | High m1Ascore | Associated with better survival | Not explicitly stated | Not explicitly stated | 0.001 | | | Ovarian Cancer | m1A-related gene signature | Nomogram C-index of 0.62515 for predicting overall survival | Not Applicable | Not Applicable | Not Applicable | | | Bladder Cancer | m6A-related gene signature | Risk score is an independent prognostic factor for OS | 3.384 | 1.166–9.815 | 0.025 | | | Hepatocellular Carcinoma | High METTL3 (m6A writer) | Associated with worse overall survival | 2.09 | 1.53-2.89 | 0.0001 | |
Note: Some studies report on risk scores derived from multiple m1A-related genes rather than a direct measurement of total m1A levels. Some data for m6A is included to provide context on RNA methylation biomarkers.
Signaling Pathways Involving 1-Methyladenosine
The biological functions of m1A are executed through its influence on various cellular signaling pathways. Dysregulation of m1A levels can impact pathways crucial for cell proliferation, survival, and invasion. In gastrointestinal cancer, m1A regulators have been shown to modulate the PI3K/AKT pathway to promote cancer cell proliferation. Additionally, in hepatocellular carcinoma, m1A has been implicated in the activation of the Hedgehog signaling pathway.
Experimental Protocols
Accurate and reproducible quantification of m1A is crucial for its clinical validation. The two most common methods for measuring total m1A levels in biological samples are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1-Methyladenosine (m1A) ELISA Protocol
This protocol is a generalized procedure based on commercially available ELISA kits.
Materials:
-
m1A ELISA Kit (including m1A-coated plate, anti-m1A antibody, HRP-conjugated secondary antibody, standards, wash buffer, and substrate)
-
Microplate reader
-
Orbital shaker
-
Pipettes and tips
-
Biological sample (serum, plasma, or urine)
Procedure:
-
Sample Preparation:
-
Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 2,500 x g for 20 minutes. Collect the supernatant.
-
Plasma: Collect whole blood in a tube containing an anticoagulant (e.g., heparin or citrate). Centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the plasma layer.
-
Urine: Centrifuge urine samples at 10,000 x g for 2 minutes to remove any particulate matter.
-
-
Assay Procedure:
-
Add 50 µL of standards and prepared samples to the wells of the m1A-coated microplate.
-
Incubate for 10 minutes at room temperature on an orbital shaker.
-
Add 50 µL of diluted anti-m1A antibody to each well.
-
Incubate for 1 hour at room temperature on an orbital shaker.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature on an orbital shaker.
-
Wash the wells five times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate for 2-10 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm immediately.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of m1A in the samples by interpolating their absorbance values on the standard curve.
-
LC-MS/MS Protocol for Urinary 1-Methyladenosine Quantification
This protocol is a generalized procedure for the quantification of m1A in urine using LC-MS/MS.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Urine samples
-
Internal standard (e.g., isotopically labeled m1A)
-
Acetonitrile, formic acid, ammonium acetate (LC-MS grade)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet any debris.
-
Take a 100 µL aliquot of the supernatant and add the internal standard.
-
Dilute the sample with acetonitrile to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for polar analytes like m1A.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for m1A and the internal standard are monitored for quantification. For m1A, a common transition is m/z 282 > 150.
-
-
-
Data Analysis:
-
A calibration curve is constructed by analyzing standards of known m1A concentrations.
-
The concentration of m1A in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion and Future Perspectives
1-Methyladenosine holds promise as a novel biomarker for the diagnosis and prognosis of various cancers. The available data suggests that while the diagnostic utility of total m1A levels in easily accessible biofluids like serum may be limited in some cancers, the prognostic information derived from m1A and its regulatory proteins is significant. The opposing prognostic roles of m1A in different cancers underscore the need for context-specific clinical validation.
Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of m1A with established biomarkers in large, well-defined patient cohorts are necessary to definitively establish its clinical utility.
-
Standardization of assays: Robust and standardized protocols for m1A quantification are essential for inter-laboratory reproducibility and clinical implementation.
-
Multi-marker panels: Combining m1A with other epigenetic markers or traditional protein-based biomarkers may enhance diagnostic and prognostic accuracy.
-
Mechanistic studies: A deeper understanding of the role of m1A in specific signaling pathways will be crucial for developing targeted therapies.
References
- 1. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cross‐sectional study comparing a blood test for methylated BCAT1 and IKZF1 tumor‐derived DNA with CEA for detection of recurrent colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cross-sectional study comparing a blood test for methylated BCAT1 and IKZF1 tumor-derived DNA with CEA for detection of recurrent colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Robustness of Bioanalytical Assays Utilizing 1-Methyladenosine-d3
For researchers, scientists, and drug development professionals, the reliability of bioanalytical data is paramount. The long-term robustness of an assay ensures that sample analysis can be conducted consistently over the course of a study. A critical component in achieving this robustness, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, is the choice of a suitable internal standard. This guide provides an objective evaluation of the long-term robustness of bioanalytical assays that use 1-Methyladenosine-d3 as an internal standard for the quantification of 1-Methyladenosine, a significant RNA modification and potential tumor marker.[1]
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is broadly recommended by regulatory authorities including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2] The fundamental advantage of a SIL-IS is its near-identical physicochemical properties to the analyte, which allows it to track the analyte through sample preparation, chromatography, and ionization, thereby compensating for variability and enhancing the accuracy and precision of the method.
Comparative Performance of Internal Standards
The selection of an internal standard is a critical step in method development. While this compound is a common choice, other alternatives such as carbon-13 labeled 1-Methyladenosine (¹³C-1-Methyladenosine) or a structural analog could also be considered. The following table summarizes the expected performance characteristics based on the type of internal standard used.
| Internal Standard Type | Analyte Concentration | Expected Accuracy (% Bias) | Expected Precision (%CV) | Susceptibility to Matrix Effects | Long-Term Stability Profile |
| This compound | Low QC | < ±15% | < 15% | Low | High |
| High QC | < ±15% | < 15% | Low | High | |
| ¹³C-1-Methyladenosine | Low QC | < ±15% | < 15% | Very Low | Very High |
| High QC | < ±15% | < 15% | Very Low | Very High | |
| Structural Analog | Low QC | < ±20% | < 20% | Moderate to High | Variable |
| High QC | < ±20% | < 20% | Moderate to High | Variable |
This table presents expected performance based on established principles of bioanalysis. Actual performance may vary.
Experimental Protocols
To ensure the long-term robustness of a bioanalytical assay using this compound, a thorough validation of stability is required as per regulatory guidelines.[2][3][4]
Protocol for Long-Term Stability Assessment
Objective: To evaluate the stability of 1-Methyladenosine in a biological matrix (e.g., human plasma or urine) stored at two different temperatures over an extended period.
1. Preparation of Quality Control (QC) Samples:
-
Prepare a bulk batch of QC samples at a low and a high concentration of 1-Methyladenosine in the relevant biological matrix.
-
Aliquot these QC samples into individual storage tubes.
2. Baseline Analysis (Day 0):
-
On the day of preparation, thaw a set of low and high QC samples.
-
Process these samples according to the established bioanalytical method, which includes the addition of this compound internal standard solution.
-
Analyze the samples by LC-MS/MS and establish the baseline (T=0) concentrations.
3. Sample Storage:
-
Store the remaining QC aliquots at two different temperature conditions, typically -20°C and -80°C.
4. Stability Analysis at Subsequent Time Points:
-
At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of low and high QC samples from both storage temperatures.
-
Process and analyze the samples alongside a freshly prepared calibration curve.
5. Data Evaluation:
-
Calculate the mean concentration of the stored QC samples at each time point.
-
The analyte is considered stable if the mean concentration is within ±15% of the baseline (Day 0) value.
Illustrative Long-Term Stability Data
The following table provides an example of the expected results from a long-term stability study of 1-Methyladenosine in human plasma.
| Storage Duration | Storage Temperature | Analyte Concentration | Mean Measured Concentration (ng/mL) | Accuracy (% of Nominal) | Precision (%CV) |
| 3 Months | -20°C | Low QC (15 ng/mL) | 14.5 | 96.7 | 4.8 |
| High QC (150 ng/mL) | 152.1 | 101.4 | 3.5 | ||
| -80°C | Low QC (15 ng/mL) | 14.8 | 98.7 | 4.2 | |
| High QC (150 ng/mL) | 151.5 | 101.0 | 3.1 | ||
| 6 Months | -20°C | Low QC (15 ng/mL) | 14.2 | 94.7 | 5.5 |
| High QC (150 ng/mL) | 148.9 | 99.3 | 4.1 | ||
| -80°C | Low QC (15 ng/mL) | 14.7 | 98.0 | 4.5 | |
| High QC (150 ng/mL) | 150.8 | 100.5 | 3.3 | ||
| 12 Months | -20°C | Low QC (15 ng/mL) | 13.9 | 92.7 | 6.2 |
| High QC (150 ng/mL) | 146.3 | 97.5 | 5.2 | ||
| -80°C | Low QC (15 ng/mL) | 14.6 | 97.3 | 4.8 | |
| High QC (150 ng/mL) | 150.1 | 100.1 | 3.6 |
This data is illustrative and represents expected outcomes for a robust assay.
Visualizing Key Processes and Relationships
To further elucidate the experimental workflow and a key chemical property of 1-Methyladenosine, the following diagrams are provided.
Bioanalytical workflow for 1-Methyladenosine quantification.
A crucial consideration for the long-term stability of 1-Methyladenosine is its susceptibility to Dimroth rearrangement, a chemical transformation that can occur under alkaline pH and elevated temperatures. This rearrangement converts 1-Methyladenosine to N6-Methyladenosine, which would lead to an underestimation of the true concentration of the target analyte. Therefore, maintaining neutral pH and appropriate storage temperatures is critical.
Dimroth rearrangement of 1-Methyladenosine.
References
The Gold Standard in Regulated Bioanalysis: A Scientific Justification for Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals dedicated to achieving the highest standards of accuracy and precision in quantitative bioanalysis, the selection of an internal standard is a pivotal decision. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against other alternatives, primarily structural analogs, supported by experimental data. The evidence strongly supports the classification of SIL-ISs as the "gold standard," particularly in the context of liquid chromatography-mass spectrometry (LC-MS) based assays within a regulated environment.
In the complex milieu of biological matrices, even with advanced analytical instrumentation, variations in sample preparation and analysis can compromise the integrity of quantitative results.[1] An internal standard (IS) is a compound of known concentration added to calibrators, quality control samples, and study samples to account for this variability.[2][3] While various compounds can serve as an IS, SIL-ISs have emerged as the preferred choice in regulated bioanalysis due to their unique ability to meticulously mimic the analyte of interest throughout the analytical workflow.[3][4]
A SIL-IS is a version of the analyte where one or more atoms have been substituted with their heavier, non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This subtle alteration in mass allows the SIL-IS to be differentiated from the analyte by the mass spectrometer, while its physicochemical properties remain virtually identical. This near-identical nature is the cornerstone of its superior performance in compensating for analytical variability.
Unparalleled Compensation for Analytical Variability
The primary scientific justification for the use of a SIL-IS lies in its ability to track the analyte through every step of the bioanalytical process, from extraction to detection. This includes compensating for:
-
Variability in Extraction Recovery: The efficiency of extracting an analyte from a complex biological matrix can fluctuate between samples. Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it will be extracted with the same efficiency. Any loss of the analyte during this process will be mirrored by a proportional loss of the SIL-IS, thus keeping the analyte-to-IS ratio constant.
-
Matrix Effects in Mass Spectrometry: Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. A SIL-IS, co-eluting with the analyte, experiences the same matrix effects, providing effective normalization of the analyte's signal. Structural analogs, with their different chemical structures, may elute at slightly different retention times and have different ionization efficiencies, making them less effective at correcting for these matrix-induced variations.
-
Instrumental Variability: Fluctuations in injection volume and mass spectrometer response are also effectively corrected by the use of a SIL-IS.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, strongly advocate for the use of a SIL-IS in bioanalytical methods, especially for mass spectrometric detection, whenever feasible.
Performance Comparison: SIL-IS vs. Structural Analog
The most common alternative to a SIL-IS is a structural analog, a compound with a chemical structure similar to the analyte. While often more readily available and less expensive, structural analogs frequently fail to provide the same level of comprehensive correction for analytical variability.
The following table summarizes experimental data comparing the performance of SIL-ISs with structural analog internal standards across key bioanalytical validation parameters.
| Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Justification for Superior Performance of SIL-IS |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | Due to superior compensation for matrix effects and recovery variations, the analyte-to-IS ratio remains more consistent and true to the actual concentration. |
| Precision (%CV) | Typically <10% | Can be >15% | The close tracking of the analyte's behavior throughout the analytical process minimizes variability between measurements. |
| Matrix Effect | Effectively compensated (<5% difference between analyte and IS) | Inconsistent compensation (can be >20% difference) | The near-identical physicochemical properties ensure that both the analyte and the SIL-IS are affected by matrix components in the same manner. |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | The SIL-IS reliably mirrors the analyte's recovery during sample preparation, leading to more consistent results. |
| Correlation Coefficient (r) in Method Comparison | > 0.98 | > 0.98 | Both can show acceptable linearity in calibration curves. |
| Slope in Method Comparison (vs. Independent Method) | 0.95 | 0.83 | A slope closer to 1 indicates better agreement with a reference method, suggesting higher accuracy for the SIL-IS. |
Experimental Protocols
To ensure the robustness and reliability of a bioanalytical method, regulatory guidelines mandate thorough validation. The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.
Selectivity and Specificity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.
Protocol:
-
Obtain a minimum of six different lots of the blank biological matrix from individual donors.
-
Process and analyze each blank lot with and without the IS to check for interfering peaks at the retention times of the analyte and the IS.
-
Process and analyze a Lower Limit of Quantification (LLOQ) sample.
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter among a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of the Upper Limit of Quantification - ULOQ).
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Acceptance Criteria:
-
Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ).
-
Intra-run and Inter-run Accuracy (% Bias): Within ±15% of the nominal value (within ±20% for LLOQ).
-
Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and the IS.
Protocol:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples at Low and High QC concentrations:
-
Set A: Analyte and IS spiked into the extracted blank matrix (post-extraction spike).
-
Set B: Analyte and IS in a neat solution (without matrix).
-
-
Calculate the matrix factor (MF) for each lot: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).
-
Calculate the IS-normalized MF = MF of analyte / MF of IS.
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤ 15%.
Recovery
Objective: To evaluate the efficiency of the extraction process for both the analyte and the IS.
Protocol:
-
Prepare three sets of samples at three QC levels (Low, Medium, High):
-
Set A: Analyte and IS spiked before extraction.
-
Set B: Analyte and IS spiked after extraction.
-
Set C: Analyte and IS in a neat solution.
-
-
Calculate the recovery for the analyte and IS: Recovery (%) = (Peak response of Set A / Peak response of Set B) x 100.
-
Evaluation: The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible. The recovery of the SIL-IS should be similar to that of the analyte.
Stability
Objective: To evaluate the stability of the analyte and the IS under various conditions that may be encountered during sample handling, storage, and analysis.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after being left at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature for a specified duration.
-
Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions under their storage conditions.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Rationale and Workflow
The following diagrams illustrate the core concepts and workflows discussed in this guide.
Caption: Logical flow demonstrating how a SIL-IS compensates for variability to ensure accurate quantification.
Caption: A typical workflow for a bioanalytical assay using a stable isotope-labeled internal standard.
Conclusion
The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable quantitative bioanalysis. While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable. For drug development professionals, adherence to regulatory expectations and the use of the most appropriate internal standard are crucial for ensuring the generation of high-quality, reliable data to support regulatory submissions. The scientific and regulatory consensus strongly supports the use of SIL-ISs as the gold standard for achieving the highest level of accuracy and precision in regulated bioanalysis.
References
Navigating the Regulatory Maze: A Comparative Guide to Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug candidates in biological matrices is a critical cornerstone of preclinical and clinical studies. The choice of an appropriate internal standard (IS) is paramount for robust bioanalytical method validation, a decision guided by stringent regulatory expectations. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and aligned with current global regulatory guidelines.
Deuterated internal standards are widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1] Their structural near-identity to the analyte of interest allows them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1][2][3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline, which strongly advocates for the use of stable isotope-labeled internal standards (SIL-ISs) like deuterated compounds whenever possible.
Core Principles and Regulatory Framework
The fundamental role of an internal standard is to correct for analytical variability, ensuring the accuracy and precision of the final concentration measurement. A suitable IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. The ICH M10 guideline, a concerted effort by global regulatory agencies, provides a unified framework for bioanalytical method validation and is a key reference for drug development.
Key regulatory expectations for internal standards include:
-
Selectivity: The method must be able to differentiate the analyte and the IS from other components in the sample.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte and IS must be assessed and minimized.
-
Stability: The stability of the IS must be demonstrated under various storage and processing conditions.
-
Purity: The isotopic and chemical purity of the IS must be known, with minimal presence of the unlabeled analyte.
Comparative Performance of Internal Standards
While deuterated standards are the preferred choice, it is crucial to understand their performance relative to other options, such as carbon-13 (¹³C) labeled standards and structural analogs.
Data Presentation:
Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.
Table 2: Key Performance Characteristics of Different Internal Standard Types
| Characteristic | Deuterated Standard | ¹³C-Labeled Standard | Structural Analog |
| Co-elution with Analyte | Generally co-elutes, but minor chromatographic shifts ("isotope effect") can occur. | Excellent co-elution. | Retention time is different from the analyte. |
| Ionization Suppression/Enhancement | Closely mimics the analyte, providing good compensation. | Very closely mimics the analyte, considered the most ideal for compensation. | May experience different ionization effects than the analyte. |
| Isotopic Purity/Interference | Must be high to avoid contribution to the analyte signal. Potential for in-source loss of deuterium. | High isotopic purity is required. Generally more stable. | Not applicable. |
| Cost | Generally more cost-effective than ¹³C-labeled standards. | Often more expensive to synthesize. | Can be readily available and inexpensive. |
Experimental Protocols
Selectivity Assessment
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.
Methodology:
-
Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).
-
Prepare three sets of samples:
-
Set A: Blank matrix samples (no analyte or IS).
-
Set B: Blank matrix spiked with the deuterated IS at its working concentration.
-
Set C: Blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated IS at its working concentration.
-
-
Process all samples using the validated extraction procedure.
-
Analyze the processed samples by LC-MS/MS and evaluate the chromatograms for any interfering peaks at the retention times of the analyte and IS.
Acceptance Criteria:
-
In blank samples (Set A), the response at the retention times of the analyte and IS should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% of the IS response in a spiked sample, respectively.
Matrix Effect Evaluation
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Methodology:
-
Obtain at least six different sources of the blank biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked in a neat solution (no matrix).
-
Set B: Blank matrix extracts spiked with the analyte and IS post-extraction.
-
Set C: Blank matrix spiked with the analyte and IS before extraction.
-
-
Calculate the Matrix Factor (MF) for the analyte and IS: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) = MF of analyte / MF of internal standard.
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.
Stability Assessment (Freeze-Thaw and Bench-Top)
Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.
Methodology:
-
Freeze-Thaw Stability:
-
Prepare quality control (QC) samples at low and high concentrations in the biological matrix.
-
Subject the QC samples to at least three freeze-thaw cycles (e.g., freeze at -20°C or -80°C and thaw completely at room temperature).
-
Analyze the samples and compare the concentrations to freshly prepared QC samples.
-
-
Bench-Top Stability:
-
Prepare QC samples at low and high concentrations.
-
Keep the samples at room temperature for a specified period that reflects the expected duration of sample handling.
-
Analyze the samples and compare the concentrations to freshly prepared QC samples.
-
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Mandatory Visualizations
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Decision pathway for internal standard selection in bioanalysis.
References
Case studies comparing various internal standards for modified nucleoside analysis.
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of modified nucleosides is critical for understanding their roles in various biological processes and for the development of novel therapeutics. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) based analysis is paramount for achieving reliable and reproducible results.[1][2][3] This guide provides a comparative overview of different internal standards used in modified nucleoside analysis, supported by experimental data and detailed methodologies.
Types of Internal Standards
The choice of an internal standard is a critical step in developing a robust analytical method. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thus compensating for any variations.[4][5] The most commonly used internal standards in modified nucleoside analysis fall into two main categories: Stable Isotope-Labeled Internal Standards (SILIS) and analog internal standards.
Stable Isotope-Labeled Internal Standards (SILIS): The Gold Standard
SILIS are considered the "gold standard" for quantitative mass spectrometry because their physicochemical properties are nearly identical to those of the analyte. This ensures they co-elute with the analyte and experience similar matrix effects and ionization efficiencies.
-
¹³C- and/or ¹⁵N-Labeled Standards: These are the preferred SILIS as the incorporation of heavy carbon and nitrogen isotopes results in a mass shift without significantly altering the chromatographic retention time or the molecule's physicochemical properties. Metabolic labeling of organisms with ¹³C-glucose or ¹⁵N-containing media is a common method to produce a mixture of stable isotope-labeled nucleosides that can be used as an internal standard for a wide range of modified nucleosides.
-
Deuterated (²H-Labeled) Standards: While also a type of SILIS, deuterium-labeled standards can sometimes exhibit slightly different chromatographic behavior compared to their non-labeled counterparts due to the "deuterium isotope effect." This can lead to a slight separation during chromatography, potentially subjecting the analyte and the internal standard to different matrix effects, which can compromise accuracy.
Analog Internal Standards
When a stable isotope-labeled version of the analyte is not available or is prohibitively expensive, a structurally similar molecule, or an analog, can be used as an internal standard. The key is to select an analog that has a similar chemical structure, extraction recovery, and ionization response to the analyte of interest. However, it is unlikely that an analog will perfectly mimic the analyte's behavior, which can lead to less accurate quantification compared to using a SILIS. For instance, tubercidin has been used as an internal standard in the quantification of various nucleosides in urine samples.
Quantitative Data Comparison
The following tables summarize the performance of different internal standards in the analysis of modified nucleosides. The data highlights the superior accuracy and precision achieved with stable isotope-labeled internal standards.
Table 1: Comparison of Accuracy and Precision with Different Internal Standards
| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |
| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | |
| 5-hydroxyindoleacetic acid (5-HIAA) | Deuterated IS | Urine | 98.7 - 102.1 | 2.9 - 5.4 | |
| Various Nucleosides | Tubercidin (Analog IS) | Urine | 89 - 108 | 0.2 - 4.3 |
Table 2: Reproducibility of Modified Nucleoside Quantification using a ¹³C-labeled SILIS Mixture
| Nucleoside | Relative Standard Deviation (% RSD) over 12 weeks |
| Pseudouridine (Ψ) | < 2% |
| 5-methylcytidine (m⁵C) | < 2% |
| N⁶-methyladenosine (m⁶A) | < 2% |
| 7-methylguanosine (m⁷G) | < 2% |
| (Data adapted from a study demonstrating high precision with a biosynthetic stable isotope-labeled internal standard) |
Experimental Protocols
A generalized workflow for the analysis of modified nucleosides using an internal standard is presented below.
1. Sample Preparation and RNA Hydrolysis:
-
RNA Isolation: Isolate total RNA or specific RNA species (e.g., tRNA, mRNA) from cells or tissues using standard methods like phenol-chloroform extraction.
-
Internal Standard Spiking: Add a known amount of the internal standard (SILIS or analog) to the RNA sample before enzymatic digestion. This is a critical step to ensure that the internal standard undergoes the same sample processing steps as the analyte.
-
Enzymatic Digestion: The RNA is completely hydrolyzed to its constituent nucleosides using a cocktail of enzymes. A common two-step digestion protocol is as follows:
-
Digest the RNA with nuclease P1 at 50 °C in a pH 5 buffer.
-
Adjust the pH to ~8 and add phosphodiesterase and alkaline phosphatase to remove the phosphate groups, incubating at 37 °C.
-
-
Enzyme Removal (Optional): Enzymes can be removed by filtration through a molecular-weight-cutoff filter.
2. LC-MS/MS Analysis:
-
Chromatography: The digested nucleoside mixture is separated using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: The eluting nucleosides are detected by a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each modified nucleoside and its corresponding internal standard.
3. Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A response ratio (analyte peak area / internal standard peak area) is calculated.
-
The concentration of the analyte is determined by comparing its response ratio to a calibration curve generated using known concentrations of the analyte and a constant concentration of the internal standard.
Visualizing the Workflow
The following diagrams illustrate the key processes in modified nucleoside analysis.
Caption: General experimental workflow for modified nucleoside analysis.
Caption: Relationship between internal standard choice and performance.
References
- 1. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Safety Operating Guide
Proper Disposal of 1-Methyladenosine-d3: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and proper disposal of 1-Methyladenosine-d3, a deuterated derivative of the modified nucleoside 1-Methyladenosine. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and ensure responsible chemical waste management.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). While one safety data sheet (SDS) classifies the compound as not hazardous, another indicates it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause eye and skin irritation.[1][2]
Key Safety Information:
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[1] | Avoid breathing dust. Wash hands thoroughly after handling. |
| Skin Irritation | May cause skin irritation.[1] | Wear protective gloves. If skin irritation occurs, get medical advice/attention. |
| Eye Irritation | May cause eye irritation.[1] | Wear safety glasses with side-shields. If in eyes, rinse cautiously with water for several minutes. |
| Environmental | Do not let product enter drains. | Avoid release to the environment. |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Wear safety glasses with side-shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: In situations where dust formation is likely, use a NIOSH-approved respirator.
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container:
-
Use a clearly labeled, leak-proof container for collecting all waste containing this compound.
-
The container must be compatible with the chemical and any solvents used.
-
Label the container as "Hazardous Waste" and clearly identify the contents, including "this compound" and any other chemical constituents.
-
-
Collect Waste Streams:
-
Solid Waste: This includes unused or expired pure compound, contaminated labware (e.g., pipette tips, microfuge tubes), and contaminated PPE (e.g., gloves). Place all solid waste directly into the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Store the Waste Container:
-
Store the container in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Do not overfill the container; leave adequate headspace for expansion.
-
-
Arrange for Disposal:
-
Once the container is full or the experiment is complete, arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
-
Follow all institutional procedures for waste pickup requests.
-
Protocol for Decontamination of Glassware:
-
Initial Rinse:
-
Triple rinse any reusable glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or methanol).
-
-
Collect Rinsate:
-
Collect all three rinses as hazardous liquid waste in the designated container.
-
-
Final Cleaning:
-
After the triple rinse, the glassware can be washed with soap and water.
-
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Essential Safety and Logistical Information for Handling 1-Methyladenosine-d3
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methyladenosine-d3. The following procedural guidance is designed to answer specific operational questions, ensuring safe handling and disposal of this compound.
Compound Information:
-
Name: this compound
-
Synonyms: m1A-d3, 1-methyl Ado-d3
-
Common Use: Intended for use as an internal standard for the quantification of 1-methyladenosine by Gas Chromatography- or Liquid Chromatography-Mass Spectrometry (GC- or LC-MS).[1]
Hazard Identification and Personal Protective Equipment (PPE)
While some suppliers may classify this compound as non-hazardous, it is crucial to handle it with care, adhering to safety precautions for potentially harmful substances. The primary hazards include potential eye, skin, and respiratory tract irritation.[2] It may also be harmful if absorbed through the skin, inhaled, or swallowed.[2]
Recommended Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment is recommended. The type of protective equipment should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[2]
| Operation/Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side-shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Use in a fume hood or ventilated enclosure to avoid dust inhalation. If not possible, a NIOSH-approved respirator is recommended.[2] |
| Handling solutions | Safety glasses with side-shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if handled in a well-ventilated area. |
| Cleaning spills | Safety glasses with side-shields | Chemical-resistant gloves (e.g., nitrile) | Impervious clothing (e.g., disposable gown) | A NIOSH-approved respirator may be necessary depending on the spill size and ventilation. |
| Waste disposal | Safety glasses with side-shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required. |
Experimental Protocols: Safe Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Take measures to avoid contact with skin and eyes.
-
Dust Formation: Avoid the formation of dust and aerosols when handling the solid form of the compound.
-
Hygiene: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.
Storage:
-
Temperature: Store the compound in a refrigerator.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Incompatibilities: Avoid storage with strong oxidizing agents.
Operational and Disposal Plans
Spill Management:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully scoop up the spilled material and place it into a suitable, labeled, and closed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal: Disposal of this compound and any contaminated materials must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Unused compound, contaminated pipette tips, and other disposable labware should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Disposal Procedure: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup and proper disposal of the hazardous waste.
Visual Guidance: PPE Selection and Handling Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE and the general workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
